2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Description
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Properties
IUPAC Name |
2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-2-3-10-25-14-7-4-6-13(11-14)18-12-16(20(23)24)15-8-5-9-17(21)19(15)22-18/h4-9,11-12H,2-3,10H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOONTWTQFNHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to a specific derivative, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. The presented synthesis leverages the classical yet powerful Pfitzinger reaction, a cornerstone in the construction of quinoline-4-carboxylic acids. This document is designed to provide researchers and drug development professionals with a detailed understanding of the synthetic strategy, reaction mechanisms, and practical experimental protocols.
Retrosynthetic Analysis and Strategic Approach
The target molecule, this compound, can be disconnected via the Pfitzinger reaction. This retrosynthetic analysis points to two key starting materials: 5-chloroisatin and 1-(3-butoxyphenyl)ethan-1-one. This approach is strategically sound as it allows for the late-stage convergence of two readily accessible precursors to construct the desired complex quinoline core.
Caption: Workflow for the synthesis of 5-Chloroisatin.
Synthesis of 1-(3-Butoxyphenyl)ethan-1-one
This ketone can be prepared from the commercially available 3-hydroxyacetophenone via a Williamson ether synthesis.
In a typical procedure, 3-hydroxyacetophenone is deprotonated with a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide is then reacted with an alkylating agent, in this case, 1-bromobutane, to yield the desired 1-(3-butoxyphenyl)ethan-1-one.
Caption: Workflow for the synthesis of the ketone starting material.
The Pfitzinger Reaction: Core Synthesis of the Quinoline Scaffold
The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. [1][2]It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions. [1]
Reaction Mechanism
The reaction mechanism proceeds through several key steps:
-
Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-chloroisatin, leading to the formation of the potassium salt of the corresponding isatinic acid. [1][2]2. Imine Formation: The carbonyl group of 1-(3-butoxyphenyl)ethan-1-one reacts with the aniline moiety of the opened isatin to form an imine (Schiff base).
-
Enamine Tautomerization: The imine then tautomerizes to the more stable enamine.
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration to yield the final aromatic quinoline ring system. [1][2]
Caption: Simplified mechanism of the Pfitzinger reaction.
Experimental Protocols
Note: These protocols are based on established procedures for the Pfitzinger reaction and should be adapted and optimized by the researcher. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 5-Chloroisatin
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Chloroaniline | 127.57 | 8.0 g | 0.063 mol |
| Chloral hydrate | 165.40 | 10.92 g | 0.066 mol |
| Sodium sulfate (anhydrous) | 142.04 | 157.75 g | - |
| Hydroxylamine hydrochloride | 69.49 | 13.35 g | 0.192 mol |
| Concentrated Hydrochloric Acid | 36.46 | 5.21 mL | - |
| Concentrated Sulfuric Acid | 98.08 | ~22 mL | - |
Procedure:
-
Formation of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide:
-
In a large flask, dissolve sodium sulfate in water.
-
Add a solution of p-chloroaniline in water and concentrated hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride in water.
-
To this mixture, add a solution of chloral hydrate in water.
-
Heat the mixture. A thick paste should form. Continue heating for a short period, then cool and filter the solid intermediate. [3]
-
-
Cyclization to 5-Chloroisatin:
-
Carefully add the dried N-(4-chlorophenyl)-2-(hydroxyimino)acetamide to concentrated sulfuric acid at a controlled temperature.
-
After the addition is complete, gently heat the mixture.
-
Pour the reaction mixture onto crushed ice to precipitate the 5-chloroisatin.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethyl acetate to obtain pure 5-chloroisatin. [3]
-
Synthesis of 1-(3-Butoxyphenyl)ethan-1-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Hydroxyacetophenone | 136.15 | 10.0 g | 0.073 mol |
| 1-Bromobutane | 137.02 | 12.0 g (9.5 mL) | 0.088 mol |
| Potassium Carbonate (anhydrous) | 138.21 | 15.2 g | 0.110 mol |
| Acetone | 58.08 | 150 mL | - |
Procedure:
-
To a round-bottom flask, add 3-hydroxyacetophenone, potassium carbonate, and acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-butoxyphenyl)ethan-1-one.
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Chloroisatin | 181.58 | 5.0 g | 0.028 mol |
| 1-(3-Butoxyphenyl)ethan-1-one | 192.25 | 5.8 g | 0.030 mol |
| Potassium Hydroxide | 56.11 | 9.3 g | 0.166 mol |
| Ethanol (95%) | 46.07 | 100 mL | - |
| Water | 18.02 | 10 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add 5-chloroisatin to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid. [4]3. To this mixture, add 1-(3-butoxyphenyl)ethan-1-one.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours. Monitor the progress of the reaction by TLC. [4]5. After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the product precipitates completely (typically pH 2-3).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Expected Characterization Data for this compound:
| Property | Expected Value |
| Molecular Formula | C₂₀H₁₈ClNO₃ |
| Molecular Weight | 355.81 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5 (s, 1H, COOH), 8.0-8.5 (m, Ar-H), 7.0-7.8 (m, Ar-H), 4.0 (t, 2H, OCH₂), 1.7 (m, 2H, CH₂), 1.4 (m, 2H, CH₂), 0.9 (t, 3H, CH₃). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (COOH), ~159 (C-O), ~155-120 (Ar-C), ~68 (OCH₂), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃). |
| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H), ~1700 (C=O), ~1600, 1500 (C=C, aromatic). |
| Mass Spectrometry (ESI-MS) | m/z: 356.1 [M+H]⁺, 354.1 [M-H]⁻. |
Conclusion
This technical guide outlines a comprehensive and reliable synthetic pathway for the preparation of this compound. The described route, centered around the Pfitzinger reaction, offers a practical approach for researchers in the field of medicinal chemistry and drug discovery. The detailed protocols for the synthesis of the necessary starting materials and the final product, along with the expected characterization data, provide a solid foundation for the successful synthesis and validation of this important quinoline derivative.
References
- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1).
-
Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]
-
Semantic Scholar. (2017). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Retrieved from [Link]
-
Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]
- Gao, C., et al. (2012).
-
Patsnap. (n.d.). 3-hydroxyacetophenone synthesis method. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2013). Application of pfitzinger reaction in the synthesis of some novel indophenazino fused carbazolo and azacarbazolo quinoline-4-carboxylic acid derivatives. Retrieved from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.
-
MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]
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- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the theoretical basis and detailed experimental protocols for the determination of its key characteristics, including solubility, melting point, and acid dissociation constant (pKa). Furthermore, it delves into the principles and expected outcomes of spectroscopic analysis through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related quinoline-4-carboxylic acid derivatives. While predicted data for the target compound is presented, the primary focus is on establishing a robust experimental framework for its empirical characterization.
Introduction
Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds, forming the structural backbone of numerous molecules with a wide array of biological activities.[1] The specific compound, this compound, possesses a unique combination of functional groups—a substituted quinoline ring, a carboxylic acid, a phenyl ether linkage, and a chloro substituent—that are anticipated to modulate its physicochemical and pharmacological properties. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent, as they directly influence its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide provides a detailed roadmap for the comprehensive physicochemical characterization of this compound.
Chemical Identity and Predicted Properties
A summary of the basic chemical information and computationally predicted physicochemical properties for this compound is presented in Table 1. These predicted values serve as a useful preliminary reference for experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈ClNO₃ | [2] |
| Molecular Weight | 355.81 g/mol | [2] |
| Predicted Boiling Point | 531.2 ± 50.0 °C | [2] |
| Predicted Density | 1.270 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 3.23 ± 0.10 | [2] |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
Theoretical Considerations
The presence of the carboxylic acid group suggests that the compound will exhibit low solubility in acidic aqueous media and increased solubility in neutral to basic conditions due to the formation of the more soluble carboxylate salt. The large hydrophobic butoxyphenyl and chloroquinoline moieties will likely limit its aqueous solubility.
Experimental Protocol for Solubility Determination
A standard shake-flask method can be employed to determine the aqueous solubility of the compound at various pH values.
Step-by-Step Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 9).
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a fixed volume of each buffer solution.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot from the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The following diagram illustrates the general workflow for solubility determination.
Caption: Experimental workflow for solubility determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Theoretical Considerations
For a pure crystalline compound, a sharp melting range of 1-2 °C is expected. Impurities typically lead to a depression and broadening of the melting range.
Experimental Protocol for Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[3]
Step-by-Step Methodology:
-
Sample Preparation: Finely powder a small amount of the dry crystalline compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[4]
-
Initial Determination: Perform a rapid heating to determine an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
The following diagram outlines the process of melting point determination.
Caption: Logical flow for pKa determination by titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Complex multiplets are expected in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings.
-
Butoxy Protons: Signals corresponding to the butoxy side chain will appear in the aliphatic region. An O-CH₂ triplet, two CH₂ multiplets, and a terminal CH₃ triplet are anticipated.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O, is expected in the downfield region (typically >10 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm. [5]* Aromatic Carbons: Multiple signals will be present in the aromatic region (110-160 ppm) for the carbons of the quinoline and phenyl rings.
-
Aliphatic Carbons: Signals for the four carbons of the butoxy group will be observed in the upfield region.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected FT-IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹. [5]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1710 and 1760 cm⁻¹. [5]* C=C and C=N Stretches (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): An absorption band in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (355.81 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak is expected.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the butoxy group, the carboxylic acid group (as CO₂), and cleavage of the quinoline ring system.
Conclusion
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. The detailed protocols for determining solubility, melting point, and pKa, along with the expected spectroscopic signatures, will enable researchers to rigorously evaluate this compound. The empirical data generated through these methodologies will be invaluable for establishing structure-property relationships and guiding further research in the development of novel quinoline-based therapeutic agents.
References
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing). Available at: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
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Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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IR: carboxylic acids. University of Calgary. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
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Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
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Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... ResearchGate. Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
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Physical Properties: Solubility Classification. Masaryk University. Available at: [Link]
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Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC - NIH. Available at: [Link]
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In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. Journal of the American Chemical Society. Available at: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available at: [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]
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Determination of Melting Point. Wired Chemist. Available at: [Link]
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20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Melting point determination. University of Alberta. Available at: [Link]
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Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
- CARBOXYLIC ACIDS.
-
Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. Available at: [Link]
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Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Available at: [Link]
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Melting Point Determination Guide. Scribd. Available at: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. Available at: [Link]
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. arkat usa. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2004/10/
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XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). Available at: [Link]
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How to calculate pKa. BYJU'S. Available at: [Link]
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5 - Mass Spectrometry of Heterocyclic Compounds. R Discovery - Researcher.Life. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]
-
Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]
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The Physical and Chemical Properties of Quinoline. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Proposed Mechanism of Action of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Untapped Potential
The landscape of modern therapeutics is increasingly defined by the pursuit of molecularly targeted agents. Within this paradigm, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2] This guide focuses on a specific, yet under-characterized, derivative: 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid . In the absence of direct, empirical data for this precise molecule, this document, authored from the perspective of a Senior Application Scientist, synthesizes existing knowledge on structurally related compounds to propose a primary mechanism of action and outlines a rigorous, self-validating experimental framework to systematically investigate and confirm its biological activity. Our central hypothesis posits this compound as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), with secondary potential as a modulator of histone deacetylases (HDACs) or Aurora Kinases.
Part 1: The Quinoline-4-Carboxylic Acid Scaffold - A Foundation of Biological Activity
The core quinoline-4-carboxylic acid structure is a recurring motif in compounds exhibiting significant pharmacological effects, ranging from anticancer to anti-inflammatory and antimalarial properties.[3] The true power of this scaffold lies in its synthetic tractability; substitutions at the 2, 7, and 8 positions allow for the fine-tuning of steric and electronic properties, thereby tailoring the molecule's affinity and selectivity for specific protein targets. Our subject molecule, with its 2-(3-Butoxyphenyl) and 8-chloro substitutions, possesses distinct lipophilic and electron-withdrawing features that suggest a high potential for specific molecular interactions.
Part 2: Proposed Primary Mechanism of Action - Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Based on strong evidence from structurally analogous compounds, the most probable primary mechanism of action for this compound is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[1][2][4][5]
Causality Behind the Hypothesis:
DHODH is a critical mitochondrial enzyme that catalyzes the fourth, and only redox, step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][4][6] This pathway is fundamental for the synthesis of DNA and RNA. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have an exceptionally high demand for pyrimidines, making them exquisitely sensitive to DHODH inhibition.[2]
Compounds like brequinar, a well-characterized DHODH inhibitor, share the core quinoline-4-carboxylic acid pharmacophore.[1][4] Structural biology studies of these inhibitors reveal a consistent binding mode:
-
The Carboxylate Anchor: The carboxylic acid at the 4-position is crucial, forming a salt bridge with a conserved arginine residue (R136) in the DHODH active site.[1]
-
The Lipophilic Channel: The quinoline ring and its substituents, in our case the 2-(3-Butoxyphenyl) and 8-chloro groups, are projected into a hydrophobic channel, making key van der Waals contacts with nonpolar residues.[1]
The butoxyphenyl group on the subject molecule would be expected to extend deeply into this hydrophobic pocket, potentially increasing residence time and inhibitory potency.
Anticipated Cellular Consequences of DHODH Inhibition
Inhibition of DHODH by this compound is predicted to lead to a depletion of the intracellular pyrimidine pool. This would, in turn, trigger a cascade of downstream effects:
-
S-Phase Cell Cycle Arrest: A scarcity of pyrimidine nucleotides will stall DNA replication, leading to an arrest of the cell cycle in the S-phase.[1]
-
Induction of Apoptosis: Prolonged cell cycle arrest and metabolic stress will ultimately activate apoptotic pathways, leading to programmed cell death.
-
Anti-proliferative Activity: The net result of cell cycle arrest and apoptosis is a potent inhibition of tumor cell growth.
Visualizing the Proposed DHODH Inhibition Pathway
Caption: Proposed mechanism of DHODH inhibition and its downstream cellular effects.
Part 3: Secondary/Alternative Mechanisms of Action
While DHODH inhibition is the most probable mechanism, the versatile quinoline scaffold warrants consideration of other potential targets.
Histone Deacetylase (HDAC) Inhibition
The 2-phenylquinoline-4-carboxylic acid moiety can function as a "cap group" in the classic pharmacophore model of HDAC inhibitors.[7][8][9] These inhibitors typically interact with the outer rim of the enzyme's active site tunnel.
-
Potential Impact: Inhibition of HDACs, particularly class I isoforms, leads to hyperacetylation of histone and non-histone proteins. This can alter gene expression, reactivate tumor suppressor genes, and induce cell cycle arrest and apoptosis.[7][9]
Aurora Kinase Inhibition
Structurally related quinazoline-4-carboxylic acids have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis.[10][11]
-
Potential Impact: Inhibition of Aurora A or B can disrupt spindle formation, leading to mitotic catastrophe and cell death.[10][12] A reported Aurora A inhibitor with a similar scaffold induced G1 phase arrest and apoptosis.[11]
Part 4: A Framework for Experimental Validation
A rigorous, multi-step experimental cascade is required to validate the proposed mechanism of action. This framework is designed to be self-validating, with each stage providing the logical foundation for the next.
Visualizing the Experimental Validation Workflow
Caption: A four-stage workflow for validating the mechanism of action.
Experimental Protocols
Stage 1: Biochemical Enzyme Inhibition Assays
Objective: To determine the direct inhibitory activity of the compound against the purified target enzymes in vitro.
Protocol 1: DHODH Inhibition Assay (Enzymatic)
-
Reagents: Purified recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP) as an electron acceptor, assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in DMSO.
-
In a 96-well plate, add the compound dilutions, DHODH enzyme, and assay buffer.
-
Initiate the reaction by adding dihydroorotate and DCIP.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Positive Control: Brequinar.[6]
-
Protocol 2: HDAC Inhibition Assay (Fluorogenic)
-
Reagents: Purified recombinant human HDAC isozymes (e.g., HDAC1, 2, 3, 6), fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution.
-
Procedure:
-
Perform serial dilutions of the test compound as described above.
-
In a black 96-well plate, incubate the compound with the specific HDAC isozyme and substrate.
-
Stop the deacetylation reaction by adding the developer solution, which releases the fluorescent aminomethylcoumarin (AMC).
-
Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate and plot the percent inhibition versus compound concentration to determine IC50 values for each isozyme.
-
Positive Control: SAHA (Vorinostat).[13]
-
Protocol 3: Aurora Kinase Inhibition Assay (Luminescence-based)
-
Reagents: Purified recombinant Aurora A and Aurora B kinases, kinase substrate, ATP.
-
Procedure:
-
Perform serial dilutions of the test compound.
-
In a white 384-well plate, add the inhibitor, substrate/ATP mix, and the purified kinase.[12]
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of remaining ATP using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay).[14] The amount of ATP consumed is proportional to kinase activity.
-
Calculate and plot the percent inhibition versus compound concentration to determine IC50 values.
-
Positive Control: Alisertib (for Aurora A) or AZD1152 (for Aurora B).[15][16]
-
Stage 2 & 3: Cellular Assays
Objective: To confirm that the in vitro activity translates to a functional effect in a cellular context and to characterize the resulting phenotype.
Protocol 4: Anti-Proliferation (MTT) Assay
-
Cell Lines: Use a panel of cancer cell lines known to be sensitive to DHODH inhibitors (e.g., A549 lung carcinoma, HCT116 colon carcinoma).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Viable cells with active metabolism will reduce MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the concentration that inhibits cell growth by 50% (GI50).
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Procedure:
-
Treat cells with the test compound at its GI50 and 2x GI50 concentration for 24 and 48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Stain the cellular DNA with a fluorescent dye (e.g., Propidium Iodide) in the presence of RNase.
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S-phase would support the DHODH inhibition hypothesis.
-
Protocol 6: Apoptosis Assay (Annexin V/PI Staining)
-
Procedure:
-
Treat cells as described for the cell cycle analysis.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic/necrotic cells).
-
Analyze immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrotic). An increase in the Annexin V positive population would confirm the induction of apoptosis.
-
Stage 4: Target Validation in a Cellular Context
Objective: To definitively link the observed cellular phenotype to the inhibition of the primary target (DHODH).
Protocol 7: Uridine Rescue Experiment
-
Causality: This is a critical self-validating experiment. If the compound's anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis, then supplementing the cell culture medium with exogenous uridine should bypass the enzymatic block and "rescue" the cells from the compound's effects.
-
Procedure:
-
Co-treat cells with a fixed concentration of the test compound (e.g., 2x GI50) and increasing concentrations of uridine (e.g., 10 µM to 1 mM).
-
Perform an anti-proliferation (MTT) assay after 72 hours.
-
A significant rightward shift in the dose-response curve (i.e., an increase in the GI50) in the presence of uridine strongly validates DHODH as the primary target.
-
Part 5: Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Summary of In Vitro Inhibitory Activity
| Compound | DHODH IC50 (nM) | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
|---|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD | TBD |
| Brequinar (Control) | ~5-10 | >10,000 | >10,000 | >10,000 | >10,000 |
| SAHA (Control) | >10,000 | ~50-150 | ~50-150 | >10,000 | >10,000 |
| Alisertib (Control) | >10,000 | >10,000 | >10,000 | ~1-5 | ~200-400 |
Table 2: Summary of Cellular Activity
| Compound | Cell Line | Anti-Proliferation GI50 (µM) | Primary Cell Cycle Effect (at 2x GI50) | Apoptosis Induction (at 2x GI50) | Uridine Rescue |
|---|---|---|---|---|---|
| This compound | A549 | TBD | TBD (Predicted S-Phase Arrest) | TBD (Predicted Increase) | TBD (Predicted Yes) |
| | HCT116 | TBD | TBD (Predicted S-Phase Arrest) | TBD (Predicted Increase) | TBD (Predicted Yes) |
Conclusion
This compound represents a promising chemical entity for further investigation. The structural alerts within the molecule strongly suggest an interaction with DHODH, a clinically validated target in oncology and immunology. The proposed multi-stage validation framework provides a comprehensive and logically sound pathway to not only confirm this primary mechanism of action but also to explore potential secondary targets. By systematically progressing from in vitro enzymatic assays to cellular mechanism and target validation experiments, researchers can build a robust and defensible understanding of this compound's biological activity, paving the way for its potential development as a novel therapeutic agent.
References
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. Available at: [Link]
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Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). PMC - NIH. Available at: [Link]
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Request PDF - ResearchGate. Available at: [Link]
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Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (2015). PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4‑Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). figshare. Available at: [Link]
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Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017). Request PDF - ResearchGate. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). MDPI. Available at: [Link]
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Identification and Characterization of Natural and Semisynthetic Quinones as Aurora Kinase Inhibitors. (2022). ResearchGate. Available at: [Link]
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Aurora inhibitor. (n.d.). Wikipedia. Available at: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. Available at: [Link]
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Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022). Bentham Science. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. Available at: [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers. Available at: [Link]
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A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2018). PMC - PubMed Central. Available at: [Link]
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Bifunctional HDAC Therapeutics: One Drug to Rule Them All?. (2022). MDPI. Available at: [Link]
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Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). (2022). PMC - PubMed Central. Available at: [Link]
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Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. (2014). PMC - NIH. Available at: [Link]
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Aurora kinase inhibitor-2|CAS 331770-21-9. (n.d.). DC Chemicals. Available at: [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. Available at: [Link]
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The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline-4-carboxylic acid core is a heterocyclic scaffold of paramount importance in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This versatility stems from the scaffold's unique electronic properties and its synthetic tractability, which allows for systematic structural modifications to fine-tune activity against specific biological targets.[1] This guide provides a detailed exploration of the key biological activities of quinoline-4-carboxylic acid derivatives, delves into their underlying mechanisms of action, presents quantitative structure-activity relationship data, and offers robust, step-by-step protocols for their experimental evaluation. The aim is to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of this promising class of compounds.
The Quinoline-4-Carboxylic Acid Scaffold: A Structural and Medicinal Overview
Chemical Structure and Properties
The quinoline-4-carboxylic acid scaffold is an aromatic heterocyclic organic compound characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring, with a carboxylic acid group at the C-4 position.[1][2][4] This arrangement confers a planar geometry and a unique distribution of electrons, making it an excellent pharmacophore for interacting with various biological macromolecules. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites.[5][6]
Significance in Medicinal Chemistry
The quinoline ring system is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic drugs.[1][4][7] The synthetic accessibility of the quinoline-4-carboxylic acid core, often through classic reactions like the Doebner and Pfitzinger syntheses, allows for the creation of large and diverse compound libraries.[1][4][5] This enables extensive exploration of structure-activity relationships (SAR), a cornerstone of modern drug development.
Key Biological Activities and Mechanisms of Action
Quinoline-4-carboxylic acid derivatives exhibit a wide spectrum of biological activities. This guide will focus on three of the most extensively researched and therapeutically relevant areas: anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The development of quinoline-4-carboxylic acid derivatives as anticancer agents is a highly active area of research.[1][4] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][4]
2.1.1 Mechanisms of Action
-
Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[8][9] For instance, specific derivatives have been shown to inhibit Pim-1 kinase, a serine/threonine kinase upregulated in several human cancers.[8] The 8-hydroxyquinoline-7-carboxylic acid moiety, in particular, has been identified as an important pharmacophore for this activity.[8]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA and is highly active in rapidly proliferating cancer cells.[5][6][10] Quinoline-4-carboxylic acid derivatives, such as Brequinar, have been identified as potent inhibitors of DHODH.[10] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a salt bridge with key residues in the enzyme's active site.[5][10][11]
-
Sirtuin Inhibition: Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play a role in various cellular processes, including cancer. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been developed as selective inhibitors of SIRT3, demonstrating potent antiproliferative activity in leukemic cell lines.[12][13]
-
Modulation of the Tumor Microenvironment: Some derivatives, like Tasquinimod, do not directly target tumor cells but instead modulate the tumor microenvironment.[14][15] Tasquinimod binds to the S100A9 protein, inhibiting its interaction with TLR4 and RAGE, which in turn reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) and promotes an anti-tumor immune response.[14][15][16] It also exhibits anti-angiogenic effects, although the exact mechanism is not fully understood.[14][15]
2.1.2 Structure-Activity Relationships (SAR)
The anticancer activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
-
For DHODH Inhibition:
-
C-2 Position: Bulky, hydrophobic substituents at the C-2 position are necessary for potent inhibition.[5][10]
-
C-4 Position: A strict requirement exists for the carboxylic acid group (or its salt), which is essential for binding to the enzyme.[5][10]
-
Benzo Portion: Substitutions on the benzo portion of the quinoline ring can also modulate activity.[10]
-
2.1.3 Case Study: Prominent Derivatives
-
Tasquinimod: An experimental drug investigated for the treatment of solid tumors, particularly prostate cancer.[15] It functions by targeting the tumor microenvironment, inhibiting angiogenesis, and modulating the immune system.[14][15][17]
-
Kynurenic Acid: A metabolite of tryptophan, kynurenic acid and its derivatives have shown antiproliferative effects against various cancer cell lines, including mammary and cervical cancer cells.[18][19][20]
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line(s) | IC50 / Activity | Reference(s) |
| Tasquinimod | S100A9 inhibitor, immunomodulator | Prostate Cancer (in vivo) | Delays disease progression | [15] |
| Brequinar Analog (3) | DHODH Inhibitor | - | DHODH IC50 = 0.250 µM | [11] |
| Compound 41 | DHODH Inhibitor | - | DHODH IC50 = 9.71 nM | [11] |
| Compound P6 | SIRT3 Inhibitor | MLLr leukemic cell lines | SIRT3 IC50 = 7.2 µM | [12][13] |
| Kynurenic Acid | Antiproliferative | MCF7 (Breast) | Remarkable growth inhibition | [18] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Antiproliferative | MCF-7 (Breast) | 82.9% reduction in cell growth | [21] |
Antimicrobial Activity
Quinoline-based compounds have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Quinoline-4-carboxylic acid derivatives continue to be a promising area for the development of new antibacterial and antifungal drugs.[7][22][23]
2.2.1 Mechanisms of Action
The primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, and repair.[6] By stabilizing the enzyme-DNA complex, these compounds lead to double-stranded DNA breaks and ultimately bacterial cell death.[6] The carboxylic acid group is a key functional group for this activity.[6] Some derivatives also exhibit antifungal activity, potentially through mechanisms such as disrupting the fungal cell wall or inhibiting enzymes like peptide deformylase.[24]
2.2.2 Structure-Activity Relationships (SAR)
The antimicrobial spectrum and potency of quinoline-4-carboxylic acid derivatives can be significantly modulated by substitutions on the quinoline ring. For instance, the introduction of basic groups can be beneficial for regulating physicochemical properties and influencing the potency and spectrum of antimicrobial activity.[5]
Anti-inflammatory Activity
Several quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions.[18][25]
2.3.1 Mechanisms of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[26] By inhibiting the activation of NF-κB, these derivatives can suppress the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[26]
2.3.2 Case Study: Kynurenic Acid and its Derivatives
Kynurenic acid and its derivatives have been shown to possess anti-inflammatory properties.[27] Studies have demonstrated their ability to reduce inflammation in various experimental models.[18][25]
Experimental Protocols for Activity Assessment
To ensure the scientific rigor and reproducibility of research in this field, standardized and well-validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key biological activities of quinoline-4-carboxylic acid derivatives.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare a series of dilutions of the test quinoline-4-carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Justification of Method: The MTT assay is a widely accepted, robust, and high-throughput method for initial screening of the cytotoxic potential of novel compounds.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Susceptibility: Broth Microdilution for MIC Determination
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized and quantitative technique for determining the MIC.
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
Justification of Method: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, providing reproducible and comparable MIC values.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), via the induction of iNOS. The Griess assay measures nitrite (a stable breakdown product of NO), which serves as an indicator of NO production.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production by the test compound.
Justification of Method: This assay provides a reliable and quantitative measure of a compound's ability to suppress a key inflammatory response in a relevant immune cell type.
Caption: Proposed mechanism of NF-κB inhibition by quinoline derivatives.
Conclusion and Future Perspectives
The quinoline-4-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of potent biological activities. The synthetic accessibility and the potential for diverse functionalization make it an enduring platform for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent inhibitors, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The continued investigation of quinoline-4-carboxylic acid derivatives holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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Title: Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Compounds
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1] Among its derivatives, the quinoline-4-carboxylic acid moiety stands out as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has rendered it a focal point in the development of a wide array of therapeutic agents, including those with antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[2][3][4][5] Notable examples of drugs featuring this core structure underscore its significance in modern medicine.[4] This guide provides an in-depth exploration of the methodologies and strategic considerations involved in the discovery and synthesis of novel quinoline-4-carboxylic acid compounds, tailored for researchers and professionals in the field of drug development.
Chapter 1: Rational Design and In Silico Screening
The journey to a novel therapeutic agent begins with the identification of a biological target and the rational design of molecules to interact with it. In the context of quinoline-4-carboxylic acids, computational tools have become indispensable for accelerating this process and enhancing the probability of success.
Target Identification and Pharmacophore Modeling
The initial step involves identifying a biological target implicated in a disease pathway. For instance, dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has been a target for anticancer agents based on the quinoline-4-carboxylic acid scaffold.[6][7][8] Once a target is selected, pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. For many quinoline-4-carboxylic acid-based inhibitors, the carboxylic acid at the C-4 position is crucial, often forming key interactions, such as a salt bridge with arginine residues in the enzyme's active site.[6][8]
Virtual Screening and Molecular Docking
With a pharmacophore model in hand, virtual screening of compound libraries can identify initial hits. Molecular docking is then employed to predict the binding orientation and affinity of these hits within the target's active site.[9][10] This in silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby conserving resources and streamlining the discovery pipeline.[9][11] The insights gained from docking studies can also guide the design of novel derivatives with improved potency and selectivity.[6]
Chapter 2: Synthetic Strategies for the Quinoline-4-Carboxylic Acid Core
The synthesis of the quinoline-4-carboxylic acid core is a well-established yet continually evolving field of organic chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.
Foundational Synthetic Methodologies
Several classical name reactions have been instrumental in the synthesis of quinoline-4-carboxylic acids:
-
The Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to directly yield a quinoline-4-carboxylic acid.[12] It is a versatile method that allows for a variety of substituents on the aniline and aldehyde components.[2]
-
The Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce a quinoline-4-carboxylic acid.[2] This approach is particularly useful for synthesizing 2-substituted or 2,3-disubstituted quinoline-4-carboxylic acids.[4][6]
-
The Gould-Jacobs Reaction: This reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester.[13][14] Subsequent hydrolysis and decarboxylation yield the corresponding 4-quinolone, a tautomer of 4-hydroxyquinoline.[13][15]
Contemporary and Advanced Synthetic Approaches
Modern synthetic chemistry has introduced several innovations to improve the efficiency and environmental footprint of quinoline synthesis:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Doebner and Gould-Jacobs reactions.[4][15][16]
-
Novel Catalysts: The development of new catalysts, including Lewis acids and transition metals, has expanded the scope of quinoline synthesis, enabling reactions under milder conditions.[16][17]
-
Multi-Component Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline structures from simple starting materials, enhancing synthetic efficiency.[2][18]
Detailed Experimental Protocol: A Modified Doebner Reaction
This protocol provides a step-by-step methodology for the synthesis of a 2-phenylquinoline-4-carboxylic acid derivative, a common structural motif in biologically active compounds.
Reaction: Synthesis of 2-phenylquinoline-4-carboxylic acid from aniline, benzaldehyde, and pyruvic acid.
Materials:
-
Aniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (catalyst, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.1 eq) dropwise. A catalytic amount of hydrochloric acid can be added to promote the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and triturate the residue with a suitable solvent (e.g., diethyl ether) to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 2-phenylquinoline-4-carboxylic acid.
Causality Behind Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively benign.
-
Dropwise Addition of Pyruvic Acid: This helps to control the initial exothermic reaction.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and cyclization steps.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds.
Chapter 3: Structural Elucidation and Characterization
Unambiguous characterization of newly synthesized compounds is critical for establishing their identity, purity, and three-dimensional structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure of organic compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carboxylic acid (O-H and C=O stretches).[19]
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure. This information is invaluable for understanding structure-activity relationships, as it reveals the precise spatial arrangement of atoms and allows for the detailed analysis of intermolecular interactions with the biological target.
Chapter 4: Biological Evaluation and Lead Optimization
The biological evaluation of newly synthesized quinoline-4-carboxylic acid derivatives is a crucial step in the drug discovery process. This involves a series of assays to determine their potency, selectivity, and mechanism of action, followed by an iterative process of structural modification to improve their pharmacological properties.
In Vitro Biological Assays
A variety of in vitro assays are used to assess the biological activity of the synthesized compounds. For example, in the development of anticancer agents, cell-based assays are used to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.[3] For enzyme inhibitors, biochemical assays are employed to measure the inhibition of the target enzyme's activity.[6] Anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators in cell culture models.[3]
Structure-Activity Relationship (SAR) Studies
SAR studies aim to correlate the structural features of a series of compounds with their biological activity.[7] By systematically modifying different parts of the quinoline-4-carboxylic acid scaffold and observing the effect on potency, researchers can identify key structural requirements for activity.[7] For example, SAR studies on DHODH inhibitors have shown that bulky hydrophobic substituents at the C-2 position are necessary for potent inhibition.[7]
Data Presentation: SAR of DHODH Inhibitors
| Compound | R1-substituent (at C-6) | R2-substituent (at C-2) | DHODH IC₅₀ (nM) |
| 1 | H | Phenyl | 500 |
| 2 | F | Phenyl | 250 |
| 3 | F | 2'-Fluoro-biphenyl | 9.7 |
| 4 | Cl | 2'-Fluoro-biphenyl | 15.2 |
Data is hypothetical and for illustrative purposes.
This iterative cycle of design, synthesis, and testing is the cornerstone of lead optimization, with the goal of developing a drug candidate with the desired efficacy, selectivity, and pharmacokinetic properties.
Visualizations
Experimental Workflow for Drug Discovery
Caption: A generalized workflow for the discovery and development of novel therapeutic agents.
Gould-Jacobs Reaction Mechanism
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An In-depth Technical Guide to 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, a novel synthetic compound with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact molecule is not publicly available, this document will delve into its structural analogs, predicted properties, a plausible synthetic route, and its potential as a therapeutic agent. For reference, the closely related compound, 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, is registered under CAS number 865415-09-4.[1]
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
Quinoline derivatives are a prominent class of heterocyclic compounds that are ubiquitous in natural products and synthetic bioactive molecules.[2] The quinoline-4-carboxylic acid core, in particular, has garnered significant attention in drug development due to its versatile biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[2][3] The strategic placement of various substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles, making them attractive scaffolds for designing novel therapeutics.
Molecular Profile of this compound
| Property | Value | Source |
| Molecular Formula | C20H18ClNO3 | Calculated |
| Molecular Weight | 369.82 g/mol | Calculated |
| IUPAC Name | This compound | |
| CAS Number | Not available |
Note: The molecular formula and weight are calculated based on the chemical structure.
Synthesis and Mechanistic Insights
The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2][3] This reaction proceeds through the formation of an imine intermediate, which then reacts with pyruvic acid and undergoes cyclization and subsequent oxidation to yield the quinoline ring.[2]
Proposed Synthetic Workflow
A plausible synthetic route for this compound is outlined below. This multi-step synthesis is designed for efficiency and adaptability, allowing for modifications to generate a library of analogs for structure-activity relationship (SAR) studies.
Caption: Proposed Doebner reaction for the synthesis of the target compound.
Experimental Protocol: Doebner Synthesis
-
Reaction Setup: To a solution of 2-chloroaniline (1.0 eq) in absolute ethanol, add 3-butoxybenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).
-
Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Causality: The Doebner reaction is a robust and straightforward method for constructing the quinoline-4-carboxylic acid scaffold.[2][3] The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The slight excess of pyruvic acid ensures the complete conversion of the limiting aniline and aldehyde.
Potential Therapeutic Applications and Biological Rationale
The structural features of this compound suggest several potential therapeutic applications, primarily in oncology.
Inhibition of Histone Deacetylases (HDACs)
The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel histone deacetylase (HDAC) inhibitors.[4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[4][5] Inhibitors of HDACs have emerged as a promising class of anticancer agents.[4][5]
Mechanistic Hypothesis: The quinoline moiety of the target compound could potentially interact with the active site of HDAC enzymes, particularly HDAC3, leading to their inhibition. This would result in the hyperacetylation of histone proteins, leading to the reactivation of tumor suppressor genes and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[4][5]
Caption: Proposed mechanism of action as an HDAC inhibitor.
Inhibition of Aurora Kinases
Derivatives of quinazoline-4-carboxylic acid, a structurally related scaffold, have been shown to be potent inhibitors of Aurora A kinase.[6][7][8] Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[6]
Mechanistic Hypothesis: The target compound may bind to the ATP-binding pocket of Aurora A kinase, preventing its phosphorylation activity. This would disrupt mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[6][8]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Quinoline-4-carboxylic acids have also been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase.[9] This mechanism is particularly effective in rapidly proliferating cells, such as cancer cells.[9]
Analytical Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, a battery of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating ≥95% purity. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (m/z = 370.1 [M+H]+). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | Characteristic chemical shifts and coupling constants confirming the arrangement of protons and carbons in the molecule. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (carboxylic acid), C=O (carbonyl), C-Cl, and aromatic C-H bonds. |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to inhibit key cancer-related targets such as HDACs, Aurora kinases, and DHODH warrants further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to validate its biological activity and therapeutic potential. Structure-activity relationship studies, through the synthesis of a focused library of analogs, will be crucial in optimizing the potency and selectivity of this promising lead compound.
References
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Elsherbeny, A. et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link][6][7][8]
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Kos, J. et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
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Wang, X. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link][4][5]
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Kim, J. et al. (2017). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules. Available at: [Link][2]
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Abdel-Wahab, B. F. et al. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
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PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link][3]
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PubMed. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (2023). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
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Ladds, M. J. G. et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link][9]
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University of Strathclyde. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available at: [Link]
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Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available at: [Link]
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PubChem. (n.d.). 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
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solubility of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in drug discovery. While specific experimental solubility data for this compound is not widely published, this document serves as a senior application scientist's guide to understanding, predicting, and experimentally determining its solubility in various organic solvents. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and discuss the critical role of physicochemical properties in solvent selection.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary hurdle. For an API to be effective, it must first dissolve in a suitable solvent for formulation and then be absorbed by the body.[1][2] The is a crucial parameter for various stages of its development, including:
-
Synthesis and Purification: Selecting appropriate solvents for reaction and crystallization is fundamental to achieving high purity and yield.
-
Formulation Development: The ability to dissolve the API in a range of pharmaceutically acceptable solvents is key to developing various dosage forms, such as oral solutions, injectables, and topical formulations.[1]
-
Preclinical and Clinical Studies: Understanding the solubility behavior is essential for designing accurate in vitro and in vivo experiments to assess efficacy and toxicity.
This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of this specific quinoline-4-carboxylic acid derivative.
Physicochemical Profile of this compound
While specific experimental data for the target molecule is limited, we can infer its likely physicochemical properties based on its structure and data from related compounds.
Molecular Structure:
-
Quinoline Core: The quinoline ring system is a heterocyclic aromatic structure. The nitrogen atom can act as a hydrogen bond acceptor.
-
Carboxylic Acid Group: This functional group is acidic and can act as a hydrogen bond donor and acceptor. Its presence suggests that the solubility will be pH-dependent in protic solvents.[3]
-
8-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can influence the overall electron distribution and polarity of the molecule.
-
3-Butoxyphenyl Group: This bulky, non-polar side chain will significantly impact the molecule's lipophilicity and, consequently, its solubility in non-polar organic solvents.[1]
Predicted Properties:
Based on the structure, we can predict the following general characteristics:
-
Polarity: The molecule possesses both polar (carboxylic acid, quinoline nitrogen) and non-polar (butoxyphenyl group, chloro-substituted aromatic ring) regions, making it amphiphilic to some extent.
-
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, both as a donor and an acceptor. The quinoline nitrogen can also act as a hydrogen bond acceptor.
-
pKa: The carboxylic acid group is expected to have a pKa in the acidic range, making the molecule's charge and solubility highly dependent on the pH of the solvent system.
A summary of predicted properties for the parent compound and a related structure is presented in Table 1.
Table 1: Predicted Physicochemical Properties
| Property | This compound | 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid |
| Molecular Formula | C20H18ClNO3 | C20H18ClNO3 |
| Molecular Weight | 355.81 g/mol [4] | 355.8 g/mol [5] |
| Boiling Point (Predicted) | 531.2±50.0 °C[4] | Not Available |
| Density (Predicted) | 1.270±0.06 g/cm³[4] | Not Available |
| Hydrogen Bond Donor Count | 1 | 1[5] |
| Hydrogen Bond Acceptor Count | 4 | 4[5] |
| Rotatable Bond Count | 5 | 5[5] |
| XLogP3-AA (Predicted) | Not Available | 5.3[5] |
Theoretical Framework: The Science of Dissolution
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that a solute will have higher solubility in a solvent with similar polarity. For this compound, its amphiphilic nature suggests that a range of solvents with varying polarities should be investigated.
The solubility of a solid in a liquid is governed by the Gibbs free energy of solution (ΔG_sol), which is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes:
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This involves:
-
Overcoming the Lattice Energy: Energy is required to break the intermolecular forces holding the solid crystal together.
-
Solvent Cavity Formation: Energy is needed to create a space in the solvent for the solute molecule.
-
Solvation: Energy is released when the solute molecule forms new interactions with the solvent molecules.
A favorable dissolution process occurs when the energy released during solvation is sufficient to overcome the lattice energy and the energy required for cavity formation.
Experimental Determination of Solubility
Given the absence of published data, experimental determination is paramount. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[3][6][7]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the industry-standard approach for accurately measuring the thermodynamic solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO))
-
Scintillation vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
Protocol Workflow Diagram:
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Steps:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of each selected organic solvent. The excess solid is crucial to ensure saturation is reached.
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in the solution has plateaued.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Adsorption of the compound onto the filter should be assessed, especially for poorly soluble compounds.[3]
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Analyze the diluted samples using a validated HPLC method. HPLC is advantageous as it can separate the analyte from any potential impurities or degradation products.[3]
-
Quantify the concentration of the dissolved compound by comparing the peak area to a standard calibration curve prepared with known concentrations of the API.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Solvent Selection Strategy
The choice of organic solvents for solubility screening should be guided by their polarity, hydrogen bonding capacity, and relevance to potential applications. A suggested panel of solvents is provided in Table 2.
Table 2: Suggested Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Hydrogen Bond Donor/Acceptor | Rationale for Inclusion |
| Methanol | 5.1 | Both | A polar protic solvent, good for assessing polar interactions. |
| Ethanol | 4.3 | Both | A common pharmaceutical solvent, slightly less polar than methanol. |
| Acetone | 5.1 | Acceptor | A polar aprotic solvent. |
| Ethyl Acetate | 4.4 | Acceptor | A moderately polar solvent often used in synthesis and formulation. |
| Dichloromethane | 3.1 | Weakly Acceptor | A non-polar aprotic solvent, good for assessing lipophilic character. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | A highly polar aprotic solvent, often used to create stock solutions. |
| n-Octanol | 3.1 | Both | Used in partition coefficient (LogP) studies to assess lipophilicity. |
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide initial estimates of solubility.[8] These models utilize the chemical structure of a compound to predict its physicochemical properties.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimental solubility data for a training set of compounds.[9]
-
Machine Learning and AI: Modern approaches using machine learning and artificial intelligence are increasingly being used to develop more accurate predictive models for solubility.[10][11] These models can learn complex relationships between molecular features and solubility.
It is important to note that while predictive models are useful for initial screening and prioritization, they are not a substitute for experimental determination.[9]
Conclusion and Future Directions
Understanding the is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this challenge, from the underlying theoretical principles to detailed, actionable experimental protocols. While specific solubility data for this molecule is not currently in the public domain, the methodologies described herein provide a robust pathway for its determination.
Future work should focus on the experimental execution of the described protocols to generate a comprehensive solubility profile for this compound. This data will be invaluable for guiding formulation development, enabling further preclinical and clinical evaluation, and ultimately unlocking the therapeutic potential of this promising molecule.
References
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- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- SOLUBILITY DETERMIN
- 2-Chloroquinoline-4-carboxylic acid. PubChem.
- Predictive modeling for solubility and bioavailability enhancement.
- Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
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- Solubility of Organic Compounds.
- Synthesis, DFT studies on a series of tunable quinoline derivatives.
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- 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.
- SOLUBILITY D
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2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid molecular weight and formula
An In-depth Technical Guide on the Physicochemical Properties of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid and a Close Structural Analog
Introduction
Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds extensively explored in medicinal chemistry and drug development. Their rigid scaffold and capacity for diverse functionalization make them privileged structures for targeting a range of biological entities. This guide aims to provide an in-depth technical overview of the molecular formula and weight of this compound.
Due to the limited availability of public data for this specific compound, this whitepaper will focus on a closely related analog for which detailed information is accessible: 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid . By examining this analog, we can provide researchers, scientists, and drug development professionals with a robust framework for understanding the core physicochemical properties that are critical for research and development activities.
Core Molecular Attributes of the Analog
The foundational step in the characterization of any novel compound is the determination of its molecular formula and weight. These parameters are fundamental to every subsequent quantitative analysis, from reaction stoichiometry to pharmacological dosing.
For the analog 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid , the key attributes are:
The molecular formula precisely defines the elemental composition of the molecule, indicating it is comprised of 21 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is the mass of one mole of the substance and is a critical parameter for all experimental work.
Structural Elucidation and Key Moieties
The structure of 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is a composite of several key functional groups, each contributing to its overall chemical behavior and potential biological activity.
-
Quinoline Core: A bicyclic aromatic heterocycle that forms the scaffold of the molecule.
-
Carboxylic Acid (-COOH): Attached at the 4-position of the quinoline ring, this acidic group is often crucial for forming interactions with biological targets, such as salt bridges with basic residues like arginine in proteins[2].
-
3-Butoxyphenyl Group: An ether linkage connects a phenyl ring to a butyl chain. This lipophilic moiety can influence the compound's solubility and its ability to interact with hydrophobic pockets in target proteins.
-
Chloro and Methyl Groups: These substituents on the quinoline core fine-tune the electronic properties and steric profile of the molecule, which can significantly impact its binding affinity and metabolic stability.
Caption: Workflow for synthesis and confirmation.
Conclusion
While direct data for this compound is sparse, a detailed analysis of its close structural analog, 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid, provides valuable insights for the research community. The molecular formula (C21H20ClNO3) and molecular weight (369.85 g/mol ) are the definitive starting points for any quantitative study. Understanding the constituent functional groups and their interplay is essential for hypothesis-driven drug design and development. The protocols outlined for structural verification are fundamental to ensuring the integrity and validity of any subsequent research.
References
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AA Blocks. 2-(3-butoxyphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid. Available from: [Link].
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PubChem. 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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PubChem. CID 159966550. National Center for Biotechnology Information. Available from: [Link].
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PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link].
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PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
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ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link].
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PubChem. 2-(3-Bromophenyl)-8-Fluoroquinoline-4-Carboxylic Acid. National Center for Biotechnology Information. Available from: [Link].
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DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Available from: [Link].
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PubChem. 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link].
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link].
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Unveiling the Therapeutic Potential of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a novel derivative, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. Drawing upon structure-activity relationships of analogous compounds and the known pharmacology of the quinoline core, this document outlines a strategic approach to identifying and validating its molecular targets. We will delve into the most promising target classes, including protein kinases, histone deacetylases (HDACs) and sirtuins (SIRTs), and dihydroorotate dehydrogenase (DHODH), providing the scientific rationale and detailed experimental workflows for their investigation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this compound.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Versatile Pharmacophore
The quinoline ring system is a recurring motif in a vast array of biologically active molecules, both natural and synthetic. The addition of a carboxylic acid at the 4-position endows this scaffold with unique physicochemical properties and the ability to interact with a variety of biological targets. Derivatives of quinoline-4-carboxylic acid have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities[1][2][3]. The specific substitutions on the quinoline core play a crucial role in determining the target specificity and potency of these compounds.
The subject of this guide, this compound, possesses several key structural features that suggest its potential for therapeutic intervention:
-
A 2-phenylquinoline-4-carboxylic acid core: This core structure has been associated with anticancer properties through various mechanisms[3][4].
-
An 8-chloro substitution: This modification can influence the electronic properties and binding interactions of the molecule[5].
-
A 3-butoxyphenyl group at the 2-position: This bulky, hydrophobic substituent is a critical determinant for binding to specific protein targets[6].
This guide will systematically explore the most probable therapeutic targets for this compound based on these structural attributes and the established pharmacology of related molecules.
Primary Potential Therapeutic Target Classes
Based on a comprehensive analysis of the scientific literature for structurally analogous compounds, we have identified three primary classes of proteins as high-probability therapeutic targets for this compound.
Protein Kinases: Targeting Aberrant Cell Signaling
Rationale: The quinoline and quinazoline scaffolds are prevalent in a multitude of kinase inhibitors. A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a selective inhibitor of Aurora A kinase, a key regulator of mitosis that is often overexpressed in cancer[7][8]. The structural similarities suggest that this compound may also function as a kinase inhibitor.
Potential Target: Aurora A Kinase
Associated Diseases: A variety of cancers, including breast, ovarian, and colorectal cancer.
Proposed Mechanism of Action: Competitive inhibition at the ATP-binding site of Aurora A kinase, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells[7][8].
Experimental Workflow for Kinase Inhibition Validation
Caption: Workflow for validating kinase inhibition.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Aurora A)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.
-
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer
-
Test compound
-
Positive control (e.g., Alisertib)
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add the test compound dilutions and controls to the microplate wells.
-
Add the Aurora A kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
-
Epigenetic Modulators: HDACs and Sirtuins
Rationale: The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully utilized to develop inhibitors of histone deacetylases (HDACs), with some derivatives showing selectivity for HDAC3[4]. Furthermore, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of Sirtuin 3 (SIRT3), a class III HDAC[9]. These findings strongly suggest that this compound could target these epigenetic regulators.
Potential Targets: HDAC3, SIRT3
Associated Diseases: Various cancers, metabolic disorders, and neurodegenerative diseases.
Proposed Mechanism of Action: Inhibition of the deacetylase activity of HDAC3 or SIRT3, leading to hyperacetylation of histone and non-histone protein targets. This can result in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells[4][9].
Signaling Pathway: HDAC/SIRT Inhibition in Cancer
Caption: Proposed mechanism of HDAC/SIRT inhibition.
Detailed Protocol: In Vitro HDAC/SIRT Inhibition Assay
-
Objective: To determine the IC50 of the test compound against HDAC3 and SIRT3.
-
Materials:
-
Recombinant human HDAC3 or SIRT3
-
Fluorogenic acetylated peptide substrate
-
Developer solution
-
NAD+ (for SIRT3 assay)
-
Assay buffer
-
Test compound
-
Positive control (e.g., RGFP966 for HDAC3, 3-TYP for SIRT3)
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions and controls to the microplate wells.
-
Add the HDAC3 or SIRT3 enzyme and the fluorogenic substrate (and NAD+ for SIRT3).
-
Incubate at 37°C for 60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Dihydroorotate Dehydrogenase (DHODH): A Metabolic Target
Rationale: Structure-activity relationship studies have established quinoline carboxylic acids as a class of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[6][10]. This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH an attractive therapeutic target.
Potential Target: Dihydroorotate Dehydrogenase (DHODH)
Associated Diseases: Cancer, autoimmune disorders.
Proposed Mechanism of Action: Inhibition of DHODH activity, leading to the depletion of pyrimidines necessary for DNA and RNA synthesis. This results in the arrest of cell proliferation[10].
Data Summary: Comparative IC50 Values of Related Compounds
| Compound Class | Target | Reported IC50 (µM) | Reference |
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative | SIRT3 | 7.2 | [9] |
| 2-phenylquinoline-4-carboxylic acid derivative | HDAC3 | 24.45 | [4] |
| Quinazoline-4-carboxylic acid derivative | Aurora A | 168.78 | [7][8] |
Detailed Protocol: In Vitro DHODH Inhibition Assay
-
Objective: To determine the IC50 of the test compound against human DHODH.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCIP (2,6-dichloroindophenol)
-
Assay buffer
-
Test compound
-
Positive control (e.g., Brequinar)
-
96-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the compound dilutions, controls, and DHODH enzyme to the microplate wells.
-
Add dihydroorotate, decylubiquinone, and DCIP to initiate the reaction.
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value.
-
Conclusion and Future Directions
The structural features of this compound, in conjunction with the established pharmacology of the quinoline-4-carboxylic acid scaffold, point towards its potential as a modulator of several key therapeutic targets. The primary candidates for investigation are protein kinases (such as Aurora A), epigenetic modifiers (HDAC3 and SIRT3), and the metabolic enzyme DHODH. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential targets.
Successful identification and validation of the molecular target(s) of this compound will be a critical step in its development as a novel therapeutic agent. Subsequent research should focus on elucidating the downstream cellular effects, establishing a clear structure-activity relationship through the synthesis and testing of analogs, and ultimately, evaluating its efficacy and safety in preclinical in vivo models. The insights gained from these studies will be invaluable in positioning this promising compound for future clinical investigation.
References
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). MDPI. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PMC - NIH. [Link]
-
Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). PubMed. [Link]
-
Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). PubMed. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PubMed. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). PMC. [Link]
-
4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. (n.d.). Pharmacy 180. [Link]
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Methodological & Application
Synthesis of 2-Arylquinoline-4-carboxylic Acids via the Doebner Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2] Among the various synthetic routes to quinoline derivatives, the Doebner reaction stands out as a classical and versatile method for the preparation of quinoline-4-carboxylic acids.[3] This three-component reaction, involving an aniline, an aldehyde, and pyruvic acid, offers a direct pathway to this important class of compounds.[4][5]
This guide provides a comprehensive overview of the Doebner reaction for the synthesis of 2-arylquinoline-4-carboxylic acids, delving into its mechanism, providing detailed experimental protocols, and offering insights into reaction optimization and troubleshooting.
Theoretical Background
The Doebner Reaction: A Three-Component Condensation
The Doebner reaction is a one-pot synthesis that brings together an aromatic amine (typically a substituted aniline), an aromatic aldehyde, and pyruvic acid.[3][4] The reaction is generally acid-catalyzed and proceeds through a series of condensation and cyclization steps to yield the final quinoline-4-carboxylic acid product.
Reaction Mechanism
While the exact mechanism has been a subject of discussion, it is generally accepted to proceed through the following key steps:[3][6]
-
Schiff Base Formation: The aniline and aldehyde react to form an N-arylimine (Schiff base).
-
Enolization of Pyruvic Acid: Pyruvic acid tautomerizes to its enol form.
-
Michael-Type Addition: The enol of pyruvic acid undergoes a Michael-type addition to the Schiff base.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring.
-
Dehydration and Oxidation: The dihydroquinoline intermediate then dehydrates and is oxidized to the aromatic quinoline-4-carboxylic acid. The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.[7]
Comparison with the Pfitzinger Reaction
The Doebner reaction serves as a valuable alternative to the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.[3] While both methods are effective, they differ in their starting materials and reaction conditions. The Pfitzinger reaction utilizes an isatin and a carbonyl compound under basic conditions.[8] The choice between the Doebner and Pfitzinger reactions often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Starting Materials | Aniline, Aldehyde, Pyruvic Acid | Isatin, Carbonyl Compound |
| Reaction Conditions | Typically acidic | Typically basic |
| Key Intermediate | Schiff Base | Keto-acid from isatin hydrolysis |
| Scope | Wide range of anilines and aldehydes | Dependent on isatin and carbonyl availability |
Experimental Protocols
General Protocol for the Synthesis of 2-Arylquinoline-4-carboxylic Acids
This protocol outlines a general procedure for the Doebner reaction. Researchers should optimize the conditions based on the specific substrates used.
Materials:
-
Substituted Aniline (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Pyruvic Acid (1.0 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Catalyst (e.g., Trifluoroacetic acid, p-Toluenesulfonic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), and pyruvic acid (1.0 mmol).
-
Add the solvent (5-10 mL) and the acid catalyst (e.g., 0.1 mmol of trifluoroacetic acid).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 2-arylquinoline-4-carboxylic acid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Microwave-Assisted Doebner Synthesis
Microwave irradiation can significantly accelerate the Doebner reaction, often leading to higher yields in shorter reaction times.[5]
Materials:
-
Same as the general protocol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.0 mmol), solvent, and catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and time (e.g., 120 °C for 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the general protocol.
Factors Influencing the Doebner Reaction
Substituent Effects
The electronic nature of the substituents on both the aniline and the aromatic aldehyde can influence the reaction rate and yield.
-
Aniline: Electron-donating groups on the aniline ring generally facilitate the electrophilic cyclization step, leading to higher yields. Conversely, anilines with strong electron-withdrawing groups can be less reactive.[4] However, modified protocols have been developed to improve yields with electron-deficient anilines.[7]
-
Aldehyde: The reactivity of the aromatic aldehyde also plays a role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive towards nucleophilic attack by the aniline.
Catalysts and Solvents
The choice of catalyst and solvent is crucial for the success of the Doebner reaction.
-
Catalysts: A variety of Brønsted and Lewis acids can be used to catalyze the reaction. Common catalysts include trifluoroacetic acid, p-toluenesulfonic acid, and boron trifluoride etherate.[7] In some cases, the reaction can proceed without a catalyst, particularly under reflux in ethanol.[9]
-
Solvents: Ethanol and acetic acid are commonly used solvents. Solvent-free conditions have also been reported, offering a more environmentally friendly approach.[10]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | - Inactive starting materials- Suboptimal reaction temperature- Inappropriate catalyst or solvent | - Check the purity of reactants- Gradually increase the reaction temperature[4]- Screen different acid catalysts and solvents |
| Formation of Byproducts | - Side reactions such as self-condensation of the aldehyde or aniline polymerization | - Adjust the stoichiometry of the reactants- Lower the reaction temperature- Use a milder catalyst |
| Incomplete Reaction | - Insufficient reaction time- Low reaction temperature | - Extend the reaction time and monitor by TLC- Increase the reaction temperature |
Experimental workflow for the Doebner reaction.graph Doebner_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A[label="1. Mix Reactants & Solvent\n(Aniline, Aldehyde, Pyruvic Acid)", fillcolor="#FFFFFF"]; B[label="2. Add Catalyst", fillcolor="#FFFFFF"]; C [label="3. Heat to Reflux\n(Conventional or Microwave)", fillcolor="#FFFFFF"]; D [label="4. Monitor by TLC", fillcolor="#FFFFFF"]; E [label="5. Cool and Precipitate", fillcolor="#FFFFFF"]; F [label="6. Filter and Wash", fillcolor="#FFFFFF"]; G [label="7. Recrystallize", fillcolor="#FFFFFF"]; H [label="8. Characterize Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E [label=" Reaction Complete "]; E -> F; F -> G; G -> H; }
Conclusion
The Doebner reaction remains a highly relevant and practical method for the synthesis of 2-arylquinoline-4-carboxylic acids, which are valuable building blocks in drug discovery and materials science. By understanding the reaction mechanism and the influence of various parameters, researchers can effectively utilize this reaction to generate a diverse library of quinoline derivatives. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis and application of these important heterocyclic compounds.
References
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015). ResearchGate. [Link]
-
Doebner reaction. Wikipedia. [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020). ACS Omega. [Link]
-
The Pfitzinger Reaction. (Review). ResearchGate. [Link]
-
Doebner-Miller reaction. chemeurope.com. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2017). Molecules. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). ResearchGate. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2006). Organic & Biomolecular Chemistry. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. [Link]
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- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Pfitzinger Synthesis: A Comprehensive Guide to Quinoline-4-Carboxylic Acid Derivatives for Advanced Research
This document provides an in-depth guide to the Pfitzinger synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of quinoline-4-carboxylic acids. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide elucidates the underlying principles of the Pfitzinger reaction, offers detailed and validated experimental protocols, and explores its versatile applications in the synthesis of biologically active compounds.
Theoretical Framework: Understanding the Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a chemical transformation that condenses isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[1][2] First described by Wilhelm Pfitzinger in 1886, this reaction has become a vital tool for accessing the quinoline scaffold, a privileged structure found in a multitude of pharmacologically active molecules.[3][4]
The quinoline-4-carboxylic acid core is a key pharmacophore in various therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1][5] The versatility of the Pfitzinger synthesis allows for the introduction of diverse substituents onto the quinoline ring system, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. The process is initiated by the base-catalyzed hydrolysis of the isatin amide bond, followed by a series of condensation and cyclization steps.
The key mechanistic steps are as follows:
-
Base-Catalyzed Ring Opening of Isatin: The reaction commences with the hydrolysis of the amide bond in isatin (I) by a strong base, such as potassium hydroxide, to form the potassium salt of a keto-acid intermediate (II). While this intermediate can be isolated, it is typically generated in situ.[1][6]
-
Imine and Enamine Formation: The keto-acid intermediate (II) then reacts with a carbonyl compound possessing an α-methylene group to form an imine (III). This imine subsequently tautomerizes to the more thermodynamically stable enamine (IV).[1][6]
-
Intramolecular Cyclization and Dehydration: The enamine intermediate (IV) undergoes an intramolecular cyclization via a nucleophilic attack of the enamine carbon onto the ketone carbonyl group. The resulting intermediate then dehydrates to yield the final substituted quinoline-4-carboxylic acid (V).[1][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A R...: Ingenta Connect [ingentaconnect.com]
- 5. jocpr.com [jocpr.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
protocol for synthesizing 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
An Application Note and Protocol for the Synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved via the Pfitzinger reaction, a robust and reliable method for constructing the quinoline-4-carboxylic acid scaffold. This guide details the reaction mechanism, step-by-step experimental procedures, purification, and characterization, designed for researchers in organic synthesis and pharmaceutical sciences.
Introduction
Quinoline-4-carboxylic acids are a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antibacterial, and antiviral properties.[1][2] The targeted molecule, this compound, incorporates key pharmacophoric features: a substituted phenyl ring at the 2-position and a halogen at the 8-position, making it a valuable candidate for further investigation and as an intermediate in the synthesis of more complex bioactive molecules.
The chosen synthetic strategy is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction), which involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group under basic conditions.[1][2][3] This method is highly effective for producing substituted quinoline-4-carboxylic acids in a single synthetic operation.[4] In this protocol, 7-chloroisatin is reacted with 3'-butoxyacetophenone to yield the desired product.
Reaction Scheme and Mechanism
The synthesis proceeds according to the following reaction:
Scheme 1: Synthesis of this compound via the Pfitzinger Reaction. (Image: A chemical reaction showing 7-Chloroisatin reacting with 3'-Butoxyacetophenone in the presence of KOH and Ethanol/Water at reflux to yield this compound.)
Mechanism Overview
The Pfitzinger reaction mechanism is a well-established cascade of reactions:[1][3][5]
-
Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within 7-chloroisatin, opening the five-membered ring to form the potassium salt of 2-amino-3-chlorophenylglyoxylic acid (isatinic acid).
-
Condensation: The free amine of this intermediate condenses with the ketone (3'-butoxyacetophenone) to form an imine, which tautomerizes to the more stable enamine.
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, an aldol-type condensation, followed by dehydration to eliminate a molecule of water, resulting in the formation of the aromatic quinoline ring system.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Notes |
| 7-Chloroisatin | 6344-73-6 | 181.58 | Purity ≥98% |
| 3'-Butoxyacetophenone | 5337-93-9 | 192.25 | Purity ≥98% |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | Pellets, ≥85% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 200 proof, anhydrous or 95% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Concentrated (37%) or 2M solution |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven
Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
Synthesis Workflow
Caption: Overall workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare the basic solution by dissolving potassium hydroxide (2.81 g, 50 mmol) in a mixture of ethanol (50 mL) and deionized water (10 mL). Stir until the KOH is fully dissolved.
-
To this basic solution, add 7-chloroisatin (1.82 g, 10 mmol). Stir the mixture at room temperature for approximately 1 hour. The color should change from orange/red to a darker brown, indicating the formation of the potassium salt of the opened isatinic acid.[1]
-
Add 3'-butoxyacetophenone (2.12 g, 11 mmol, 1.1 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Maintain the reflux for 24 to 48 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate with a drop of acetic acid).
-
-
Workup and Product Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the remaining residue, add approximately 100 mL of deionized water to dissolve the potassium salt of the quinoline-4-carboxylic acid product.
-
Transfer the aqueous solution to a 250 mL separatory funnel. Extract the solution with diethyl ether (2 x 50 mL) to remove any unreacted 3'-butoxyacetophenone and other neutral impurities.[1] Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath.
-
Slowly acidify the cold aqueous solution by adding 2M HCl dropwise while stirring. Monitor the pH. Continue adding acid until the product fully precipitates, which typically occurs at a pH of 4-5.[1]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the solid product on the filter paper with several portions of cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Transfer the purified solid to a watch glass and dry it in a vacuum oven at 60-70°C overnight.
-
The final product should be a pale yellow or off-white solid. Weigh the product and calculate the yield.
-
Data Summary and Characterization
Stoichiometry Table
| Compound | MW ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 7-Chloroisatin | 181.58 | 10 | 1.82 | 1.0 |
| 3'-Butoxyacetophenone | 192.25 | 11 | 2.12 | 1.1 |
| Potassium Hydroxide | 56.11 | 50 | 2.81 | 5.0 |
| Product | 355.81 | 10 (Theor.) | 3.56 (Theor.) | - |
Characterization
The identity and purity of the synthesized this compound (CAS 863185-09-5) should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the aromatic and aliphatic groups.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 356.81).
-
Infrared Spectroscopy (IR): To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.
-
Melting Point: To assess the purity of the final product.
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Potassium hydroxide is highly corrosive. Concentrated HCl is corrosive and has noxious fumes. Diethyl ether is extremely flammable.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction. Ensure the reflux time is sufficient and the reaction is heated adequately. Purity of starting materials is also critical.
-
Product Oily or Gummy: This may indicate impurities. Ensure the extraction step to remove unreacted ketone is performed thoroughly. Recrystallization from a suitable solvent like ethanol or acetic acid may be necessary.
-
Precipitation Issues: If the product does not precipitate upon acidification, ensure the pH is sufficiently low (pH 4-5). The solution should be cold to maximize precipitation.
-
Conclusion
The Pfitzinger reaction provides a direct and efficient route for the synthesis of this compound.[6] This protocol offers a detailed, step-by-step guide that can be reliably implemented by researchers in the field. The methodology is robust and allows for the synthesis of a key heterocyclic scaffold valuable for further chemical exploration and biological evaluation.
References
-
Wikipedia. Pfitzinger reaction. [Link]
-
Synfacts. An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Lett. 2018, 59, 3116–3119. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]
-
DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]
-
Slideshare. Doebner-Miller reaction and applications. [Link]
-
ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
-
Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]
-
Illinois Experts. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
ResearchGate. (PDF) 2-Chloroquinoline-3-carboxylic acid. [Link]
- Google Patents.
-
ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Characterization of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Abstract
The quinoline-4-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of a novel derivative, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (hereafter referred to as "Compound QC-384C"), in cell-based assays. We present a logical workflow, from determining cytotoxic potency to verifying target engagement and elucidating its mechanism of action, complete with detailed, field-proven protocols and the scientific rationale behind key experimental choices.
Introduction and Strategic Workflow
Compound QC-384C is a synthetic molecule designed around the versatile quinoline-4-carboxylic acid core. Its structural features suggest potential interactions with key cellular signaling proteins, such as kinases or deacetylases, which are often dysregulated in disease.[1][4][5][6] The primary challenge with any new chemical entity is to systematically confirm its biological activity within a cellular context. This document outlines a robust, three-stage workflow to achieve this:
-
Potency Assessment: Determine the concentration range at which Compound QC-384C affects cell viability. This is crucial for establishing relevant doses for all subsequent experiments.
-
Target Engagement Verification: Confirm that the compound physically interacts with its intended intracellular target protein. This step is critical to validate that the observed cellular phenotype is a direct result of on-target activity.
-
Mechanism of Action (MoA) Elucidation: Investigate the downstream signaling consequences of target engagement to understand how the compound exerts its biological effect.
Figure 1: A strategic workflow for the cellular characterization of a novel small molecule inhibitor.
Protocol 1: Assessing Cellular Potency via Luminescent Viability Assay
Rationale: Before investigating the specific mechanism of a compound, it is essential to determine its potency in killing or inhibiting the growth of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that informs the dose selection for subsequent, more complex assays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[7][8]
Experimental Protocol: CellTiter-Glo® Assay
Materials:
-
Compound QC-384C (10 mM stock in 100% DMSO)
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of Compound QC-384C by performing a serial dilution in complete culture medium. For a 10-point curve, typical final concentrations might range from 100 µM to 5 nM.
-
Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the treated plate for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doubling times, providing a clear window to observe antiproliferative effects.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Hypothetical Data Summary:
| Cell Line | Cancer Type | Compound QC-384C IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.22 |
| HCT116 | Colorectal Carcinoma | 0.56 |
Protocol 2: Verifying Target Engagement via Cellular Thermal Shift Assay (CETSA)
Rationale: A compound's effect on cell viability could be due to off-target toxicity. CETSA is a powerful technique to confirm direct binding of a compound to its target protein within the native cellular environment.[9][10] The principle is that ligand binding thermodynamically stabilizes the target protein, increasing its resistance to heat-induced unfolding and aggregation.[10][11][12] This change, or thermal shift (ΔTₘ), is direct evidence of target engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA followed by Western Blot
Materials:
-
Compound QC-384C and vehicle (DMSO)
-
Cell line expressing the target of interest
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Ultracentrifuge
-
Reagents for SDS-PAGE and Western Blotting (gels, buffers, membranes)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat one batch of cells with a high concentration of Compound QC-384C (e.g., 10-20x the IC₅₀) and another with the equivalent concentration of DMSO vehicle.
-
Incubate for 1-2 hours at 37°C to allow for compound uptake and target binding.
-
-
Cell Lysis and Aliquoting:
-
Harvest cells, wash with cold PBS, and resuspend in lysis buffer with inhibitors.
-
Lyse the cells via three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant (soluble protein fraction) from each treatment group into a series of PCR tubes.
-
-
Heating Step:
-
Place the PCR tubes in a thermal cycler.
-
Heat the aliquots across a temperature gradient for 3 minutes (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Include an unheated control (room temperature).
-
-
Separation of Aggregates:
-
Cool the tubes to room temperature.
-
Transfer the heated lysates to ultracentrifuge tubes and spin at 100,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant from each tube, which contains the remaining soluble protein.
-
Analyze these samples by SDS-PAGE and Western Blot using an antibody against the target protein.
-
Quantify the band intensity for each temperature point.
-
-
Data Interpretation:
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ). A positive shift in the Tₘ for the compound-treated sample (ΔTₘ) confirms target stabilization.
-
Protocol 3: Elucidating Mechanism of Action (MoA)
Rationale: Once target engagement is confirmed, the next step is to understand the functional consequences. Since many quinoline derivatives act as kinase inhibitors, a logical MoA study is to measure the phosphorylation of a key downstream substrate of the target kinase.[13][14][15] A decrease in substrate phosphorylation upon treatment with Compound QC-384C would provide strong evidence for its role as a kinase inhibitor.
Hypothetical Signaling Pathway: Let's hypothesize that Compound QC-384C targets "Kinase A," which is responsible for phosphorylating and activating "Substrate B."
Figure 3: Hypothetical signaling pathway inhibited by Compound QC-384C.
Experimental Protocol: Western Blot for Phospho-Substrate
Materials:
-
Compound QC-384C
-
Cell line with an active "Kinase A" pathway
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: one for total Substrate B and one for phosphorylated Substrate B (p-Substrate B)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
Standard Western Blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of Compound QC-384C (e.g., 0, 0.1x, 1x, 10x the IC₅₀) for a short duration (e.g., 2-6 hours) to capture direct effects on signaling.
-
If the pathway requires stimulation, add the appropriate growth factor or stimulus for the final 15-30 minutes of the incubation period.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples to the same protein concentration and add Laemmli sample buffer. Boil for 5 minutes at 95°C.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for p-Substrate B overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Stripping and Reprobing:
-
To ensure that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe it with antibodies for total Substrate B and a loading control like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the p-Substrate B signal, with no change in total Substrate B or the loading control, confirms that Compound QC-384C inhibits the activity of Kinase A in cells.
-
Conclusion
This application note provides a validated, multi-step framework for the initial cellular characterization of this compound (Compound QC-384C). By systematically assessing cellular potency, confirming on-target engagement, and elucidating the downstream mechanism of action, researchers can build a comprehensive and reliable data package. These protocols are designed to be self-validating and provide the foundational evidence needed to justify further preclinical development of this promising new chemical entity.
References
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Reinhard, F., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Stoddart, M. J. (2011). A Protocol for a High-Throughput Multiplex Cell Viability Assay. PubMed. [Link]
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Stoddart, M. J. (2011). A Protocol for a High-Throughput Multiplex Cell Viability Assay. JoVE. [Link]
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Zhang, T., et al. (2022). Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
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Shah, K. (2014). Protocols for Characterization of Cdk5 Kinase Activity. PubMed Central. [Link]
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Niles, A. L., et al. (2013). Cell Viability Assays. NCBI Bookshelf. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]
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Li, G., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Link. [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
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Ishihara, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed Central. [Link]
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La Manna, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Shinde, S. S., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central. [Link]
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Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central. [Link]
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BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
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Al-Hussain, S. A., & Afzal, M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]
-
Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
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Ishihara, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
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Application Notes and Protocols for 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid and its Analogs in Cancer Research
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Oncology
The quinoline ring system is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2][3] Within this class, quinoline-4-carboxylic acid derivatives have garnered significant attention in oncology research due to their demonstrated potential as anticancer agents.[1][2][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles to target specific pathways involved in cancer progression.[1] While specific data on 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is not extensively available in the public domain, the broader family of quinoline-4-carboxylic acid derivatives has been explored for various mechanisms of action, including the inhibition of critical enzymes in cancer cell metabolism and signaling. This document provides a comprehensive guide for researchers on the potential applications and experimental evaluation of this class of compounds in cancer research.
Potential Anticancer Mechanisms of Action
Quinoline-4-carboxylic acid derivatives have been reported to exert their anticancer effects through multiple mechanisms. Understanding these potential targets is crucial for designing relevant experimental workflows.
-
Inhibition of Sirtuins (SIRTs) : Certain derivatives have been identified as inhibitors of sirtuins, a class of NAD+-dependent deacetylases.[5][6] Specifically, some analogs have shown potent and selective inhibition of SIRT3, a mitochondrial sirtuin implicated in cancer cell metabolism and survival.[5][6]
-
Modulation of Histone Deacetylases (HDACs) : The quinoline-4-carboxylic acid scaffold has been incorporated into the design of novel HDAC inhibitors.[7] HDACs are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7] Some derivatives have demonstrated selectivity for specific HDAC isoforms, such as HDAC3.[7]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A significant mechanism of action for some quinoline-4-carboxylic acids is the inhibition of DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for DNA and RNA synthesis, making DHODH an attractive therapeutic target.[2]
-
Other Kinase Inhibition : The broader quinoline and quinazoline scaffolds have been investigated as inhibitors of various kinases involved in cell cycle regulation, such as Aurora kinases.[8][9][10][11]
Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.
Application Notes: Experimental Design Considerations
When working with a novel compound like this compound or its analogs, careful experimental planning is paramount.
-
Compound Handling and Solubility: The physicochemical properties of the specific derivative will dictate its handling. It is advisable to determine the solubility in common solvents such as DMSO, ethanol, and aqueous buffers. For cell-based assays, a high-concentration stock solution (e.g., 10-50 mM in DMSO) is typically prepared and stored at -20°C or -80°C. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (generally <0.5%).
-
Choice of Cancer Models: The selection of cancer cell lines should be guided by the hypothesized mechanism of action. For instance, if targeting a metabolic enzyme like SIRT3 or DHODH, cell lines known to be highly dependent on that pathway would be appropriate. A preliminary screening against a panel of diverse cancer cell lines (e.g., NCI-60) can provide initial insights into the compound's spectrum of activity.
-
Controls and Reproducibility: All experiments should include appropriate positive and negative controls. For example, in a cell viability assay, a known anticancer drug can serve as a positive control, while a vehicle-treated group (e.g., DMSO) serves as the negative control. Experiments should be performed with biological replicates and repeated independently to ensure the reproducibility of the findings.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound in a cancer cell line.
Materials:
-
Test compound (e.g., this compound)
-
Cancer cell line of interest (e.g., MCF-7, K-562, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism/Target | Reference |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition | [1][5][6] |
| D28 | K562 | ~2 | HDAC3 inhibition | [7] |
| 3j | MCF-7 | Not specified in µM | Cytotoxic | [4] |
| 6e | MCF-7 | 168.78 | Aurora A Kinase | [8][9][10] |
digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plate"]; incubate_24h [label="Incubate for 24h"]; treat_compound [label="Treat with serial dilutions\nof test compound"]; incubate_48_72h [label="Incubate for 48-72h"]; add_mtt [label="Add MTT solution"]; incubate_4h [label="Incubate for 4h"]; solubilize [label="Solubilize formazan with DMSO"]; read_absorbance [label="Read absorbance at 570 nm"]; analyze_data [label="Calculate IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_compound; treat_compound -> incubate_48_72h; incubate_48_72h -> add_mtt; add_mtt -> incubate_4h; incubate_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with PBS and resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Data Interpretation and Troubleshooting
-
Cytotoxicity Assays: A low IC50 value indicates high potency. If high variability is observed between replicates, check for inconsistent cell seeding or pipetting errors.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint.
-
Apoptosis Assays: An increase in the Annexin V-positive population indicates the induction of apoptosis. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile platform for the development of novel anticancer agents. While the specific compound this compound requires further investigation, the established activities of its analogs provide a strong rationale for its evaluation as a potential therapeutic candidate. The protocols and guidelines presented here offer a solid framework for researchers to explore the anticancer properties of this and related compounds.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Institutes of Health. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Institutes of Health. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. [Link]
-
Correction: Elsherbeny et al. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life 2022, 12, 876. PubMed. [Link]
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Application Notes & Protocols for the Development of HDAC Inhibitors from Quinoline-4-Carboxylic Acid Scaffolds
Introduction: Histone Deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] The resulting chromatin condensation and altered protein function are linked to the transcriptional repression of tumor suppressor genes and other key cellular pathways.[2][3] Consequently, the aberrant activity of HDACs is implicated in the pathogenesis of numerous diseases, most notably cancer, making them a validated and compelling target for therapeutic intervention.[4][5]
HDAC inhibitors (HDACi) have emerged as a promising class of anti-cancer agents, with several compounds already approved for clinical use.[1][6] The canonical pharmacophore for a zinc-dependent HDACi consists of three key moieties: a "cap" group that interacts with the rim of the enzyme's active site, a linker region, and a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site pocket.
This guide focuses on the strategic development of novel HDAC inhibitors using the quinoline-4-carboxylic acid scaffold as a versatile and effective cap group. This particular scaffold is attractive due to its rigid, planar structure and aromatic nature, which can be tailored to form strong hydrophobic and π-π stacking interactions with residues at the entrance of the HDAC active site.[4][7] We will provide a comprehensive overview, from rational design and synthesis to a full suite of biological evaluation protocols, designed to equip researchers with the knowledge to identify and characterize potent and selective inhibitors based on this privileged scaffold.
Part 1: Rational Design and Synthesis of Quinoline-Based HDAC Inhibitors
The development of a successful inhibitor begins with a robust design strategy. For the quinoline-4-carboxylic acid scaffold, the goal is to optimize interactions across the entire pharmacophore to achieve high potency and, ideally, isoform selectivity.
Core Principles & Structure-Activity Relationship (SAR)
The quinoline-4-carboxylic acid core serves as the foundational cap group. Key modifications are systematically introduced to probe the structure-activity relationship (SAR):
-
Cap Group (The Quinoline Core): The 2-position of the quinoline ring is a critical vector for modification. Introducing substituted phenyl rings at this position can significantly enhance inhibitory activity by accessing deeper hydrophobic pockets of the enzyme.[4][7][8] SAR studies have shown that the nature and position of substituents on this phenyl ring (e.g., halogens, small alkyl groups) can modulate potency and influence isoform selectivity.[7][8]
-
Linker: A linker, such as a phenylpiperazine group, connects the quinoline cap to the zinc-binding group.[4][7] The linker's length and rigidity are crucial for correctly positioning the ZBG within the catalytic site.
-
Zinc-Binding Group (ZBG): The choice of ZBG is paramount for potent inhibition. Hydroxamic acids (-CONHOH) are the most common and potent ZBGs due to their strong bidentate chelation of the Zn²⁺ ion.[4][7] Other groups, like hydrazides, have also been explored and may offer different selectivity profiles, particularly for Class I HDACs.[4]
General Synthesis Workflow
The synthesis of these inhibitors typically follows a convergent approach where the quinoline core is first constructed and then coupled to the linker and ZBG moieties. The Pfitzinger reaction is a classic and effective method for synthesizing the core 2-substituted-quinoline-4-carboxylic acid.[7]
Caption: General synthetic workflow for quinoline-4-carboxylic acid based HDAC inhibitors.
Protocol 1: Synthesis of a Representative 2-Aryl-quinoline-4-carboxamide HDACi
This protocol outlines the synthesis of a hydroxamic acid-based inhibitor using the Pfitzinger reaction.
Step A: Synthesis of 2-Phenylquinoline-4-carboxylic acid
-
Materials: Isatin, Acetophenone, Potassium Hydroxide (KOH), Ethanol (EtOH).
-
Procedure:
-
Dissolve KOH (3 eq.) in absolute EtOH in a round-bottom flask equipped with a reflux condenser.
-
Add Isatin (1 eq.) and substituted acetophenone (1.1 eq.) to the solution.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours, monitoring by TLC.[7]
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous solution with concentrated HCl to pH ~4-5 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the crude 2-phenylquinoline-4-carboxylic acid. Recrystallization from EtOH/water may be required for purification.
-
Step B: Coupling with Linker and ZBG
-
Materials: 2-Phenylquinoline-4-carboxylic acid (from Step A), TBTU (coupling agent), Triethylamine (Et₃N), Dichloromethane (DCM), N-Boc-piperazine, Trifluoroacetic acid (TFA), Hydroxylamine hydrochloride, Methanol (MeOH).
-
Procedure:
-
Amide Coupling: Dissolve the carboxylic acid (1 eq.) in DCM. Add TBTU (1.2 eq.), Et₃N (3 eq.), and N-Boc-piperazine (1.1 eq.). Stir at room temperature for 12-16 hours.[7]
-
Work up the reaction by washing with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add TFA (10-20% v/v). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under vacuum.
-
Final Product Formation (Hydroxamic Acid): The final coupling to form the hydroxamic acid can be achieved via several methods. A common approach involves converting the carboxylic acid to an activated ester, followed by reaction with hydroxylamine. Alternatively, direct coupling methods can be used. For a specific example, the intermediate from the previous step is coupled with a protected hydroxylamine, followed by deprotection.[7]
-
Part 2: Biological Evaluation and Characterization
Once synthesized, the compounds must be subjected to a rigorous biological evaluation cascade to determine their potency, selectivity, and cellular activity.
Caption: A tiered workflow for the biological evaluation of novel HDAC inhibitors.
Protocol 2: In Vitro HDAC Enzymatic Inhibition Assay (Fluorometric)
This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by a recombinant HDAC enzyme. A developer solution, often containing a protease like trypsin, then cleaves the deacetylated substrate to release a fluorescent molecule (e.g., AMC).[6] The fluorescence intensity is directly proportional to HDAC activity.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 6).
-
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, pH 8.0).[9]
-
Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer Solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).[6]
-
Test compounds and a reference inhibitor (e.g., SAHA/Vorinostat).
-
96-well black microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in DMSO, then dilute further in Assay Buffer.
-
In a 96-well plate, add 25 µL of Assay Buffer.
-
Add 5 µL of the diluted compound solutions to the appropriate wells. Add 5 µL of buffer/DMSO for positive (100% activity) and negative (no enzyme) controls.
-
Add 10 µL of diluted recombinant HDAC enzyme to all wells except the negative control. Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of Developer Solution.
-
Incubate at room temperature for 15-20 minutes.
-
Read fluorescence on a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the positive control (DMSO vehicle).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Isoform Selectivity Profile
Summarize the IC₅₀ values in a table to easily compare potency and selectivity.
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |
| SAHA (Control) | 25 | 35 | 20 | 15 |
| QC-01 (Example) | 450 | 550 | 24 | 800 |
This table illustrates how a hypothetical compound, QC-01, shows significant selectivity for HDAC3 over other isoforms, a desirable trait for targeted therapy.[4][7]
Protocol 3: Cell-Based HDAC Activity Assay
This assay confirms that the inhibitor can cross the cell membrane and engage its target in a physiological context.[5][10]
-
Principle: This assay utilizes a cell-permeable, luminogenic substrate. Inside the cell, HDACs deacetylate the substrate, which is then cleaved by a developer reagent to generate a luminescent signal proportional to HDAC activity.[11]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 4-24 hours).
-
Equilibrate the plate to room temperature.
-
Add the lytic/developer reagent from the kit to each well according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis: Calculate IC₅₀ values as described in Protocol 2 to determine the potency of the compound in a cellular environment.
Part 3: Elucidating the Mechanism of Action
Potent inhibitors should induce a desired biological response. For anti-cancer agents, this typically involves the induction of cell cycle arrest and apoptosis.[2][12]
Downstream Cellular Effects of HDAC Inhibition
HDAC inhibition leads to the hyperacetylation of histone and non-histone proteins.[2] A key downstream event is the increased expression of the cyclin-dependent kinase inhibitor p21, which blocks cell cycle progression.[2] This cell cycle arrest is often followed by the induction of apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins.[2][13]
Caption: Mechanism of action for HDAC inhibitors leading to cell cycle arrest and apoptosis.
Protocol 4: Cell Cycle Analysis via Flow Cytometry
-
Principle: Cells are treated with the inhibitor, fixed, and stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compound (at 1x and 5x GI₅₀) for 24-48 hours. Include a vehicle control.
-
Harvest cells (including floating cells) and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify cell cycle arrest.[12]
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly promising starting point for the discovery of novel HDAC inhibitors. Its synthetic tractability allows for extensive SAR exploration at the cap, linker, and ZBG positions. By following a systematic workflow—from rational design and synthesis to a multi-tiered biological evaluation including enzymatic, cell-based, and mechanistic assays—researchers can effectively identify and optimize potent and selective inhibitors. The protocols and strategies outlined in this guide provide a robust framework for advancing drug discovery efforts targeting the HDAC enzyme family.
References
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
-
Zhang, J. H., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of Biomolecular Screening, 21(10), 1055-1064. Retrieved from [Link]
-
Zhang, J. H., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1055-1064. Retrieved from [Link]
-
Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 6, 102-111. Retrieved from [Link]
-
Various Authors. (2023). Hydroxamic acid-quinoline hybrid D28. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. Retrieved from [Link]
-
Bowers, A. A., et al. (2010). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 5(2), 193-203. Retrieved from [Link]
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
-
Hui, Q., et al. (2022). SAR analysis of the derived compounds based on the HDAC enzyme inhibitory results. ResearchGate. Retrieved from [Link]
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HDAC1 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]
-
SGC-UNC. (2018). An Introduction to developing assays for HDACs. openlabnotebooks.org. Retrieved from [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]
-
Wang, Z., et al. (2019). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. International Journal of Molecular Sciences, 20(7), 1816. Retrieved from [Link]
Sources
- 1. An Introduction to developing assays for HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: High-Throughput Screening Assays for Quinoline Carboxylic Acid Derivatives
Introduction: The Quinoline Carboxylic Acid Scaffold in Drug Discovery
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, representing the core structure of numerous synthetic and natural products with a broad spectrum of biological activities.[1][2] Among its many variations, quinoline carboxylic acid derivatives have emerged as a particularly compelling class of compounds, demonstrating significant therapeutic potential in areas such as oncology, infectious diseases, and inflammation.[1][3] Their versatile structure permits substitutions at multiple positions, which allows for the meticulous fine-tuning of their pharmacological properties and makes them ideal candidates for large-scale library synthesis and subsequent high-throughput screening (HTS).[4][5]
This guide provides an in-depth technical overview of robust, field-proven HTS methodologies tailored for the evaluation of quinoline carboxylic acid derivative libraries. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The assays detailed herein are designed for scalability, automation, and the generation of high-quality, reproducible data essential for accelerating drug discovery campaigns.[6][7]
The HTS Workflow: From Library to Lead
A successful HTS campaign is a systematic, multi-stage process designed to efficiently sift through large compound libraries to identify and validate molecules with the desired biological activity.[8] This funnel-like approach ensures that resources are focused on the most promising candidates.
Caption: Mechanism of DNA gyrase inhibition by quinoline carboxylic acids.
Protocol 1: Fluorescence-Based DNA Gyrase Supercoiling Assay
This HTS-compatible biochemical assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. [9]The principle relies on a fluorescent dye that preferentially binds to supercoiled DNA, resulting in a quantifiable increase in fluorescence intensity. A more advanced method, supercoiling-dependent fluorescence quenching (SDFQ), uses a specially engineered plasmid where supercoiling brings a fluorophore and a quencher into proximity, decreasing the signal. [10][11]For simplicity, this protocol details a dye-based fluorescence increase method.
Materials
-
Enzyme: Purified E. coli DNA Gyrase (e.g., from Inspiralis or TopoGEN). [12]* Substrate: Relaxed pBR322 plasmid DNA (1 µg/µL). [13]* Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin. [9]* Compound Plates: 384-well plates with quinoline carboxylic acid derivatives serially diluted in 100% DMSO.
-
Assay Plates: Black, low-volume 384-well plates (e.g., Greiner Bio-One).
-
Detection Reagent: H19 Dye (e.g., ProFoldin) or similar supercoiling-sensitive fluorescent dye. [14]* Positive Control: Ciprofloxacin or Novobiocin. [9][14]* Negative Control: 100% DMSO.
Step-by-Step Methodology
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x Assay Buffer by diluting the 5x stock with nuclease-free water.
-
Prepare the Master Mix in 1x Assay Buffer containing relaxed pBR322 DNA at a final concentration of ~25 µg/mL. [14] * Prepare the Enzyme Mix by diluting DNA gyrase in 1x Assay Buffer to a working concentration (empirically determine the concentration that gives ~80-90% of maximal signal in 60 minutes).
-
-
Compound Dispensing:
-
Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer ~50 nL of compounds from the compound plates to the assay plates. This minimizes DMSO concentration.
-
Transfer 50 nL of positive control (e.g., 1 mM Ciprofloxacin stock) and negative control (DMSO) to designated wells.
-
-
Assay Initiation:
-
Dispense 5 µL of the Master Mix (containing DNA) into each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 x g) to ensure contents are mixed.
-
Initiate the reaction by dispensing 5 µL of the Enzyme Mix into each well. The final reaction volume is 10 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 37°C for 60 minutes. [14]
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Read fluorescence intensity on a plate reader (e.g., λex = 485 nm, λem = 535 nm). [14]
-
Data Analysis and Interpretation
-
Calculate the percentage inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
| Parameter | Positive Control (Ciprofloxacin) | Negative Control (DMSO) | Active Hit Compound |
| Description | Potent gyrase inhibitor | No inhibition | Test compound |
| Expected Signal | Low Fluorescence | High Fluorescence | Low to Intermediate Fluorescence |
| Calculated % Inhibition | ~100% | ~0% | >50% (at screening concentration) |
| IC₅₀ Value | Low nM range | N/A | To be determined |
PART 2: Cell-Based Assays for Phenotypic Screening
While biochemical assays are excellent for identifying direct inhibitors of a target, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, efflux, and metabolism. [15][16]They are indispensable for screening antibacterial and anticancer activities. [15][16]
Protocol 2: Luminescence-Based Antibacterial Whole-Cell Assay
This assay measures bacterial viability by quantifying the level of adenosine triphosphate (ATP), an exclusive marker of metabolically active cells. [17]When cells are lysed, the released ATP acts as a substrate for luciferase, producing a luminescent signal directly proportional to the number of viable bacteria. This "add-mix-read" format is highly amenable to HTS. [15]
Materials
-
Bacterial Strain: Relevant Gram-positive (e.g., Staphylococcus aureus) or Gram-negative (e.g., Escherichia coli) strain. [18][19]* Growth Medium: Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium.
-
Assay Plates: White, opaque 384-well plates suitable for luminescence.
-
Detection Reagent: BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar.
-
Positive Control: A known antibiotic for the chosen strain (e.g., Ciprofloxacin).
-
Negative Control: 100% DMSO.
Step-by-Step Methodology
-
Bacterial Culture Preparation:
-
Inoculate a starter culture and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh MHB to an optical density (OD₆₀₀) of ~0.05-0.1. This corresponds to the early exponential growth phase.
-
-
Compound Dispensing:
-
As in Protocol 1, transfer ~50 nL of compounds, positive control, and negative control (DMSO) to the assay plates.
-
-
Assay Setup:
-
Dispense 25 µL of the prepared bacterial culture into each well of the 384-well plate.
-
Seal the plates with a breathable membrane.
-
-
Incubation:
-
Incubate the plates at 37°C for a predetermined time (e.g., 6-18 hours). The incubation time should be sufficient to see a robust signal in the negative control wells but short enough to prevent overgrowth.
-
-
Signal Detection:
-
Equilibrate the assay plates and the BacTiter-Glo™ reagent to room temperature.
-
Add 25 µL of BacTiter-Glo™ reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce bacterial lysis.
-
Incubate at room temperature for another 5 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis and Interpretation
The data analysis is identical to that described for the biochemical assay, yielding % inhibition and IC₅₀ values. For antibacterial screens, the IC₅₀ is often referred to as the Minimum Inhibitory Concentration (MIC) value.
Protocol 3: ATP-Based Anticancer Cell Viability Assay
Many quinoline derivatives exhibit potent anticancer activity. [1][2][3]A similar ATP-based luminescence assay can be used to screen for compounds that reduce the viability of cancer cells through either cytotoxic or cytostatic mechanisms.
Materials
-
Cell Line: A relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). [8]* Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: White, opaque 384-well cell culture-treated plates.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Negative Control: 0.1% DMSO in culture medium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. topogen.com [topogen.com]
- 13. inspiralis.com [inspiralis.com]
- 14. profoldin.com [profoldin.com]
- 15. marinbio.com [marinbio.com]
- 16. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-time evaluation of antibacterial efficacy using bioluminescent assays for Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. drugtargetreview.com [drugtargetreview.com]
analytical techniques for characterizing 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
An Application Note for the Comprehensive Characterization of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid
Introduction: The Imperative for Rigorous Characterization
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The specific analogue, this compound (Structure shown in Figure 1), is a novel compound of interest for drug discovery and development programs. Its biological activity is intrinsically linked to its precise three-dimensional structure, purity, and stability. Therefore, a comprehensive analytical characterization is not merely a procedural step but a fundamental requirement to ensure data integrity, reproducibility in biological assays, and compliance with regulatory standards.
This guide provides a detailed, multi-faceted analytical workflow designed for researchers and drug development professionals. We move beyond a simple checklist of techniques, explaining the causality behind the selection of each method and the synergy between them. The protocols outlined herein are designed to create a self-validating analytical package, ensuring the unambiguous identification, purity assessment, and physicochemical profiling of the target compound.
Figure 1: Chemical Structure of this compound Molecular Formula: C₂₀H₁₈ClNO₃ Molecular Weight: 367.82 g/mol
The Integrated Analytical Workflow
A robust characterization relies on the convergence of orthogonal techniques, where each method provides a unique piece of the analytical puzzle. The workflow presented here ensures that the structural identity, purity, and stability of the compound are confirmed through multiple, independent measurements.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of active pharmaceutical ingredients (APIs).[3] For a molecule like this compound, which possesses significant nonpolar character from its aromatic rings and butyl chain, a reversed-phase method is the logical choice.
Rationale for Method Selection
A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention of the molecule. The mobile phase, a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid), serves two purposes. The acetonitrile acts as the strong organic solvent to elute the compound, while the acidic modifier protonates the carboxylic acid group, suppressing its ionization and leading to sharper, more symmetrical peaks by minimizing secondary interactions with the stationary phase. UV detection is ideal due to the extensive chromophore system of the quinoline and phenyl rings.
Protocol: Reversed-Phase HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Reagents & Materials:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (LC-MS Grade)
-
This compound reference standard and sample.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 6 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 320 nm (or DAD scan from 200-400 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a 50:50 mixture of Acetonitrile:Water at 1.0 mg/mL.
-
Dilute to a working concentration of 0.1 mg/mL for analysis. Ensure the sample is fully dissolved.
-
-
Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
A typical acceptance criterion for a developmental compound is ≥95% purity.
-
| Parameter | Expected Result | Rationale |
| Retention Time (tR) | Approx. 12-14 min | Reflects the compound's hydrophobicity under the specified conditions. |
| Purity (Area %) | ≥ 95% | Standard requirement for early-stage drug development.[3] |
| Tailing Factor | 0.9 - 1.5 | Ensures good peak shape and reliable integration. |
Structural Elucidation: Confirming Molecular Identity
While HPLC confirms purity, it does not definitively prove the structure. A combination of mass spectrometry and spectroscopic techniques is required for unambiguous structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is crucial for confirming the elemental composition. Electrospray Ionization (ESI) is the preferred method as the carboxylic acid proton is easily lost in negative mode ([M-H]⁻) or gained in positive mode ([M+H]⁺), making it ideal for polar, ionizable molecules.[4][5]
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system (using LC-MS grade mobile phase modifiers like formic acid) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: ESI, negative ion mode.
-
Data Acquisition: Scan from m/z 100-1000.
-
Expected Result: An ion corresponding to the deprotonated molecule [M-H]⁻.
-
Calculated m/z for C₂₀H₁₇ClNO₃⁻: 366.0897
-
Acceptance Criterion: Measured m/z should be within ± 5 ppm of the calculated mass.
-
-
Fragmentation Analysis (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Key expected fragments include the loss of the butoxy group or cleavage at the ether linkage.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms. ¹H NMR identifies the number and environment of protons, while ¹³C NMR does the same for carbon atoms.[6][7]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it helps to visualize the exchangeable acidic proton.[4]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard ¹H, ¹³C, and optionally 2D-NMR (COSY, HSQC) experiments.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~13.0 ppm (broad singlet, 1H): Carboxylic acid proton (COOH). Disappears upon D₂O exchange.[8]
-
~8.0-8.5 ppm (multiplets, 4H): Protons on the quinoline ring system.
-
~7.0-7.6 ppm (multiplets, 4H): Protons on the 3-butoxyphenyl ring.
-
~4.1 ppm (triplet, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
-
~1.7 ppm (multiplet, 2H): Methylene protons (-O-CH₂-CH₂-).
-
~1.4 ppm (multiplet, 2H): Methylene protons (-CH₂-CH₃).
-
~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃).
-
-
Expected ¹³C NMR Chemical Shifts:
-
~168 ppm: Carboxylic acid carbonyl carbon.[8]
-
~115-160 ppm: Aromatic and quinoline carbons.
-
~68 ppm: Methylene carbon adjacent to the ether oxygen.
-
~14-31 ppm: Aliphatic carbons of the butyl chain.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and simple technique to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[9]
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid[9] |
| ~3050 | C-H stretch (aromatic) | Aryl C-H |
| ~2960, 2870 | C-H stretch (aliphatic) | Butyl Chain C-H |
| ~1700 (strong) | C=O stretch | Carboxylic Acid Carbonyl[9] |
| ~1600, 1480 | C=C stretch | Aromatic Rings |
| ~1250 | C-O stretch | Aryl Ether |
| ~750 | C-Cl stretch | Aryl Chloride |
Physicochemical and Optical Properties
UV-Visible Spectroscopy
Causality: The extensive conjugated system of the quinoline and phenyl rings is expected to produce strong UV absorbance. This data is vital for selecting an appropriate wavelength for HPLC analysis and for calculating molar absorptivity.
Protocol: UV-Vis Scan
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.
-
Instrumentation: Dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan from 200 to 400 nm using the solvent as a blank.
-
Expected Result: Two or more absorbance maxima (λ_max). One is expected around 250-260 nm and a second, broader peak at a longer wavelength, potentially around 310-330 nm, characteristic of the extended quinoline system.[10]
Thermal Analysis (TGA/DSC)
Causality: Thermal analysis provides critical information on the material's stability, melting point, and the presence of residual solvents or water. Differential Scanning Calorimetry (DSC) measures heat flow to identify transitions like melting, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.[11]
Caption: Relationship between TGA and DSC analyses.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate units.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to 400 °C.
-
-
DSC Method:
-
Atmosphere: Nitrogen, flow rate 50 mL/min.
-
Heating Rate: 10 °C/min from 25 °C to a temperature just below decomposition (as determined by TGA).
-
-
Data Analysis:
-
TGA: Look for weight loss below 120 °C (indicating water/solvent) and the onset temperature of major weight loss (decomposition). The compound is expected to be thermally stable up to >200 °C.
-
DSC: Identify the sharp endothermic peak corresponding to the melting point (Tm). The sharpness of the peak can be an indicator of purity.
-
Conclusion
The analytical strategy detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By integrating chromatographic, spectrometric, spectroscopic, and thermal techniques, researchers can establish a complete profile of the molecule, confirming its identity, purity, and key physicochemical properties with a high degree of confidence. This rigorous approach is essential for advancing novel chemical entities through the drug discovery and development pipeline.
References
-
MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical UV spectra of the different compound types. ResearchGate. Retrieved from [Link]
-
Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
-
AZoM. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. University of Calgary. Retrieved from [Link]
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Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Retrieved from [Link]
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Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. ResearchGate. Retrieved from [Link]
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Troubleshooting & Optimization
Navigating the Nuances of the Doebner Reaction: A Technical Support Guide for High-Yield Substituted Quinoline Synthesis
Welcome to our dedicated technical support center for the Doebner reaction. This guide is meticulously crafted for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of substituted quinolines, particularly quinoline-4-carboxylic acids. Our goal is to provide you with in-depth, field-proven insights to overcome common experimental hurdles and significantly improve your reaction yields. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section, designed to address the specific challenges you may encounter in your laboratory.
Troubleshooting Guide: From Low Yields to Intractable Tars
This section is formatted in a problem-and-solution format to directly address the most frequent issues encountered during the Doebner reaction.
Problem 1: Consistently Low or No Product Yield
Low product yield is one of the most common frustrations in the Doebner reaction. The causes can be multifaceted, ranging from substrate reactivity to suboptimal reaction conditions.
Possible Cause 1: Poorly Reactive Aniline (Especially with Electron-Withdrawing Groups)
Anilines substituted with electron-withdrawing groups (e.g., nitro, cyano, halo groups) exhibit reduced nucleophilicity, which can significantly hinder the initial condensation with the aldehyde to form the crucial Schiff base intermediate.[1][2] This often results in low to negligible yields under standard Doebner conditions.[3]
Solutions:
-
Employ the Doebner Hydrogen-Transfer Modification: This modified protocol has been demonstrated to be highly effective for electron-deficient anilines.[3] It operates on the principle that the imine formed in situ acts as an internal oxidant for the dihydroquinoline intermediate, thus driving the reaction towards the aromatic quinoline product.[2]
-
Increase Equivalents of Aniline and Aldehyde: Pushing the equilibrium towards the formation of the imine intermediate can be achieved by increasing the molar ratio of the aniline and aldehyde relative to the pyruvic acid.[1]
-
Optimize Catalyst Choice: For less reactive anilines, a stronger Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) may be more effective than traditional Brønsted acids.[1][2]
Possible Cause 2: Suboptimal Reaction Temperature
The Doebner reaction often requires thermal energy to proceed at a reasonable rate. However, an incorrect temperature can either stall the reaction or promote decomposition and side reactions.
Solutions:
-
Gradual Temperature Increase: If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended. A systematic study has shown that for some substrates, a temperature of at least 65°C is necessary to achieve good yields.[1]
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature that balances reaction rate with minimal byproduct formation.
Possible Cause 3: Inefficient Workup and Product Isolation
Significant product loss can occur during the workup and purification stages, leading to an artificially low calculated yield.
Solutions:
-
pH Optimization during Extraction: The quinoline-4-carboxylic acid product has a specific pKa. Ensure the pH of the aqueous layer is adjusted appropriately to ensure the product is in a form that is readily extractable into the organic phase.
-
Thorough Extraction: Perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product from the aqueous phase.
Problem 2: Formation of a Thick, Dark Tar
The appearance of a dark, intractable tar is a frequent and challenging issue in the Doebner reaction, making product isolation difficult and drastically reducing yields.
Possible Cause: Acid-Catalyzed Polymerization of the Aldehyde
Under the acidic conditions of the Doebner reaction, aldehydes, especially α,β-unsaturated aldehydes used in the related Doebner-von Miller synthesis, are prone to self-polymerization.[4] This is a major contributor to tar formation.
Solutions:
-
Slow, Controlled Addition of Reactants: Adding the aldehyde dropwise to the heated reaction mixture containing the aniline and pyruvic acid can help maintain a low instantaneous concentration of the aldehyde, thus minimizing polymerization.[4]
-
Use of a Biphasic Solvent System: Sequestering the aldehyde in a non-polar organic phase while the reaction proceeds in an acidic aqueous or polar organic phase can significantly reduce its self-polymerization.[1]
-
Moderator Addition in Skraup-Type Reactions: In the closely related Skraup synthesis, which can also produce significant charring, moderators like ferrous sulfate are used to control the reaction's exothermicity and reduce tar formation.[5][6] While not a direct Doebner reaction component, the principle of moderating reaction vigor is applicable.
Problem 3: Presence of Unexpected Byproducts
The isolation of unexpected byproducts can complicate purification and indicates that alternative reaction pathways are competing with the desired Doebner cyclization.
Possible Cause 1: Formation of a Pyrrolidine Derivative
With certain substrates, such as 2-chloro-5-aminopyridine, an alternative cyclization can occur at the amino group instead of the aromatic ring, leading to the formation of a pyrrolidine derivative.[1]
Solution:
-
Substrate Modification or Alternative Synthesis: If this side reaction is predominant, consider modifying the substrate to block the competing cyclization pathway or explore alternative quinoline syntheses like the Friedländer or Combes reactions.
Possible Cause 2: Reduction of Intermediates
In some instances, the imine intermediate can be reduced, leading to the formation of secondary amine byproducts.[7]
Solution:
-
Ensure Sufficient Oxidizing Agent: In the Doebner hydrogen-transfer mechanism, the imine itself acts as the oxidant. Ensuring the correct stoichiometry is crucial. In other variations, an external oxidizing agent might be beneficial, though this is not typical for the Doebner reaction itself.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Doebner reaction?
A1: The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1] The generally accepted mechanism involves the initial formation of a Schiff base (imine) from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, subsequent intramolecular electrophilic cyclization onto the aniline ring, and finally, an oxidation/aromatization step to yield the quinoline product.[2]
Q2: Which catalysts are most effective for the Doebner reaction?
A2: The reaction is acid-catalyzed, and both Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, BF₃·OEt₂) are effective.[1][2] The choice of catalyst can significantly influence the reaction's efficiency. For challenging substrates like electron-deficient anilines, Lewis acids are often superior.[3]
Q3: What are the recommended solvents for the Doebner reaction?
A3: A range of solvents can be used, with ethanol being a common choice. However, studies have shown that acetonitrile (MeCN) can be a particularly effective solvent, sometimes facilitating an easier workup.[1][3] The optimal solvent will depend on the specific substrates and catalyst used.
Q4: How can I effectively purify my substituted quinoline product?
A4: Purification can often be challenging due to the presence of starting materials and byproducts. Common and effective purification techniques include:
-
Recrystallization: This is a powerful technique if a suitable solvent system can be found. Experiment with a range of solvents of varying polarities.
-
Column Chromatography: Silica gel column chromatography is frequently used to separate the desired quinoline from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.
-
Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the quinoline into the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
Experimental Protocols and Data
Optimized Protocol for the Doebner Hydrogen-Transfer Reaction with an Electron-Deficient Aniline
This protocol is adapted from a study demonstrating improved yields for challenging substrates.[1][3]
Materials:
-
Electron-deficient aniline (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Pyruvic acid (0.56 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF₃·THF.
-
Stir the reaction mixture at 65°C for 10 minutes.
-
Prepare a solution of pyruvic acid in acetonitrile.
-
Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65°C.
-
Continue to heat the reaction mixture at 65°C for an additional 21 hours.
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Summary: Catalyst and Solvent Effects
The following table summarizes the impact of catalyst and solvent choice on the yield of a quinoline-4-carboxylic acid synthesized from an electron-deficient aniline, as adapted from the literature.[1][3]
| Catalyst | Solvent | Temperature (°C) | Yield |
| BF₃·THF | MeCN | 65 | Good |
| BF₃·THF | Ethanol | 65 | Low |
| BF₃·THF | Toluene | 65 | Low |
| BF₃·THF | DCE | 65 | Low |
| TsOH | MeCN | 65 | Moderate |
| Sc(OTf)₃ | MeCN | 65 | Moderate |
Visualizations
Doebner Reaction Mechanism
Caption: Proposed mechanism of the Doebner reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (2025). BenchChem.
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- The Doebner modification of the Knoevenagel reaction. (n.d.). OpenBU.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
- Syllabus for Chemistry (SCQP08). (2025).
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2015).
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017).
- NMR methods for the analysis of mixtures. (2022). PubMed Central.
- byproduct formation in the Doebner-von Miller reaction. (2025). BenchChem.
- Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2006).
- Tar formation in pyrolysis and gasification. (n.d.).
- NMR methods for the analysis of mixtures. (2022).
- Model Studies of the Doebner Modified Knoevenagel Condens
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
- Identification of common byproducts in quinoline synthesis. (2025). BenchChem.
- troubleshooting side reactions in the synthesis of quinoline deriv
- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PubMed Central.
- Review of literature on quinoline-4-carboxylic acid deriv
- 3.2: Brønsted and Lewis Acids and Bases. (2021). Chemistry LibreTexts.
- The role of char and tar in determining the gas-phase partitioning of nitrogen during biomass gasific
- The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. (n.d.). PubMed Central.
- Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
- Reaction of nitroanilines with aldehydes. Refinement of the Doebner–Miller reaction mechanism. (2009).
- Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. (n.d.).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
- Any troubleshooting for a reaction work-up? (2022). Reddit.
- Simulation-based investigation of tar formation in after-treatment systems for biomass gasification. (2020).
- Improving the regioselectivity of the Doebner-Miller reaction. (2025). BenchChem.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorot
- Reactions of Aniline. (n.d.). Chemistry Steps.
- Lab Manual for Organic Chemistry 7A and 7B V. 4.1. (n.d.). OrganicERs.org.
Sources
Technical Support Center: Purification of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS 863185-09-5). This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule at high purity for their work in drug discovery and development. We will address common challenges and provide practical, field-tested solutions to streamline your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The principal purification methods for this class of compounds are recrystallization and column chromatography.[1]
-
Recrystallization is an effective technique for removing impurities with different solubility profiles from your target compound. It is often used for bulk purification and can yield highly pure crystalline material if the correct solvent system is identified.[2]
-
Column Chromatography offers high-resolution separation and is ideal for removing closely related impurities or for purifying smaller quantities of material to very high purity (>98%).[1][3] It can be performed in normal-phase (e.g., silica gel, alumina) or reverse-phase (e.g., C18) modes.
Q2: How do I choose between recrystallization and chromatography?
The choice depends on several factors: the initial purity of your crude material, the quantity you need to purify, the nature of the impurities, and the desired final purity.
-
Start with Recrystallization if: You have a large amount of material (>1-2 grams) and the crude purity is reasonably high (>85%). It is generally more scalable and cost-effective than chromatography.
-
Choose Column Chromatography if: The crude material is a complex mixture with multiple impurities, if impurities have very similar solubility to your product, or if you require very high purity (>99%) for analytical standards or sensitive biological assays.[1] Chromatography is also the method of choice for small-scale purifications (<1 gram).
A common strategy is to perform an initial bulk purification by recrystallization, followed by a final "polishing" step using column chromatography on the mother liquor or on the recrystallized material if it doesn't meet the purity requirements.
Q3: What are the likely impurities I need to remove from my crude this compound?
Impurities typically originate from the synthetic route used. The synthesis of quinoline-4-carboxylic acids often involves multi-component reactions like the Doebner reaction, which uses anilines, aldehydes, and pyruvic acid.[4] Therefore, common impurities may include:
-
Unreacted starting materials (e.g., 2-chloroaniline derivative, 3-butoxybenzaldehyde, pyruvic acid).
-
Side-products from incomplete reactions or alternative reaction pathways.
-
Reagents used in the synthesis or workup.
Characterizing your crude material by TLC, LC-MS, or ¹H NMR is crucial to identify the nature and polarity of the impurities, which will inform your purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q4: My compound "oils out" as a liquid instead of forming crystals upon cooling. What should I do?
"Oiling out" is a common problem that occurs when the solute separates from the solution as a supercooled liquid above its melting point, rather than as a solid.[2] This is often due to the solution being too concentrated or being cooled too quickly.
Solutions:
-
Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add more of the same solvent (typically 10-25% more) to create a more dilute solution, then allow it to cool slowly.[2]
-
Slow Down Cooling: Rapid cooling, such as placing a hot flask directly into an ice bath, encourages oiling. Let the flask cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, you can gradually cool it further in a refrigerator.[2]
-
Change the Solvent System: The solvent may be too "good" for your compound. Try switching to a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (like DMF or methanol) at an elevated temperature, then slowly add a "poor" solvent (like water or hexane) dropwise until you see persistent turbidity. Add a few drops of the "good" solvent back to clarify the solution, then cool slowly.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic glass fragments can serve as nucleation sites for crystal growth.
Q5: Recrystallization is not significantly improving the purity of my material. What is the cause?
This usually indicates that the impurities have a solubility profile very similar to your target compound in the chosen solvent.[2]
Troubleshooting Steps:
-
Re-evaluate Your Solvent Choice: The current solvent is not effective at discriminating between your product and the contaminants. You must perform a new solvent screen to find a system where the impurity is either highly soluble (stays in the mother liquor) or very insoluble (can be filtered off hot) while your product crystallizes upon cooling.
-
Consider an Alternative Purification Technique: If an appropriate recrystallization solvent cannot be found, the impurities are likely too similar in structure and polarity to your product. In this case, column chromatography is the recommended next step.[1]
-
Try a Reactive Crystallization: Since your compound is a carboxylic acid, you can try forming a salt (e.g., with sodium hydroxide or an amine) and crystallizing the salt. The salt will have a very different solubility profile. After purification, you can neutralize the salt to recover the pure carboxylic acid. This method is highly effective at excluding neutral impurities.[5]
Q6: My recovery yield after recrystallization is very low. How can I improve it?
Low yield is often a trade-off for high purity. However, several factors can be optimized.
Optimization Strategies:
-
Minimize Solvent Usage: During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the crude product. Using a large excess of solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Maximize Cooling: Ensure the solution is thoroughly cooled to maximize precipitation. After cooling to room temperature, placing the flask in an ice bath or refrigerator for an extended period can significantly increase the yield.[2]
-
Analyze the Mother Liquor: Check the mother liquor by TLC or LC-MS. If a significant amount of product remains, you can perform a second crystallization or concentrate the mother liquor and purify the residue by column chromatography.
Column Chromatography Issues
Q7: My compound is streaking badly on the silica gel TLC plate and column. Why is this happening?
Streaking of quinoline derivatives on silica gel is a classic issue caused by the basic nitrogen atom of the quinoline ring interacting strongly with the acidic silanol groups on the silica surface.[6] This leads to poor separation and band tailing.
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This neutralizes the acidic sites on the silica.
-
Switch the Stationary Phase: If a basic modifier isn't sufficient, use a less acidic stationary phase.
-
Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for purifying basic compounds.[6]
-
Deactivated Silica: You can prepare this by pre-treating the silica gel with a solution containing triethylamine.
-
Q8: Which column chromatography technique (normal-phase vs. reverse-phase) is better for my compound?
This compound has both non-polar (butoxyphenyl group, chloroquinoline core) and polar (carboxylic acid) features, making it suitable for both techniques.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice. You will use a non-polar mobile phase like Hexane/Ethyl Acetate or Dichloromethane/Methanol. Given the acidic nature of the carboxylic acid and basicity of the quinoline nitrogen, peak shape can be an issue. Adding acetic acid (to protonate the quinoline) or triethylamine (as discussed above) to the mobile phase can improve chromatography.
-
Reverse-Phase (e.g., C18): This can be very effective, especially for removing non-polar impurities. The mobile phase is polar, typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained.
The choice often comes down to which method provides the best separation from your specific impurities, as determined by preliminary TLC or analytical HPLC screening.
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening for Recrystallization
This protocol helps you identify a suitable solvent or solvent system for purification.
-
Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.
-
Single Solvent Screening:
-
To each tube, add a different solvent dropwise at room temperature, starting with solvents of varying polarity (see Table 1).
-
Observe solubility. A good single solvent will show poor solubility at room temperature but high solubility when heated.[2]
-
If the compound dissolves at room temperature, the solvent is too "good." If it doesn't dissolve even upon heating, it is too "poor."
-
If a promising solvent is found, allow the hot solution to cool to see if crystals form.
-
-
Binary Solvent System Screening:
-
Select a "good" solvent in which your compound is highly soluble (e.g., DMF, Methanol, THF).
-
Add the "good" solvent dropwise to a test tube of your crude material until it just dissolves.
-
Slowly add a "poor," miscible solvent (e.g., Water, Hexane) dropwise until the solution becomes cloudy (turbid).
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature and observe for crystal formation.
-
| Table 1: Recommended Solvents for Screening | |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, N,N-Dimethylformamide (DMF) |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM) |
Protocol 2: Bulk Purification by Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the chosen solvent (or "good" solvent of a binary pair) in portions.
-
Heating: Heat the mixture on a hot plate with stirring. Continue adding solvent until the compound is completely dissolved. Avoid adding a large excess.[2]
-
(For Binary System): If using a binary system, add the "poor" solvent dropwise to the hot solution until turbidity appears. Then add a few drops of the "good" solvent to re-clarify.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Purity Polish using Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. For normal-phase silica, aim for an Rf value of ~0.3 for your target compound. Remember to add a modifier (e.g., 1% NEt₃ or 0.5% Acetic Acid) if you observe streaking.
-
Column Packing: Pack a flash chromatography column with the chosen stationary phase (e.g., silica gel) using the initial, non-polar component of your eluent system.
-
Sample Loading: Dissolve your compound in a minimal amount of a strong solvent (like DCM or the eluent itself). Alternatively, for less soluble compounds, "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column, starting with a non-polar eluent and gradually increasing the polarity (gradient elution). For example, start with 100% Hexane and gradually increase the percentage of Ethyl Acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, purified compound.
Purification Strategy Workflow
The following diagram outlines the decision-making process for purifying this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives [mdpi.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with Quinoline-4-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carboxylic acid derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to overcome the solubility challenges frequently encountered with this important class of compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles to empower you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of quinoline-4-carboxylic acid derivatives, providing a foundational understanding of their physicochemical properties.
Q1: Why are many quinoline-4-carboxylic acid derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many quinoline-4-carboxylic acid derivatives stems from a combination of factors inherent to their molecular structure. The quinoline ring system is largely aromatic and hydrophobic, which contributes to poor interactions with water molecules. While the carboxylic acid group provides a hydrophilic center, its ionization state, and therefore its contribution to solubility, is highly dependent on the pH of the solution. For instance, the parent quinoline-4-carboxylic acid has a predicted acidic pKa of approximately 3.61.[1] This means that at physiological pH (around 7.4), the carboxylic acid will be deprotonated and negatively charged, which can improve solubility. However, in acidic environments, such as the stomach, the carboxylic acid will be protonated and neutral, significantly reducing its solubility.
Furthermore, the presence of other lipophilic substituents on the quinoline ring system, often added to enhance biological activity, can further increase the overall hydrophobicity of the molecule, exacerbating solubility issues. A notable example is Brequinar, a quinoline-4-carboxylic acid derivative, which exhibits an aqueous solubility of less than 0.10 mg/mL at pH 7.4.
Q2: How does pH influence the solubility of these compounds?
A2: The solubility of quinoline-4-carboxylic acid derivatives is intrinsically linked to pH due to the presence of both an acidic carboxylic acid group and a weakly basic quinoline nitrogen.
-
Acidic pH (e.g., in the stomach): At a pH below the pKa of the carboxylic acid (around 3.6 for the parent compound), the carboxyl group is predominantly in its neutral, protonated form (-COOH).[1] This neutral form is less soluble in aqueous media.
-
Neutral to Alkaline pH (e.g., in the intestines): As the pH increases above the pKa of the carboxylic acid, it deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more soluble in water.
-
The Role of the Quinoline Nitrogen: The quinoline nitrogen is weakly basic, with a predicted pKa of around 1.86 for the parent compound.[1] This means that in very acidic conditions, the nitrogen can become protonated, forming a cation. While this can increase solubility, the dominant effect on solubility for most of these derivatives is the ionization of the carboxylic acid group.
This pH-dependent solubility can lead to challenges in oral drug delivery, where a compound may dissolve in the acidic environment of the stomach only to precipitate out in the more neutral pH of the small intestine.
Q3: What is the impact of polymorphism on the solubility of quinoline-4-carboxylic acid derivatives?
A3: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a significant impact on the solubility of quinoline-4-carboxylic acid derivatives. Different polymorphs of the same compound can exhibit different physical properties, including melting point, stability, and, most importantly, solubility and dissolution rate.
Generally, a less stable, metastable polymorph will have a higher apparent solubility and faster dissolution rate than the most stable crystalline form. However, the metastable form may convert to the more stable, less soluble form over time, especially in solution. This can lead to inconsistent experimental results and challenges in formulation development. Therefore, it is crucial to characterize the polymorphic form of your quinoline-4-carboxylic acid derivative to ensure reproducible solubility and dissolution data.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Q4: My quinoline-4-carboxylic acid derivative is precipitating out of my aqueous buffer. What can I do?
A4: Precipitation is a common issue, often triggered by a change in pH or the presence of certain salts. Here’s a systematic approach to troubleshooting this problem:
-
pH Adjustment:
-
The Issue: As these are acidic compounds, they are more soluble at a pH above their pKa. If your buffer pH is too low, the compound will be in its less soluble neutral form.
-
The Solution: Gradually increase the pH of your solution using a suitable base (e.g., NaOH, KOH) while monitoring for dissolution. Aim for a pH at least 1-2 units above the pKa of your specific derivative. Be cautious not to overshoot the pH, as this could affect the stability of your compound.
-
-
Co-solvent Addition:
-
The Issue: The hydrophobic nature of the quinoline core may require a less polar solvent environment to maintain solubility.
-
The Solution: Introduce a water-miscible organic co-solvent to your aqueous buffer. Common choices include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400). Start with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase it until your compound remains in solution. Be mindful that high concentrations of organic solvents can be toxic in biological assays.
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare stock solutions of your quinoline-4-carboxylic acid derivative in a suitable organic solvent (e.g., DMSO).
-
Create a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in phosphate-buffered saline, pH 7.4).
-
Add a small, consistent volume of your stock solution to each co-solvent mixture.
-
Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).
-
Filter the samples to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
-
Use of Cyclodextrins:
-
The Issue: The hydrophobic quinoline portion of the molecule can be encapsulated by cyclodextrins, forming a more water-soluble inclusion complex.
-
The Solution: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to your aqueous solution. The hydrophobic cavity of the cyclodextrin can encapsulate the quinoline ring, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the compound.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of your quinoline-4-carboxylic acid derivative to each solution.
-
Equilibrate the samples by shaking at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove undissolved compound.
-
Analyze the concentration of the dissolved compound in the filtrate by a suitable analytical method.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (A L-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.[2]
-
Q5: I need to prepare a solid formulation of my quinoline-4-carboxylic acid derivative for in vivo studies, but its dissolution is very slow. How can I improve this?
A5: Slow dissolution is a major hurdle for the oral bioavailability of poorly soluble drugs. A solid dispersion is an excellent strategy to enhance the dissolution rate.
-
The Principle: In a solid dispersion, the drug is dispersed at a molecular level within a hydrophilic polymer matrix. This prevents the drug from crystallizing and presents it in a higher energy, amorphous state, which dissolves more readily.
-
Common Polymers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are commonly used polymers for creating solid dispersions.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable water-soluble polymer (e.g., PVP K30 or HPMC).
-
Dissolve both your quinoline-4-carboxylic acid derivative and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the dried film to obtain the solid dispersion powder.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.
Q6: How can I assess the dissolution of my enhanced formulation in a way that is relevant to in vivo conditions?
A6: Standard dissolution tests in simple buffers may not be predictive of in vivo performance for poorly soluble drugs. Using biorelevant dissolution media is a more effective approach.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the composition of intestinal fluid in the fasted state.
-
Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the intestinal environment after a meal and has a higher concentration of bile salts and lecithin.
A two-stage dissolution test can also be employed to simulate the transit from the acidic stomach to the more neutral intestine, which is particularly relevant for acidic compounds like quinoline-4-carboxylic acid derivatives that may precipitate upon this pH shift.[3]
Experimental Protocol: Two-Stage Biorelevant Dissolution Test
-
Stage 1 (Gastric): Place your formulation in a dissolution apparatus (e.g., USP Apparatus II, paddle) containing simulated gastric fluid (SGF, pH 1.2) for a period that mimics gastric residence time (e.g., 30 minutes).
-
Stage 2 (Intestinal): After the gastric stage, add a concentrated buffer to the vessel to shift the pH to that of the small intestine (e.g., pH 6.8) and introduce components to create FaSSIF or FeSSIF.
-
Collect samples at various time points from both stages and analyze the concentration of the dissolved drug using a validated HPLC-UV method. This will reveal if the drug precipitates upon the pH shift and how the formulation performs in a more physiologically relevant environment.
Q7: What is a suitable analytical method for quantifying my quinoline-4-carboxylic acid derivative in solubility and dissolution samples?
A7: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for this purpose.
Protocol: HPLC-UV Method for Quantification
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) as mobile phase A and an organic solvent like acetonitrile as mobile phase B is typically effective. The acidic mobile phase ensures the carboxylic acid is protonated for better retention on the C18 column.
-
Detection: The quinoline ring system has a strong UV chromophore, allowing for sensitive detection. The detection wavelength should be set at the λmax of your specific derivative (often in the range of 240-350 nm).
-
Validation: It is essential to validate the method for linearity, accuracy, precision, and specificity in the relevant dissolution media to ensure reliable data.[4]
Visualizations
pH-Dependent Solubility of a Quinoline-4-Carboxylic Acid Derivative
Caption: Impact of pH on the ionization and solubility of a quinoline-4-carboxylic acid.
Mechanism of Solubility Enhancement
Caption: Overview of strategies to improve the solubility of quinoline-4-carboxylic acid derivatives.
Data Summary
| Parameter | Value | Significance |
| Predicted Acidic pKa (Parent) | 3.61[1] | Indicates that the compound will be significantly more soluble at pH > 4. |
| Predicted Basic pKa (Parent) | 1.86[1] | The quinoline nitrogen is weakly basic and will be protonated only in highly acidic conditions. |
| Brequinar Aqueous Solubility (pH 7.4) | < 0.10 mg/mL | A concrete example of the poor solubility of a derivative. |
References
-
Human Metabolome Database. Quinoline-4-carboxylic acid (HMDB0257047). [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
Biorelevant.com. Two stage biorelevant dissolution test. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Singh, J., et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5).
- Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study.
- Bonagiri, P., et al. (2025). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science.
-
Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
-
Academia.edu. (PDF) Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. [Link]
-
Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
-
Souri, E., Jalalizadeh, H., Kebriaee-Zadeh, A., Shekarchi, M., & Dalvandi, A. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical chromatography : BMC, 20(12), 1309–1314. [Link]
-
Biorelevant.com. Two stage biorelevant dissolution test. [Link]
-
Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5). [Link]
-
ScienceDirect. Phase solubility diagram. [Link]
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
-
Biorelevant.com. (n.d.). Two stage biorelevant dissolution test. Retrieved from [Link]
- Singh, J., Walia, M., & Harikumar, S. L. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5).
-
Sci-Hub. Phase solubility diagram. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for Pfitzinger Synthesis
Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, we will move beyond simple procedural outlines to explore the underlying principles that govern the success of your synthesis. Our goal is to provide you with the insights necessary to not only troubleshoot common issues but also to strategically optimize your reaction conditions for superior yields and purity.
The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline-4-carboxylic acid scaffold is a key pharmacophore in a multitude of therapeutic agents, making mastery of this synthesis a valuable asset in drug discovery.[1]
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during the Pfitzinger synthesis in a question-and-answer format.
FAQ 1: Low or No Product Yield
Question: I am observing a very low yield, or in some cases, no formation of the desired quinoline-4-carboxylic acid. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in a Pfitzinger reaction can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the stability of intermediates.
-
Reagent Quality:
-
Isatin: The purity of isatin is crucial. Impurities can interfere with the initial base-catalyzed ring opening. It is often beneficial to use freshly purified isatin.[3]
-
Carbonyl Compound: Ensure the carbonyl compound is pure and free of contaminants that could undergo side reactions with the strong base.
-
Base: The concentration and purity of the base (e.g., potassium hydroxide, sodium hydroxide) are critical. The base must be strong enough to effectively hydrolyze the amide bond in isatin.[2][4]
-
-
Reaction Conditions:
-
Base Concentration: An insufficient amount of base will lead to incomplete hydrolysis of isatin. Conversely, an excessively high concentration can promote undesired side reactions of the carbonyl compound. A typical molar ratio is to use a significant excess of base relative to isatin.[5]
-
Temperature and Reaction Time: The Pfitzinger reaction often requires elevated temperatures (reflux) and extended reaction times (e.g., 24 hours) to proceed to completion.[1][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent: Ethanol is a commonly used solvent, often in combination with water to dissolve the base.[1] The choice of solvent can influence the solubility of reactants and intermediates.
-
-
Troubleshooting Steps:
-
Verify Reagent Purity: Use freshly purified isatin and high-purity carbonyl compounds and base.
-
Optimize Base Concentration: Experiment with varying the concentration of the base to find the optimal level for your specific substrates.
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product. This will help in determining the appropriate reaction time and identifying potential intermediate buildup or side product formation.
-
Increase Temperature: If the reaction is sluggish, consider increasing the reaction temperature, ensuring it does not exceed the boiling point of your solvent.
-
FAQ 2: Formation of Insoluble Byproducts
Question: I am observing the formation of a significant amount of insoluble material in my reaction mixture, which complicates product isolation. What are these byproducts and how can I minimize their formation?
Answer:
The formation of insoluble byproducts is a common issue in the Pfitzinger synthesis. These are often polymeric materials resulting from self-condensation of the carbonyl compound or other base-catalyzed side reactions.
-
Cause:
-
Aldol Condensation: Carbonyl compounds with α-hydrogens can undergo self-condensation under strong basic conditions, leading to the formation of polymeric tars.
-
Cannizzaro Reaction: If an aldehyde lacking α-hydrogens is used, it can undergo a disproportionation reaction in the presence of a strong base.
-
-
Mitigation Strategies:
-
Order of Addition: A critical experimental parameter is the order of reagent addition. It is often recommended to first form the potassium salt of isatinic acid by reacting isatin with the base before adding the carbonyl compound.[1] This ensures the isatin ring is opened and ready to react, minimizing the time the carbonyl compound is exposed to the strong base alone.
-
Temperature Control: While the Pfitzinger reaction requires heat, excessive temperatures can accelerate the rate of side reactions. Maintain a consistent and controlled reflux temperature.
-
Substrate Concentration: High concentrations of the carbonyl compound can favor self-condensation. Consider adding the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration.
-
FAQ 3: Difficulty in Product Purification
Question: My crude product is difficult to purify, and I am struggling to obtain a clean sample of the quinoline-4-carboxylic acid. What purification strategies are most effective?
Answer:
Purification of the acidic product often involves separation from unreacted starting materials and neutral byproducts.
-
Standard Purification Workflow:
-
Solvent Removal: After the reaction is complete, remove the bulk of the solvent (e.g., ethanol) by rotary evaporation.[1]
-
Aqueous Workup: Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]
-
Extraction of Neutral Impurities: Perform an extraction with an immiscible organic solvent, such as diethyl ether, to remove any unreacted carbonyl compound and other neutral impurities.[1]
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with an acid like hydrochloric acid or acetic acid.[1] The quinoline-4-carboxylic acid will precipitate out of the solution. Monitor the pH to ensure complete precipitation (typically around pH 4-5).[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]
-
-
Troubleshooting Purification:
-
Incomplete Precipitation: If the product does not precipitate upon acidification, it may be due to insufficient acidification or the product being somewhat soluble in the acidic aqueous solution. Ensure the pH is in the target range and consider cooling the solution for a longer period.
-
Oily Product: If the product oils out instead of precipitating as a solid, this can be due to impurities. Try adding a small amount of the pure, crystalline product as a seed crystal or attempt to triturate the oil with a non-polar solvent to induce crystallization.
-
Experimental Protocols
General Protocol for Pfitzinger Synthesis (Conventional Heating)
This protocol is a generalized method based on several reported procedures.[1][5][6]
Materials:
-
Isatin (or substituted isatin)
-
Carbonyl compound (e.g., ketone)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute or 95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water (1 mL).[1][5]
-
Add isatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution should change, indicating the formation of the potassium salt of isatinic acid.[1]
-
To this mixture, add the carbonyl compound (0.07-0.15 mol).[1]
-
Heat the reaction mixture to reflux and maintain for approximately 24 hours.[1][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the product salt.
-
Extract the aqueous solution with diethyl ether to remove neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the product precipitates completely (typically pH 4-5).[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]
Microwave-Assisted Pfitzinger Synthesis
Microwave irradiation can significantly reduce reaction times.[1]
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[1]
-
To this solution, add the appropriate carbonyl compound (10.0 mmol).[1]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (e.g., 9 minutes, optimization may be required).[1]
-
After irradiation, cool the vessel to room temperature and filter the solution.
-
Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]
-
Collect the precipitated solid by filtration, wash with water, and dry.[1]
Data Presentation
Table 1: Influence of Carbonyl Compound on Reaction Yield (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) |
| Acetone | KOH | Ethanol/Water | 24 | ~60-70% |
| Acetophenone | KOH | Ethanol/Water | 24 | ~70-80% |
| Cyclohexanone | KOH | Ethanol/Water | 24 | ~50-60% |
| 5,6-dimethoxy indanone | KOH | Ethanol | 16 | 38% |
| 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 86% |
Yields are approximate and can vary based on specific reaction conditions and substrate substitutions. Data compiled from various sources.[7]
Visualizations
Pfitzinger Reaction Mechanism
The Pfitzinger reaction proceeds through a well-defined sequence of steps:
-
Base-catalyzed ring opening: The amide bond of isatin is hydrolyzed by a strong base to form a keto-acid intermediate.[2]
-
Condensation: The carbonyl compound reacts with the aniline derivative to form an imine.[2]
-
Tautomerization: The imine tautomerizes to the more stable enamine.[2]
-
Cyclization and Dehydration: The enamine undergoes intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2]
Caption: Pfitzinger reaction mechanism workflow.
Troubleshooting Workflow for Low Yield
This diagram outlines a logical progression for diagnosing and resolving low product yield in the Pfitzinger synthesis.
Caption: A troubleshooting decision tree for low yield.
References
-
Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
-
Wikipedia. (n.d.). Pfitzinger reaction. [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. [Link]
-
Yadav, V., & Yadav, N. (2011). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 3(4), 839-845. [Link]
-
Astuti, W., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
Navigating the Labyrinth of Quinoline Synthesis: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of quinoline scaffolds. Quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. However, their synthesis is not without its challenges. Classical methods, while powerful, are often plagued by issues such as low yields, harsh reaction conditions, and the formation of complex side-products.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common quinoline synthesis methodologies. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, providing not just solutions, but also the causal reasoning behind them.
Section 1: The Skraup Synthesis: Taming a Powerful Reaction
The Skraup synthesis is a classic and direct method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene). While effective, it is notoriously exothermic and can be difficult to control.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Skraup reaction is extremely vigorous and difficult to control, often leading to a violent exotherm. How can I moderate it?
A1: The uncontrolled exotherm in the Skraup synthesis is a well-documented hazard arising from the rapid dehydration of glycerol to acrolein and its subsequent exothermic polymerization and condensation reactions.[1][2] To ensure a safe and controlled reaction, consider the following critical adjustments:
-
Introduction of a Moderator: The use of a moderator is standard practice to temper the reaction's ferocity.
-
Ferrous sulfate (FeSO₄): This is the most common and effective moderator.[1] It is believed to function as an oxygen carrier, facilitating a more gradual oxidation process and extending the reaction over a longer period.
-
Boric acid: Can also be used to moderate the reaction, although ferrous sulfate is generally preferred.[2]
-
-
Controlled Reagent Addition: The order and rate of reagent addition are paramount for safety and success.
-
Always add the concentrated sulfuric acid slowly to the cooled mixture of aniline and glycerol.
-
Crucially, the ferrous sulfate should be added before the sulfuric acid. Adding the acid first can initiate the reaction prematurely and uncontrollably.[1]
-
-
Efficient Stirring and Cooling: Maintain vigorous stirring throughout the addition and the entire reaction to ensure even heat distribution and prevent the formation of localized hot spots. An ice bath should be readily available to manage the exotherm.
Q2: I am observing significant tar formation in my Skraup synthesis, making product isolation a nightmare. What is the cause and how can I minimize it?
A2: Tar formation is a common consequence of the harsh acidic and oxidizing conditions of the Skraup synthesis, which promote the polymerization of acrolein and other reactive intermediates.[3] Here’s how to mitigate this issue:
-
Optimize Moderator Concentration: Ensure you are using an adequate amount of ferrous sulfate. Insufficient moderation can lead to higher reaction temperatures and increased charring.
-
Temperature Control: Gentle heating should be applied to initiate the reaction. Once the exotherm begins, heating should be reduced or removed to maintain control. Avoid excessively high temperatures, which accelerate polymerization.
-
Purity of Reagents: The use of "dynamite" glycerol (containing less than 0.5% water) is recommended. Higher water content can lead to lower yields and increased side reactions.[1]
-
Post-Reaction Work-up: The crude product is often a thick, dark tar.[3] Purification is typically achieved through steam distillation, which effectively separates the volatile quinoline product from the non-volatile tar.[1]
Workflow for a Controlled Skraup Synthesis
Caption: Controlled Skraup Synthesis Workflow.
Section 2: The Doebner-von Miller Synthesis: Overcoming Polymerization
The Doebner-von Miller reaction is a versatile method for synthesizing substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones. A significant challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Doebner-von Miller reaction yields are consistently low, and I'm left with a large amount of intractable polymeric material. How can I prevent this?
A1: The primary culprit for low yields in the Doebner-von Miller synthesis is the acid-catalyzed self-condensation and polymerization of the α,β-unsaturated carbonyl reactant. This is especially problematic under the strong acidic conditions required for the reaction. Here are some effective strategies to suppress this side reaction:
-
Employ a Biphasic Reaction Medium: By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase, its concentration in the acidic aqueous phase (where the aniline salt resides) is kept low, thus minimizing polymerization. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the carbonyl compound dissolved in a solvent like toluene.
-
Slow Addition of the Carbonyl Compound: A slow, controlled addition of the α,β-unsaturated aldehyde or ketone to the heated acidic solution of the aniline can help maintain a low steady-state concentration of the carbonyl compound, favoring the desired reaction over polymerization.
-
Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions can exacerbate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find an optimal balance between reaction rate and byproduct formation.[4]
-
Temperature Management: The reaction often requires heating, but excessive temperatures will promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
Q2: My reaction seems to stall, or I isolate significant amounts of dihydroquinoline byproducts. What's going wrong?
A2: The final step of the Doebner-von Miller synthesis is the oxidation of the initially formed dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation is a common issue.
-
Ensure Sufficient Oxidant: If an external oxidizing agent is used (in some variations of the reaction), ensure it is present in a stoichiometric excess. In the classical Doebner-von Miller, the Schiff base formed from aniline and the carbonyl compound can act as the oxidant.
-
Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or GC-MS to track the disappearance of the dihydroquinoline intermediate.
-
Post-Reaction Oxidation: If you have already isolated a product containing dihydroquinoline impurities, it is often possible to oxidize it in a separate step using a suitable oxidizing agent like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Mechanistic Insight: Polymerization vs. Cyclization
Caption: Competing pathways in the Doebner-von Miller synthesis.
Section 3: The Combes Synthesis: Mastering Regioselectivity
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones to form substituted quinolines.[5] When an unsymmetrical β-diketone is used, the control of regioselectivity becomes a critical challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the cyclization?
A1: The regioselectivity of the Combes synthesis is determined by which carbonyl of the β-diketone undergoes the initial condensation with the aniline and which participates in the subsequent electrophilic aromatic substitution (cyclization). This is influenced by both steric and electronic factors.[6]
-
Steric Hindrance:
-
On the β-diketone: A bulkier substituent on one side of the diketone will sterically hinder the initial nucleophilic attack by the aniline at the adjacent carbonyl group. The aniline will preferentially attack the less hindered carbonyl, leading to the formation of a specific enamine intermediate and ultimately a single major regioisomer.
-
On the aniline: Ortho-substituents on the aniline can influence the orientation of the enamine intermediate during the cyclization step, thus affecting the regiochemical outcome.
-
-
Electronic Effects:
-
Electron-donating groups on the aniline ring will activate the aromatic ring towards electrophilic substitution, generally favoring cyclization at the para-position to the activating group.
-
Electron-withdrawing groups on the aniline will deactivate the ring, making the cyclization step more difficult and potentially leading to lower yields or requiring harsher conditions.
-
-
Choice of Acid Catalyst: The nature of the acid catalyst can also influence regioselectivity. While concentrated sulfuric acid is traditional, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer improved regioselectivity and higher yields.[6]
Predicting Regioselectivity in Combes Synthesis
| Aniline Substituent | β-Diketone Substituents (R1 vs. R2) | Favored Cyclization | Predicted Major Isomer |
| Electron-donating (e.g., -OCH₃) at para | R1 = Me, R2 = CF₃ | At ortho to -OCH₃ | 7-methoxyquinoline |
| Electron-withdrawing (e.g., -NO₂) at meta | R1 = Me, R2 = Ph | At ortho to -NH₂ | 6-nitroquinoline |
| Sterically bulky (e.g., -tBu) at ortho | R1 = Me, R2 = tBu | Attack at less hindered Me-carbonyl | 2-tert-butyl-4-methylquinoline |
Q2: The cyclization step in my Combes synthesis is not working, and I am isolating the enamine intermediate. What should I do?
A2: Failure to cyclize is often due to insufficient acid strength or deactivation of the aniline ring.
-
Increase Acid Strength/Temperature: If you are isolating the enamine, it indicates that the conditions are not harsh enough to promote the electrophilic aromatic substitution. Consider using a stronger acid catalyst (e.g., switching from acetic acid to sulfuric acid or PPA) or increasing the reaction temperature.
-
Deactivated Anilines: Anilines with strong electron-withdrawing groups may be too deactivated for the cyclization to occur under standard conditions. In such cases, the Combes synthesis may not be the most suitable method.
Section 4: The Friedländer Synthesis: Modern Solutions for an Old Reaction
The Friedländer synthesis is a straightforward condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[7] While versatile, traditional methods often require high temperatures and can suffer from side reactions.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedländer synthesis is giving low yields and requires very high temperatures and long reaction times. How can I improve the efficiency?
A1: Modern catalysis has significantly improved the efficiency of the Friedländer synthesis, allowing for milder reaction conditions and higher yields.
-
Catalyst Selection:
-
Lewis Acids: Catalysts such as gold,[7] iodine,[7] and various metal triflates can effectively promote the reaction under milder conditions than traditional strong acids or bases.
-
Ionic Liquids: The use of ionic liquids, either as the solvent or as a catalyst, can also enhance reaction rates and simplify product isolation.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours or days to mere minutes, often with improved yields.
-
-
Solvent Optimization: While classic Friedländer reactions are often performed in alcohols or acetic acid, exploring other solvents, or even solvent-free conditions, can be beneficial.[7]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress to determine the optimal reaction time and avoid potential product degradation from prolonged heating.
Q2: I am having issues with side reactions, particularly the self-condensation of my ketone starting material. How can I avoid this?
A2: Aldol condensation of the ketone starting material is a common side reaction, especially under basic conditions.
-
Use of Imines: Instead of the 2-aminoaryl aldehyde or ketone, using its corresponding imine can prevent the self-condensation of the other carbonyl component.[7]
-
Catalyst Choice: Switching from a base catalyst to a mild acid catalyst can often suppress the aldol side reaction.
Modern Catalysts for the Friedländer Synthesis
| Catalyst | Typical Conditions | Advantages |
| Gold (e.g., AuCl₃) | Mild temperature, organic solvent | High efficiency, mild conditions[7] |
| Iodine (I₂) | Solvent-free, moderate heat | Green, efficient, readily available[7] |
| p-Toluenesulfonic acid (p-TsOH) | Solvent-free or high-boiling solvent | Inexpensive, effective for many substrates |
| Ionic Liquids (e.g., [bmim]HSO₄) | Mild to moderate heat | Recyclable, can act as both solvent and catalyst[3] |
| Microwave Irradiation | Acetic acid, 160 °C | Extremely fast reaction times (minutes) |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 21, 2026, from [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Wikipedia. (2023, December 2). Combes quinoline synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 21, 2026, from [Link]
- Organic Syntheses. (n.d.). Quinoline. Org. Synth. 1925, 5, 79.
-
Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793. [Link]
-
Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules (Basel, Switzerland), 21(8), 986. [Link]
-
Patil, S. A., & Patil, R. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(3), 585-603. [Link]
- Yamashkin, S. A., & Oreshkina, E. A. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner–Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 701-716.
- Sloop, J. C. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 21(12), 1106-1113.
-
SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved January 21, 2026, from [Link]
-
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 21, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability Testing of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid Solutions
Welcome to the technical support center for the stability testing of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to conduct robust and reliable stability studies for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound solutions.
Q1: What are the initial storage recommendations for a solution of this compound?
A1: Based on the general properties of similar quinoline-4-carboxylic acid derivatives, initial storage at 2-8°C is recommended to minimize potential degradation. Solutions should be protected from light, as quinoline structures can be susceptible to photolytic degradation.[1][2][3][4][5] It is also advisable to store solutions in tightly sealed, inert containers to prevent solvent evaporation and exposure to atmospheric oxygen, which could lead to oxidative degradation.
Q2: What are the typical signs of degradation I should look for in my solution?
A2: Visual inspection is the first line of defense. Look for any color changes, precipitation, or cloudiness in the solution. Chemically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC).[6][7] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q3: What solvents are suitable for preparing solutions of this compound for stability studies?
A3: The choice of solvent is critical and depends on the intended application. For analytical purposes, HPLC-grade solvents such as acetonitrile or methanol, often in combination with buffered aqueous solutions, are commonly used. It is crucial to ensure the compound is fully soluble in the chosen solvent system to avoid issues with precipitation during the study. For formulation development, the selection will be guided by toxicological and compatibility considerations.
Q4: How can I establish a stability-indicating analytical method for this compound?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[8] This is typically achieved through forced degradation studies.[9][10][11] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, and light), you can generate the potential degradation products.[11] The analytical method, usually HPLC with UV or mass spectrometry detection, must then be able to separate the parent peak from all degradation product peaks.[6][7]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during stability testing experiments.
Troubleshooting HPLC Analysis
Issue 1: Drifting Retention Times
-
Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.[12]
-
Solution:
Issue 2: Ghost Peaks in the Chromatogram
-
Possible Cause: Contaminants in the mobile phase, sample carryover from previous injections, or impurities from the injection solvent.[8]
-
Solution:
-
Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Implement a robust needle wash protocol in your autosampler method.
-
Whenever possible, dissolve the sample in the initial mobile phase to minimize solvent effects.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Column overload, secondary interactions with the stationary phase, or a mismatch between the injection solvent and the mobile phase.[13]
-
Solution:
-
Reduce the injection volume or the concentration of the sample.
-
Adjust the pH of the mobile phase to suppress the ionization of the carboxylic acid group, which can reduce tailing.
-
Ensure the injection solvent is weaker than the mobile phase.
-
Troubleshooting Forced Degradation Studies
Issue 1: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions are not harsh enough. The compound may be highly stable.
-
Solution:
Issue 2: Complete Degradation of the Compound
-
Possible Cause: The stress conditions are too aggressive.
-
Solution:
-
Reduce the concentration of the stressor.
-
Lower the temperature or shorten the exposure time.
-
The goal of forced degradation is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products without completely losing the parent peak.[8]
-
Part 3: Experimental Protocols
This section provides step-by-step methodologies for key stability testing experiments.
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
- Thermal Degradation: Place the stock solution in an oven at 70°C for 48 hours.
- Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[1][2][3] A control sample should be kept in the dark.
3. Sample Analysis:
- At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
- Analyze the samples using a validated HPLC method.
4. Data Evaluation:
- Compare the chromatograms of the stressed samples with that of an unstressed control.
- Identify and quantify the degradation products.
- Calculate the percentage of degradation.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol 2: Long-Term Stability Study
This protocol is designed to determine the shelf-life and recommended storage conditions for the solution.
1. Sample Preparation:
- Prepare multiple aliquots of the this compound solution at the desired concentration and in the final proposed container closure system.
2. Storage Conditions:
- Store the samples under the long-term storage conditions recommended by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, for example, 25°C ± 2°C / 60% RH ± 5% RH.[14][15][16]
- Also, include accelerated stability conditions, such as 40°C ± 2°C / 75% RH ± 5% RH, to predict long-term stability.[14][17]
3. Testing Schedule:
- Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[17]
4. Analytical Tests:
- At each time point, perform a battery of tests which may include:
- Appearance (visual inspection)
- pH
- Assay (quantification of the active ingredient)
- Related substances (quantification of impurities and degradation products)
5. Data Analysis:
- Evaluate the data for trends over time.
- Establish a shelf-life based on the time it takes for a significant change to occur in the product's quality attributes.
Diagram: Long-Term Stability Study Logic
Caption: Logical flow of a long-term stability study.
Part 4: Data Presentation
Clear presentation of stability data is crucial for interpretation and reporting.
Table 1: Example of Forced Degradation Data
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 8.7% | 1 |
| 3% H₂O₂ | 24 hours | 22.5% | 3 |
| Thermal (70°C) | 48 hours | 5.1% | 1 |
| Photolytic | ICH Q1B | 12.8% | 2 |
Table 2: Example of Long-Term Stability Data (Assay)
| Time Point (Months) | Storage Condition | Assay (% of Initial) |
| 0 | - | 100.0% |
| 3 | 25°C/60%RH | 99.8% |
| 6 | 25°C/60%RH | 99.5% |
| 12 | 25°C/60%RH | 99.1% |
| 3 | 40°C/75%RH | 98.2% |
| 6 | 40°C/75%RH | 96.5% |
References
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
-
U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube. [Link]
-
ICH Q1A (R2) Guidelines of Stability Testing. SlideShare. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Scribd. [Link]
-
Pathway proposed for the degradation of quinoline. ResearchGate. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]
-
Stability testing overview for Pharmaceutical products. GMP SOP. [Link]
-
HPLC Troubleshooting Guide. Restek. [Link]
-
Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Stability Testing Failures and Their Impact on Drug Safety. StabilityStudies.in. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 6. hovione.com [hovione.com]
- 7. sepscience.com [sepscience.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. hplc.eu [hplc.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 17. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2-Arylquinoline-4-carboxylic Acids
Introduction
Welcome to the Technical Support Center for the synthesis of 2-arylquinoline-4-carboxylic acids. This class of compounds forms the backbone of numerous molecules in medicinal chemistry, exhibiting a wide range of biological activities including antiviral, anticancer, and antimalarial properties.[1][2][3] Their synthesis, while well-established, is often plagued by side reactions that can drastically reduce yields and complicate purification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during synthesis. We will focus on the most prevalent synthetic routes: the Pfitzinger reaction , the Doebner reaction , and the Combes synthesis .
Troubleshooting Guide: Reaction-Specific Issues
This section addresses common problems encountered with specific synthetic methodologies.
The Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids by condensing isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][4]
A1: Low yields in the Pfitzinger reaction typically stem from three primary issues: incomplete hydrolysis of isatin, side reactions of the carbonyl partner, or suboptimal reaction conditions.
-
Incomplete Isatin Ring-Opening: The reaction mechanism begins with the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate.[4][5] If this step is inefficient, unreacted isatin will remain, complicating purification.
-
Solution: Ensure a sufficient molar excess of a strong base (e.g., 30-40% aqueous KOH or NaOH) is used. Allow adequate time for the initial ring-opening to occur before or during the addition of the carbonyl compound. Gentle heating can facilitate this step.
-
-
Carbonyl Self-Condensation: Aldehydes and ketones with α-hydrogens can undergo base-catalyzed self-condensation (an aldol reaction). This side reaction competes with the desired condensation with the isatin intermediate, consuming starting material and generating polymeric byproducts.
-
Solution: Add the carbonyl compound slowly to the basic isatin solution. Maintaining a low concentration of the carbonyl partner minimizes self-condensation.
-
-
Suboptimal Conditions: The reaction often requires elevated temperatures to drive the final cyclization and dehydration steps.[1] Insufficient heat or reaction time can lead to incomplete conversion.
Below is a DOT diagram illustrating the core Pfitzinger mechanism.
Caption: The core mechanism of the Pfitzinger reaction.
A2: You are observing the Halberkann variant of the Pfitzinger reaction. The N-acyl group alters the reaction pathway. Instead of the typical condensation, the reaction proceeds through a different cyclization mechanism that results in the formation of a 2-hydroxy (or 2-quinolone) derivative.[4]
-
Mechanism Insight: The N-acyl group makes the isatin carbonyl more susceptible to intramolecular reactions, leading to a different cyclized intermediate than in the standard Pfitzinger synthesis.
-
Solution: To obtain the 2-aryl derivative, you must use an unprotected isatin. If your synthesis requires the N-substituent, it must be introduced after the quinoline core has been formed.
The Doebner Reaction
The Doebner reaction is a three-component reaction between an aromatic amine, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[8] A related method, the Doebner-von Miller reaction, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[9]
A1: This is the most common failure mode in Doebner-type syntheses. The tar is a result of acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is formed in situ from the condensation of the aldehyde and pyruvic acid.[10]
-
Causality: The acidic conditions required for the cyclization steps are also ideal for polymerizing the reactive Michael acceptor. High local concentrations and temperatures accelerate this unwanted pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for tar formation in the Doebner reaction.
-
Detailed Recommendations:
-
Slow Addition: Adding the pyruvic acid dropwise to a solution of the aniline and aldehyde at a controlled temperature is critical.[3] This keeps the concentration of the reactive enone low at all times.
-
Temperature Control: Excessively high temperatures promote polymerization. While heating is often required for the final cyclization, the initial condensation should be performed under milder conditions.[10]
-
Catalyst Optimization: While classic conditions use strong acids like HCl or H₂SO₄, modern protocols have found success with Lewis acids such as BF₃·THF, which can promote the desired reaction at lower temperatures with fewer side products.[3]
-
A2: This suggests a competing hydrogen-transfer reaction is occurring. The intermediate Schiff base (formed from the aniline and aldehyde) can be reduced by a hydrogen donor in the reaction mixture. A plausible mechanism involves the oxidation of another intermediate which in turn reduces the Schiff base.
-
Solution: A modified protocol, known as the Doebner hydrogen-transfer reaction, has been developed to leverage this pathway. However, to avoid it, ensure your reaction conditions favor the main cyclization pathway. Using an appropriate Lewis acid catalyst can improve the yield of the desired quinoline.[3] Dropwise addition of pyruvic acid has also been shown to suppress the formation of impurities and improve yield.[3]
Frequently Asked Questions (FAQs)
A: 2-Arylquinoline-4-carboxylic acids can be challenging to purify due to their planar structure, which promotes strong crystal lattice interactions, and the presence of structurally similar byproducts.
-
Acid-Base Extraction: The carboxylic acid moiety is an excellent handle for purification. Dissolve the crude material in an organic solvent (like CH₂Cl₂ or EtOAc) and extract with an aqueous base (e.g., sat. NaHCO₃ or dil. NaOH) to form the water-soluble carboxylate salt. The neutral byproducts will remain in the organic layer. Wash the aqueous layer with fresh organic solvent to remove trapped impurities, then carefully re-acidify the aqueous layer with cold, dilute HCl to precipitate the purified product.[11]
-
Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.
-
Stationary Phase: Silica gel (60-120 mesh) is commonly used.[7]
-
Mobile Phase: A gradient system of a non-polar solvent (like petroleum ether or hexanes) and a more polar solvent (ethyl acetate) is typical.[7] Adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated.
-
A: The impact is significant and can mean the difference between a high-yielding reaction and a complex mixture.
| Parameter | Effect on Reaction | Recommendations & Rationale |
| Solvent | Influences reagent solubility, reaction temperature (boiling point), and can mediate reaction pathways. | In the Doebner reaction, ethanol is common but can sometimes be replaced by the solvent/catalyst itself, such as acetic acid.[11] For Pfitzinger reactions, protic solvents like ethanol/water mixtures are standard to dissolve the base and organic reactants.[1][6] |
| Catalyst | Determines the reaction mechanism and rate. The choice between Brønsted and Lewis acids in Doebner-type reactions is critical. | Strong Brønsted acids (HCl, H₂SO₄) can promote polymerization.[10] Lewis acids (BF₃·OEt₂, SnCl₄, Sc(OTf)₃) can offer milder conditions, better selectivity, and higher yields, especially for anilines with electron-withdrawing groups.[3][9] |
A: Yes, microwave-assisted synthesis has been successfully applied to both Pfitzinger and Doebner reactions, often leading to dramatically reduced reaction times and improved yields.[11][12][13] The rapid, uniform heating provided by microwave irradiation can efficiently drive the cyclization and dehydration steps while potentially minimizing the formation of thermally generated polymeric byproducts that can result from prolonged conventional heating.
Validated Experimental Protocols
Protocol 1: General Procedure for the Pfitzinger Synthesis
This protocol is adapted from literature procedures for the reaction of isatin with an aryl methyl ketone.[1][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide solution. Stir the mixture until the isatin fully dissolves, which may require gentle warming.
-
Reagent Addition: To this solution, add ethanol, followed by the slow, dropwise addition of the aryl methyl ketone (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., 7:3 Petroleum Ether: Ethyl Acetate). The reaction may take 12-24 hours.[7]
-
Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker of ice-water. Carefully acidify the solution with a dilute acid (e.g., acetic acid or 2M HCl) to a pH of ~4-5. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7]
Protocol 2: Optimized Doebner Reaction with Tar Formation Control
This protocol incorporates best practices to minimize polymerization.[3][11]
-
Setup: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the aniline (1.0 eq) and the aryl aldehyde (1.1 eq) in a suitable solvent (e.g., acetonitrile or ethanol).
-
Catalyst Addition: Add the catalyst (e.g., BF₃·THF, 0.5 eq) to the mixture and stir at room temperature for 10-15 minutes.
-
Slow Addition: In the dropping funnel, prepare a solution of pyruvic acid (1.0 eq) in the same solvent. Add this solution dropwise to the reaction mixture over 1-3 hours, maintaining the internal temperature below 40°C (use a water bath if necessary).
-
Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 65°C) and stir for 12-24 hours, monitoring by TLC.[3]
-
Work-up: Cool the reaction to room temperature and pour it into ice water. Basify the mixture with aqueous NaOH or K₂CO₃.
-
Purification: Extract the basic aqueous phase with CH₂Cl₂ to remove neutral impurities. Separate the layers and acidify the aqueous phase with dilute HCl to precipitate the product. Filter, wash with water, and dry.
References
-
Pfitzinger, W. (1886). The Pfitzinger reaction. Journal für Praktische Chemie. Sourced from Wikipedia: [Link]
-
UOCHEMISTS. (2024). Pfitzinger Synthesis of Quinoline | Pfitzinger Synthesis Mechanism. YouTube. [Link]
-
El-Mabrouk, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
Pattan, S. R., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4 - Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer activity. International Journal of Chemical and Physical Sciences. [Link]
-
Ghasemi, F., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]
-
Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. [Link]
-
Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
-
Combes Quinoline Synthesis PDF. (n.d.). Scribd. [Link]
-
Synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. [Link]
-
Lasne, M.-C., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]
-
Ohno, H., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
Wang, G., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcps.org [ijcps.org]
- 8. researchgate.net [researchgate.net]
- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 12. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-(3-butoxyphenyl)-8-chloroquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthetic process. The quinoline-4-carboxylic acid scaffold is a critical pharmacophore in numerous biologically active compounds, making its efficient synthesis a key objective in medicinal chemistry.[1][2][3][4]
I. Synthesis Pathway Overview: The Pfitzinger Reaction
The most common and effective method for synthesizing 2-aryl-quinoline-4-carboxylic acids, such as the target compound, is the Pfitzinger reaction.[2][5][6][7] This reaction involves the condensation of an isatin derivative (in this case, 5-chloroisatin) with a carbonyl compound possessing an α-methylene group (3-butoxyacetophenone) in the presence of a strong base.[1][5][7]
Reaction Mechanism
The Pfitzinger reaction proceeds through several key steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring, forming a keto-acid intermediate.[5][7]
-
Imine/Enamine Formation: The resulting aniline derivative then condenses with the carbonyl compound (3-butoxyacetophenone) to form an imine, which tautomerizes to the more stable enamine.[1][5]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final quinoline-4-carboxylic acid product.[1][5]
Caption: General mechanism of the Pfitzinger reaction.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reagents for this synthesis?
A1: The key starting materials are 5-chloroisatin and 3-butoxyacetophenone. A strong base is required to facilitate the reaction, with potassium hydroxide (KOH) being the most commonly used.[1][5] Ethanol is a typical solvent for this reaction.[3] For the workup, an acid such as hydrochloric acid or acetic acid is needed for precipitation of the final product.[1]
| Reactant/Reagent | Role | Typical Molar Ratio (relative to Isatin) | Notes |
| 5-Chloroisatin | Quinoline ring precursor | 1.0 | The purity of isatin is crucial for good yields. |
| 3-Butoxyacetophenone | Aryl side-chain precursor | 1.0 - 2.1 | Using a slight excess of the ketone can drive the reaction to completion.[1] |
| Potassium Hydroxide (KOH) | Base catalyst | ~3.0 | A 33% aqueous solution is often effective.[1] |
| Ethanol | Solvent | - | Facilitates dissolution of reactants and controls reaction temperature. |
| Hydrochloric/Acetic Acid | Neutralization | - | Used to precipitate the carboxylic acid product during workup.[1] |
Q2: What are the optimal reaction conditions for laboratory-scale synthesis?
A2: For a laboratory-scale synthesis, the following conditions are a good starting point:
-
Temperature: Reflux temperature of the solvent (e.g., ethanol, ~79°C) is generally effective.[1] Some protocols may utilize higher temperatures, but this can increase the risk of side reactions.
-
Reaction Time: The reaction is typically monitored by Thin-Layer Chromatography (TLC) and can take anywhere from 12 to 48 hours to reach completion.[8]
-
Atmosphere: The reaction is generally run under a normal atmosphere, but for sensitive substrates, an inert atmosphere (e.g., nitrogen or argon) can be beneficial to prevent oxidative side reactions.
Q3: How do I monitor the progress of the Pfitzinger reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate. The disappearance of the starting materials (isatin and the ketone) and the appearance of a new, more polar spot corresponding to the carboxylic acid product will indicate the reaction's progress. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
III. Troubleshooting Guide for Scale-Up
Scaling up a synthesis from the laboratory to a pilot or production scale often presents unique challenges. This section addresses common issues encountered during the scale-up of the this compound synthesis.
Problem 1: Low Yields or Incomplete Conversion
Potential Causes:
-
Insufficient Base: The hydrolysis of isatin is a critical step. On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration.
-
Sub-optimal Temperature: Maintaining a consistent and uniform temperature throughout a large reactor can be challenging. Cold spots can slow down the reaction rate.
-
Impure Reactants: Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields.
Solutions:
-
Optimize Base Concentration and Addition: Ensure the base is adequately dissolved and dispersed. A staged or slow addition of the base might improve its distribution.
-
Improve Heat Transfer: Utilize a reactor with good heat transfer capabilities and efficient stirring to maintain a uniform temperature.
-
Reactant Quality Control: Use high-purity starting materials. Recrystallize or purify them if necessary.
Problem 2: Formation of Impurities and Side Products
Potential Causes:
-
Self-Condensation of the Ketone: In the presence of a strong base, 3-butoxyacetophenone can undergo self-condensation (an aldol-type reaction).
-
Decarboxylation of the Product: At elevated temperatures, the quinoline-4-carboxylic acid product can decarboxylate, leading to a loss of the desired functional group.
-
Oxidative Degradation: At higher temperatures and in the presence of air, some intermediates or the final product may be susceptible to oxidative degradation.
Solutions:
-
Control Reactant Stoichiometry: Avoid a large excess of the ketone to minimize self-condensation.
-
Temperature Management: Maintain the reaction temperature at the lowest effective point to prevent decarboxylation.
-
Inert Atmosphere: For large-scale reactions, blanketing the reactor with an inert gas like nitrogen can prevent oxidative side reactions.
Caption: Troubleshooting workflow for common scale-up issues.
Problem 3: Difficulties with Product Isolation and Purification
Potential Causes:
-
Incomplete Precipitation: The pH of the solution during acidification is critical for complete precipitation of the carboxylic acid.
-
Oily Product: The product may initially precipitate as an oil, making filtration difficult.
-
Contamination with Unreacted Ketone: If a significant excess of the ketone is used, it may co-precipitate or be difficult to remove during washing.
Solutions:
-
Precise pH Control: Carefully monitor the pH during acidification, aiming for a pH of 4-5 for optimal precipitation.[1] Add the acid slowly and with good stirring.
-
Controlled Precipitation: Cool the aqueous layer in an ice bath before and during acidification to promote the formation of a solid precipitate rather than an oil.[1]
-
Efficient Extraction: Before acidification, perform an extraction with a non-polar solvent like diethyl ether to remove any unreacted ketone and other neutral impurities.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[1]
IV. Detailed Experimental Protocols
Laboratory-Scale Synthesis (Illustrative)
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).[3]
-
Isatin Ring Opening: Add 5-chloroisatin (0.07 mol) to the basic solution and stir at room temperature for 1 hour, or until the color changes, indicating the formation of the potassium salt of isatinic acid.[1]
-
Condensation: To this mixture, add 3-butoxyacetophenone (0.07-0.15 mol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.[3] Monitor the reaction progress by TLC.
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove unreacted ketone.[1]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5 to precipitate the product.[1]
-
-
Isolation and Purification:
V. Conclusion
The synthesis of this compound via the Pfitzinger reaction is a robust and versatile method. Successful scale-up requires careful attention to reaction parameters, particularly temperature control, efficient mixing, and reactant purity. By understanding the underlying reaction mechanism and anticipating potential challenges, researchers can effectively troubleshoot and optimize the synthesis for larger-scale production, paving the way for further drug development and application.
VI. References
-
Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. Available at:
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Pfitzinger Quinoline Synthesis. Available at: [Link]
-
(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Application of pfitzinger reaction in - JOCPR. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. Available at: [Link]
-
Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an - International Journal of Chemical and Physical Sciences. Available at: [Link]
-
optimized reaction condition for quinoline synthesis using the... - ResearchGate. Available at: [Link]
-
Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism | ACS Omega. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of - ResearchGate. Available at: [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. Available at: [Link]
-
Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization. Available at: [Link]
-
Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. Available at: [Link]
-
Quinoline - Wikipedia. Available at: [Link]
-
Preparation and Properties of Quinoline. Available at: [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC - NIH. Available at: [Link]
-
CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. Available at:
-
WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. Available at:
-
The Pfitzinger Reaction. (Review) - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. Available at: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. ijcps.org [ijcps.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline Derivatives Characterization: A Technical Support Center
Welcome to the Technical Support Center for the characterization of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of analyzing these vital heterocyclic compounds. Quinoline scaffolds are central to numerous pharmaceuticals, making their precise characterization a critical step in research and development.[1][2][3][4] This guide offers field-proven insights and validated protocols to ensure the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the characterization of quinoline derivatives.
Q1: My ¹H NMR spectrum for a substituted quinoline shows overlapping signals in the aromatic region. How can I achieve better resolution and make confident assignments?
A1: Overlapping aromatic signals are a frequent challenge in the NMR analysis of quinoline derivatives.[5] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, and substituent effects can further complicate the spectrum.[6]
-
Causality: The quinoline ring system is a fused aromatic structure, leading to complex spin-spin coupling patterns. Protons on the benzene and pyridine rings can have very similar chemical environments, resulting in signal overlap.
-
Troubleshooting & Optimization:
-
Higher Field Strength: Utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the dispersion of signals, often resolving the overlap.
-
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can help establish proton-proton connectivity, allowing you to trace the spin systems within the quinoline rings.[5] NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, aiding in the assignment of protons that are close in proximity.
-
Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving overlapping signals.
-
Concentration Dependence: Some quinoline derivatives exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[7] Acquiring spectra at different concentrations can sometimes simplify complex regions.
-
Q2: I'm observing unexpected fragmentation patterns in the mass spectrum of my quinoline derivative, making structural confirmation difficult. What are the common fragmentation pathways I should be aware of?
A2: The fragmentation of quinoline derivatives in mass spectrometry is heavily influenced by the nature and position of substituents.[8][9]
-
Causality: The stable aromatic ring system of quinoline often remains intact, with fragmentation primarily involving the loss of substituents or characteristic ring cleavages.
-
Common Fragmentation Pathways:
-
Loss of HCN: A characteristic fragmentation of the unsubstituted quinoline ring is the expulsion of a molecule of hydrogen cyanide (HCN).[8]
-
Substituent Fragmentation: The primary fragmentation often begins with the loss of functional groups attached to the quinoline core. For example, quinoline-4-carboxylic acids frequently show a loss of COOH (45 mass units).[8]
-
Ring Cleavage: While less common for the parent ring, substituted quinolines can undergo ring opening followed by fragmentation.
-
Rearrangements: In some cases, rearrangements can occur prior to fragmentation, leading to unexpected fragment ions.[10]
-
-
Troubleshooting & Optimization:
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition for both the molecular ion and fragment ions.[11]
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to further fragmentation, MS/MS experiments can help elucidate fragmentation pathways and confirm structural features.[11]
-
Q3: My quinoline derivative shows poor peak shape (tailing or fronting) during HPLC analysis. What are the likely causes and how can I improve the chromatography?
A3: Poor peak shape in HPLC is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Causality: The basic nitrogen atom in the quinoline ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Fronting can be a sign of column overload.
-
Troubleshooting & Optimization:
-
Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can mask the active silanol sites and improve peak shape.
-
pH Adjustment: Adjusting the pH of the mobile phase can control the ionization state of the quinoline derivative. Operating at a pH where the compound is in a single ionic form often leads to better chromatography.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry (e.g., a polymer-based column) that is less prone to secondary interactions.
-
Sample Concentration: Dilute the sample to ensure you are not overloading the column.
-
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols for addressing specific experimental challenges.
Guide 1: Purity Assessment and Impurity Identification
Issue: Difficulty in achieving high purity of a synthesized quinoline derivative, with persistent impurities observed by TLC, NMR, or LC-MS.
Background: Impurities in quinoline synthesis can arise from various sources, including side reactions, unreacted starting materials, and degradation products.[12][13][14] Common synthetic routes like the Skraup and Friedländer syntheses are known for producing byproducts.[15][16][17]
Step-by-Step Troubleshooting Protocol:
-
Re-evaluate the Synthetic Route:
-
Skraup Synthesis: This reaction is notoriously exothermic and can lead to tar formation.[12][15] Ensure proper temperature control and consider the use of a moderator like ferrous sulfate.[14][15]
-
Friedländer Synthesis: When using unsymmetrical ketones, the formation of regioisomers is a common issue.[12][13] Modifying the catalyst or reaction conditions can improve regioselectivity.[18]
-
-
Optimize the Work-up Procedure:
-
Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to your advantage. Dissolving the crude product in an acidic solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate the purified quinoline can be highly effective.[14]
-
-
Refine the Purification Technique:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying quinoline derivatives.[13] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
-
-
Characterize the Impurities:
-
Isolate the major impurities by preparative TLC or HPLC.
-
Analyze the isolated impurities by NMR and MS to determine their structures. This information can provide valuable insights into the side reactions occurring and guide further optimization of the synthesis.
-
Guide 2: Addressing Polymorphism in Solid-State Characterization
Issue: Inconsistent results from solid-state characterization techniques (e.g., DSC, PXRD, IR) for a crystalline quinoline derivative.
Background: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant challenge in the pharmaceutical industry. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability.
Step-by-Step Troubleshooting Protocol:
-
Controlled Crystallization Studies:
-
Systematically vary the crystallization conditions, including the solvent, temperature, and cooling rate.
-
Employ different crystallization techniques such as slow evaporation, anti-solvent addition, and vapor diffusion.
-
-
Thorough Characterization of Each Form:
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying and distinguishing between different polymorphs. Each crystalline form will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion for each polymorph. Different polymorphs will typically have distinct thermal profiles.
-
Infrared (IR) Spectroscopy: The IR spectra of different polymorphs can show subtle but significant differences in the vibrational frequencies, particularly in the fingerprint region.
-
-
Stability Studies:
-
Assess the relative stability of the identified polymorphs under various conditions of temperature and humidity. This is crucial for selecting the most stable form for further development.
-
Part 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Typical ¹H NMR Chemical Shift Ranges for Quinoline Protons [19]
| Proton Position | Chemical Shift (δ, ppm) | Typical Multiplicity |
| H-2 | 8.7 - 9.0 | dd |
| H-3 | 7.3 - 7.6 | dd |
| H-4 | 8.0 - 8.3 | d |
| H-5 | 7.7 - 8.0 | d |
| H-6 | 7.5 - 7.8 | t |
| H-7 | 7.4 - 7.7 | t |
| H-8 | 7.9 - 8.2 | d |
Note: Chemical shifts can vary significantly depending on the substituents and the solvent used.
Table 2: Common Mass Spectral Fragmentations of Quinoline Derivatives
| Precursor Ion | Fragmentation | Neutral Loss | Notes |
| Quinoline | [M - HCN]⁺ | 27 | Characteristic of the quinoline core.[8] |
| 4-Quinolinecarboxylic Acid | [M - COOH]⁺ | 45 | Common for carboxylic acid derivatives.[8] |
| Methoxyquinoline | [M - CH₃]⁺ | 15 | Loss of a methyl radical from the methoxy group.[9] |
| Methoxyquinoline | [M - CHO]⁺ | 29 | Loss of a formyl radical.[9] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation and Acquisition [6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the quinoline derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set appropriate parameters for spectral width, acquisition time, relaxation delay, and number of scans. For dilute samples, increase the number of scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[6]
-
Visualizations
Caption: HPLC troubleshooting workflow for poor peak shape.
Caption: Decision tree for interpreting quinoline derivative mass spectra.
References
- Gáspár, A., & Török, Z. (1998). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 52(4), 514-518.
- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
- International Journal of Fundamental and Molecular Research. (2023).
- Aria, A. I., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Md. Mohasin, et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
- Walash, M. I., et al. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-141.
- Chemistry Research Journal. (2021). A Review on Quinoline: Diverse Pharmacological Agent. 6(4), 81-96.
- Novelty Journals. (2022).
- Studzińska, R., & Baczek, T. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives.
- Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668.
-
ResearchGate. (2008). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. Retrieved from [Link]
- Journal of Chemical Education. (1999). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. 76(11), 1581.
-
UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
- Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20865-20888.
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- 2. tandfonline.com [tandfonline.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. chempap.org [chempap.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Quinoline Scaffolds for Enhanced Biological Activity
Welcome to the technical support center for quinoline scaffold modification. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and evaluation of quinoline derivatives. As Senior Application Scientists, we have compiled this resource to address the common challenges and critical decision points encountered in the lab, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to provide you with the field-proven insights necessary to navigate the complexities of quinoline chemistry and accelerate your discovery programs.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including malaria, cancer, and various infections.[1][2][3] Its versatility, synthetic accessibility, and ability to interact with diverse biological targets make it a focal point of drug discovery.[4][5][6] However, translating a promising quinoline "hit" into a viable "lead" compound requires a nuanced understanding of its structure-activity relationship (SAR) and the practical challenges of its chemical modification. This guide provides direct answers and troubleshooting workflows for the specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) - Strategic Planning
This section addresses foundational questions that guide the overall strategy for a quinoline modification project.
Q1: I have a hit compound with a quinoline core. Where should I start making modifications to improve its activity?
A1: Your initial strategy should be guided by a combination of established SAR principles for quinolines and, if available, computational modeling of your target. The quinoline scaffold offers several positions for substitution, each with a distinct impact on the molecule's electronic and steric properties.
-
Positions 2 and 4: These are often key interaction points. Modifications here can directly influence binding with the target protein. For example, in many anticancer agents, bulky aromatic groups at the C2 position are crucial for activity, while substituents at C4 can modulate solubility and cell permeability.[6]
-
Position 3: Introducing substituents at the C3 position is a critical strategy. It can provide a vector for exploring new binding pockets and often has a significant, stereospecific effect on affinity and potency.[7]
-
Positions 6, 7, and 8 (Benzene Ring): These positions are ideal for "tuning" the physicochemical properties of the molecule. For instance, introducing a chlorine atom at position 7 is a classic modification in antimalarial 4-aminoquinolines like Chloroquine, as this electron-withdrawing group is essential for high potency.[8] Conversely, modifications at position 8 can influence metabolism and pharmacokinetics.
A logical workflow is to first explore modifications at the key interaction points (C2/C4) and then fine-tune properties through substitutions on the benzo- part of the ring system.
Caption: A general workflow for a quinoline modification project.
Q2: How do electron-donating vs. electron-withdrawing groups on the quinoline ring typically affect biological activity?
A2: The electronic nature of substituents significantly alters the electron density of the quinoline ring system, which can impact target binding, pKa, and metabolic stability.
-
Electron-Withdrawing Groups (EWGs) like halogens (-Cl, -F), nitro (-NO₂), or cyano (-CN) groups decrease the basicity of the quinoline nitrogen. This can be crucial for activity. For example, the 7-chloro group in Chloroquine is thought to modulate the pKa of the side-chain nitrogen, which is critical for its accumulation in the acidic food vacuole of the malaria parasite.[8] EWGs can also participate in halogen bonding or other specific interactions within a receptor binding site.[9]
-
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density and basicity of the ring. This can enhance hydrogen bonding capabilities or cation-π interactions. However, it can also increase susceptibility to oxidative metabolism. The effect is highly target-dependent. For instance, some quinoline-based kinase inhibitors show improved potency with EDGs at the C6 or C7 position.
The key is to understand the nature of your target's binding site. If it is electron-rich, an EWG on the quinoline may be favorable. If the binding site has hydrogen bond donors, an EDG that can act as an acceptor might be beneficial.
Part 2: Synthetic Troubleshooting Guides
This section provides direct answers to common problems encountered during the synthesis of quinoline derivatives.
Focus: The Friedländer Annulation
The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most versatile methods for creating substituted quinolines.[10] However, it is not without its challenges.
Q3: I am experiencing a very low yield in my Friedländer synthesis. What are the most common causes?
A3: Low yields in this reaction are a frequent issue and can almost always be traced back to one of five key areas: catalyst choice, reaction conditions, substrate reactivity, side reactions, or solubility.[11][12]
-
Suboptimal Catalyst: The choice of acid or base catalyst is critical and substrate-dependent. A catalyst that is too harsh can cause degradation, while one that is too mild will result in low conversion.[12]
-
Incorrect Temperature: The reaction is highly sensitive to temperature. Excessive heat can promote side reactions, particularly aldol self-condensation of the methylene partner. Insufficient heat leads to an incomplete reaction.[11]
-
Side Reactions: The most common side reaction is the self-condensation of the ketone or aldehyde (the active methylene partner), which competes directly with the desired reaction pathway.[12]
-
Poor Substrate Reactivity: Steric hindrance near the reacting groups or strong deactivating electronic effects on either reactant can significantly slow the reaction.[12]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.[11]
Caption: Troubleshooting workflow for low yield in Friedländer synthesis.
Q4: My Skraup synthesis is too vigorous and produces a lot of tar. How can I improve this reaction?
A4: The Skraup synthesis, reacting an aniline with glycerol and sulfuric acid, is notoriously exothermic and prone to polymerization.[13][14] Control is key.
-
Use a Moderator: The use of a moderating agent is essential. Ferrous sulfate (FeSO₄) is the classic and most effective choice to ensure a smoother reaction profile. Boric acid can also be used.[13]
-
Controlled Addition: Add the sulfuric acid slowly and portion-wise with efficient mechanical stirring and external cooling (e.g., an ice bath). This is the most critical factor for managing the exotherm.
-
Oxidizing Agent: The choice of oxidizing agent (often the nitrobenzene corresponding to the aniline used) can impact the reaction. Milder oxidants can sometimes reduce tar formation.
-
Purity of Reagents: Ensure your aniline is pure (distill if necessary). Impurities can act as catalysts for polymerization.
Focus: Post-Synthesis Challenges
Q5: My newly synthesized quinoline derivative has very poor aqueous solubility, making biological assays impossible. What can I do?
A5: Poor solubility is a common and significant hurdle in drug development.[15] Several strategies, both immediate and long-term, can be employed.
-
Immediate Formulation Fixes:
-
pH Adjustment: If your compound has an acidic or basic handle (like the quinoline nitrogen itself), adjusting the pH of your assay buffer can dramatically increase solubility. Quinoline is a weak base, so lowering the pH will protonate the nitrogen, forming a more soluble salt.[16][17]
-
Co-solvents: For initial screening, using a small percentage (typically 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your assay buffer can keep the compound in solution.[16] Be sure to run a vehicle control to ensure the solvent itself doesn't affect the assay.
-
-
Long-Term Medicinal Chemistry Strategies:
-
Introduce Polar Groups: The most effective strategy is to modify the molecule itself. Introduce polar functional groups such as alcohols, amines, or amides. A common approach is to append a short alkyl chain terminating in a polar group, such as a piperazine or morpholine ring.[15]
-
Disrupt Crystal Packing: High melting point often correlates with low solubility due to strong crystal lattice energy. Introducing non-planar or bulky groups can disrupt this packing and improve solubility.
-
Ionizable Groups: Adding a carboxylic acid or a basic amine provides a handle for salt formation, which is a proven method for increasing aqueous solubility.[18]
-
Caption: Conceptual diagram of modifications to improve solubility.
Part 3: Data Presentation & Protocols
Structure-Activity Relationship (SAR) Summary Table
This table synthesizes SAR data from various studies, providing a quick reference for how substitutions at different positions on the quinoline ring can affect biological activity.
| Position | Type of Substituent | Example Group(s) | Observed Biological Effect | Target Class Example | Reference(s) |
| 2 | Bulky/Aromatic | Phenyl, Substituted Phenyl | Often essential for activity, fills hydrophobic pocket. | Anticancer (Kinase Inhibitors) | [6][9] |
| 3 | H-bond donor/acceptor | -OH, -NH₂, small esters | Critical for affinity and selectivity; can be stereospecific. | α2C-Adrenoceptor Antagonists | [7] |
| 4 | Amino side chain | Dialkylaminoalkylamino | Crucial for antimalarial activity; affects pKa and accumulation. | Antimalarial | [8] |
| 4 | Heterocycles | Benzimidazole | Incorporation can enhance antimicrobial activity. | Antimicrobial | [9] |
| 6 | Electron Donating | -OCH₃ | Can increase potency but may also increase metabolic liability. | Various | |
| 7 | Electron Withdrawing | -Cl, -F | Often essential for high potency in antimalarials and some antimicrobials. | Antimalarial, Antibacterial | [8][19] |
| 8 | Various | -OH, -NH₂ | Can modulate metabolism and pharmacokinetics. | Various |
Detailed Experimental Protocols
Trustworthy protocols must be self-validating. The following protocol includes steps for reaction monitoring and product characterization, ensuring you can be confident in your results.
Protocol 1: Iodine-Catalyzed Friedländer Annulation for 2,4-Disubstituted Quinolines
This protocol describes a modern, efficient method for synthesizing substituted quinolines using molecular iodine as a mild and effective catalyst.[20]
Materials:
-
2'-Aminoacetophenone (1.0 mmol, 1.0 equiv)
-
Ethyl acetoacetate (1.2 mmol, 1.2 equiv)
-
Molecular Iodine (I₂) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2'-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), and ethanol (5 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add molecular iodine (0.1 mmol) to the reaction mixture. The solution will turn a dark brown/purple color.
-
Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress every 30 minutes by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Reaction Work-up: Once the reaction is complete (typically 2-4 hours, as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate. Wash the organic layer with 15 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine catalyst. The brown color will disappear.
-
Extraction: Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate (NaHCO₃) solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Validation: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
-
Characterization (Self-Validation): Combine the pure fractions and remove the solvent. Obtain the final product mass and calculate the yield. Critically, confirm the structure and purity of the final compound using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.
-
HPLC: To assess purity (should be >95% for biological testing).
-
References
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2025).
-
Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis. [Link]
-
Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]
-
Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry. [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. Synthetic Communications. [Link]
-
Review on recent development of quinoline for anticancer activities. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
(PDF) Biological Activities of Quinoline Derivatives. (2025). ResearchGate. [Link]
-
Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis. [Link]
-
A Review on Biological Activity of Quinoline-based Hybrids. (2024). Current Organic Synthesis. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Structure−Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomedical Science. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Solution Chemistry. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols: An Overview. (2024). ACS Omega. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, quinoline-4-carboxylic acids have garnered significant attention from researchers in drug development due to their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[2][3] The versatility of this chemical motif allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic properties.
This guide provides a comparative analysis of the biological activities of select quinoline-4-carboxylic acid derivatives, focusing on their anticancer, anti-inflammatory, and antibacterial properties. We will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for the evaluation of these activities. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to advance their own research in this promising area.
Multifaceted Biological Activities: A Comparative Overview
The biological activity of quinoline-4-carboxylic acid derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. This structure-activity relationship (SAR) is key to understanding their diverse therapeutic applications.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has highlighted the potent anticancer effects of quinoline-4-carboxylic acid derivatives.[4] One of the primary mechanisms underpinning this activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway for the synthesis of DNA and RNA.[1] By inhibiting DHODH, these compounds effectively starve cancer cells of essential building blocks, leading to cell cycle arrest and apoptosis.[1]
Key Anticancer Derivatives and Their Efficacy:
| Compound ID | Target | Cancer Cell Line | IC50 | Reference |
| Brequinar Analog | DHODH | - | 0.250 µM | [5] |
| Compound 41 | DHODH | - | 9.71 nM | [5] |
| Compound 43 | DHODH | - | 26.2 nM | [5] |
| Compound 3j | Not Specified | MCF-7 (Breast) | 82.9% growth reduction | [4] |
| Compound 65 | Not Specified | MCF-7, HL-60, HCT-116, HeLa | 0.02-0.04 µM | [5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical therapeutic goal. Certain quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2).[6] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.
Key Anti-inflammatory Derivatives and Their Efficacy:
| Compound ID | Target | Assay | IC50 | Reference |
| Compound 9e | COX-2 | In vitro COX-2 inhibition | 0.043 µM | [6] |
| Celecoxib (Reference) | COX-2 | In vitro COX-2 inhibition | 0.060 µM | [6] |
| Quinoline-4-carboxylic acid | Not Specified | LPS-induced NO Production (RAW 264.7) | Appreciable anti-inflammatory affinities | [8] |
Antibacterial Activity: Combating Infectious Agents
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Quinoline-4-carboxylic acid derivatives have a long history in this area, with the fluoroquinolone class of antibiotics being a prime example. These compounds typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[9]
Key Antibacterial Derivatives and Their Efficacy:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [3] |
| Compound 5a7 | Escherichia coli | 128 | [3] |
| Ciprofloxacin | Gram-negative and Gram-positive bacteria | Varies | [9] |
| Norfloxacin | Gram-negative and Gram-positive bacteria | Varies | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Mechanistic Insights and Experimental Workflows
A deeper understanding of the mechanisms of action and the ability to reliably assess the biological activity of these compounds are crucial for their development as therapeutic agents.
Signaling Pathway: DHODH Inhibition in Cancer
The inhibition of DHODH by quinoline-4-carboxylic acid derivatives is a well-established anticancer mechanism. The following diagram illustrates this pathway.
Caption: Inhibition of DHODH by a quinoline-4-carboxylic acid derivative.
Experimental Workflow: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.[10] This workflow outlines the key steps in performing an MTT assay.
Caption: A typical workflow for an MTT cytotoxicity assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for key assays used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.
Protocol 1: In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of recombinant human DHODH.[11][12]
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichlorophenolindophenol (DCIP)
-
Coenzyme Q10
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test quinoline-4-carboxylic acid derivative
-
Positive control inhibitor (e.g., Brequinar)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of the compound dilutions or DMSO (for vehicle control) to the appropriate wells.
-
Enzyme Addition: Add 178 µL of the DHODH enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode using a microplate reader.[11]
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
Protocol 2: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay determines the ability of a compound to inhibit the activity of COX-2.[7]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor
-
Arachidonic Acid
-
Test quinoline-4-carboxylic acid derivative
-
Positive control inhibitor (e.g., Celecoxib)
-
DMSO
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Reconstitute and dilute the COX-2 enzyme on ice.
-
Compound and Control Preparation: Dissolve the test inhibitor and positive control in DMSO and then dilute to the desired 10X test concentration with COX Assay Buffer.
-
Plate Setup: Add 10 µL of the diluted test inhibitor, positive control, or assay buffer (for enzyme control) to the designated wells of the 96-well plate.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to each well.
-
Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[7]
-
Data Analysis: Determine the reaction rate from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control and determine the IC50 value.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[2][13]
Materials:
-
Test quinoline-4-carboxylic acid derivative
-
Bacterial strain(s) of interest
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to the final required inoculum density (typically 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in broth directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well (containing the diluted compound and a growth control well with no compound) with the standardized bacterial inoculum. Include a sterility control well with broth only.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
The quinoline-4-carboxylic acid scaffold is a highly privileged structure in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antibacterial agents underscores their potential for the development of novel therapeutics. A thorough understanding of their structure-activity relationships, coupled with robust and reproducible experimental evaluation, is essential for unlocking the full therapeutic potential of this versatile class of compounds. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.).
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009). Bioorganic & Medicinal Chemistry, 17(14), 5312-5317.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019).
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 21, 2026, from [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved January 21, 2026, from [Link]
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed. (n.d.).
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - JOCPR. (n.d.).
-
The quinoline ring occurs in various natural products and represents a key motif in medicinal chemistry... - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
- Erythrinin C as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Comparative Guide to Cross-Validation of its Mechanism of Ac - Benchchem. (n.d.).
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (n.d.).
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2016). Molecules, 21(3), 340. Retrieved January 21, 2026, from [Link]
- Review on recent development of quinoline for anticancer activities. (n.d.).
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (2018). Journal of Medicinal Chemistry, 61(10), 4595-4609. Retrieved January 21, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). Chemical Biology & Drug Design, 104(4), e14615. Retrieved January 21, 2026, from [Link]
- Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase - PubMed. (1990). Biochemical Pharmacology, 40(4), 709-714.
-
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]
- Structure-activity relationship of quinoline carboxylic acids - Benchchem. (n.d.).
- Validating the Biological Target of 4-(Pyrrolidin- 2-yl)pyrimidine: A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibition - Benchchem. (n.d.).
- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... - PubMed. (1991). The Journal of Rheumatology, 18(6), 855-860.
-
Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed. (1988). Reviews of Infectious Diseases, 10 Suppl 1, S27-S31. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Phenyl-quinoline-4-carboxylic Acids
For researchers, medicinal chemists, and drug development professionals, the 2-phenyl-quinoline-4-carboxylic acid scaffold represents a privileged structure with a remarkable versatility in targeting a diverse range of biological entities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this chemical series across several key therapeutic areas: histone deacetylase (HDAC) inhibition, antibacterial activity, dihydroorotate dehydrogenase (DHODH) inhibition, and sirtuin 3 (SIRT3) modulation. By juxtaposing the performance of 2-phenyl-quinoline-4-carboxylic acid derivatives with established alternatives and elucidating the experimental rationale, this document serves as a comprehensive resource for optimizing this promising scaffold in drug discovery endeavors.
The 2-Phenyl-quinoline-4-carboxylic Acid Core: A Scaffold of Opportunity
The 2-phenyl-quinoline-4-carboxylic acid core is a heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, planar structure provides a foundation for the strategic placement of functional groups to interact with various biological targets. The inherent aromaticity and potential for hydrogen bonding and hydrophobic interactions make it an attractive starting point for the design of potent and selective inhibitors.
Comparative Analysis of Biological Activities
This guide will dissect the SAR of 2-phenyl-quinoline-4-carboxylic acid derivatives in four distinct therapeutic contexts, offering a comparative perspective against established agents in each class.
Histone Deacetylase (HDAC) Inhibition: A New Cap on a Classic Target
HDACs are a class of enzymes pivotal in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[1] The development of HDAC inhibitors has been a fruitful area of anticancer drug discovery.[1][2] The typical pharmacophore of an HDAC inhibitor comprises a zinc-binding group (ZBG), a linker, and a cap group that interacts with the hydrophobic rim of the active site.[1] In a novel approach, the 2-phenyl-quinoline-4-carboxylic acid moiety has been effectively utilized as a "cap" group, leading to the discovery of isoform-selective inhibitors.[1][2]
Structure-Activity Relationship Insights:
The exploration of 2-phenyl-quinoline-4-carboxylic acid derivatives as HDAC inhibitors has revealed several key SAR trends. In one study, a series of compounds were synthesized where this scaffold was connected via a phenylpiperazine linker to a hydroxamic acid or hydrazide ZBG.[1]
-
Substitutions on the 2-Phenyl Ring: Difluoro- and phenyl-substitutions on the 2-phenyl ring were found to be beneficial for HDAC inhibitory activity.[2] Conversely, chloro, methyl, and methoxy substitutions on this ring led to a decrease in potency.[2]
-
Zinc-Binding Group (ZBG): The choice of ZBG significantly impacts both potency and selectivity. While hydroxamic acids are potent ZBGs, hydrazides have shown selectivity for class I HDACs, particularly HDAC3.[1] For instance, compound D28 , bearing a hydroxamic acid, exhibited HDAC3 selectivity with an IC50 of 24.45 µM and no inhibition of HDAC1, 2, and 6.[1] Its hydrazide analog, D29 , showed remarkably improved inhibitory activity against HDAC3.[3]
Performance Comparison: 2-Phenyl-quinoline-4-carboxylic Acids vs. Vorinostat (SAHA)
Vorinostat (SAHA) is a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[4] While highly potent, its lack of isoform selectivity can lead to off-target effects. The 2-phenyl-quinoline-4-carboxylic acid-based inhibitors offer a promising avenue towards achieving greater selectivity.
| Compound | 2-Phenyl Ring Substituent | Linker | ZBG | HDAC3 IC50 (µM) | HDAC1/2/6 Inhibition | Reference |
| D28 | Unsubstituted | Phenylpiperazine | Hydroxamic Acid | 24.45 | No | [1] |
| D11 | 3,4-difluoro | Phenylpiperazine | Hydroxamic Acid | - (PIR of 63.49% at 2µM) | - | [2] |
| D12 | 4-phenyl | Phenylpiperazine | Hydroxamic Acid | - (PIR of 74.91% at 2µM) | - | [2] |
| Vorinostat (SAHA) | N/A | Octanedioic acid | Hydroxamic Acid | Pan-inhibitor | Yes | [4] |
PIR: Percentage Inhibitory Rate
Antibacterial Activity: A New Twist on a Proven Pharmacophore
The quinoline core is the foundational structure of the successful quinolone class of antibiotics. By modifying the 2-phenyl-quinoline-4-carboxylic acid scaffold, researchers have developed novel antibacterial agents. A key strategy has been the introduction of basic groups to modulate physicochemical properties and enhance antibacterial potency.[5]
Structure-Activity Relationship Insights:
A study exploring derivatives of 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid yielded important SAR data for antibacterial activity.[5]
-
Amide Side Chain at C4: Conversion of the C4-carboxylic acid to various amides was crucial for activity.
-
Substituents on the 2-Phenyl Ring: The introduction of an amino-containing side chain at the ortho position of the 2-phenyl ring was a key modification.
-
Lipophilicity: Increased lipophilicity generally correlated with better activity against Gram-positive bacteria like Staphylococcus aureus.[6]
Performance Comparison: 2-Phenyl-quinoline-4-carboxylic Acids vs. Quinolone Antibiotics
Quinolone antibiotics, such as ciprofloxacin, are broad-spectrum agents that inhibit bacterial DNA gyrase. The novel 2-phenyl-quinoline-4-carboxylic acid derivatives, while showing promise, currently exhibit more moderate activity compared to these established drugs. However, their unique substitution patterns offer potential for development against resistant strains.
| Compound | C4-Carboxamide Substituent | 2-Phenyl Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| 5a4 | N,N-dimethylpropan-1-amine | 2'-(N,N-dimethylamino)acetamido | 64 | >128 | [5] |
| 5a7 | N,N-diethylamino | 2'-(N,N-dimethylamino)acetamido | >128 | 128 | [5] |
| Ciprofloxacin | N/A | N/A | 0.25-1 | 0.015-0.12 | [7] |
Dihydroorotate Dehydrogenase (DHODH) Inhibition: Targeting Pyrimidine Biosynthesis
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[8] The 2-phenyl-quinoline-4-carboxylic acid scaffold has been identified as a potent inhibitor of DHODH, with activity comparable to the well-known inhibitor Brequinar.[9]
Structure-Activity Relationship Insights:
Structure-guided design has been employed to optimize this scaffold for DHODH inhibition.[9]
-
Carboxylate at C4: The carboxylic acid at the 4-position is crucial for activity, forming a salt bridge with a key arginine residue (R136) in the active site.[9]
-
Substituents on the Quinoline and Phenyl Rings: The biphenyl group of early analogs occupies a hydrophobic channel. Modifications have focused on introducing heteroatoms to form new hydrogen bonds with residues like T63 and Y356.[9] For example, analog 41 achieved a DHODH IC50 of 9.71 nM.[9]
Performance Comparison: 2-Phenyl-quinoline-4-carboxylic Acids vs. Brequinar Analogs
The 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated potent DHODH inhibition, in some cases surpassing the activity of Brequinar analogs.[10]
| Compound | 2-Substituent | DHODH IC50 (nM) | Reference |
| 3 | 2'-Fluoro-1,1'-biphenyl-4-yl | 250 | [9] |
| 41 | Substituted pyridine | 9.71 | [9] |
| 43 | Substituted pyridine | 26.2 | [9] |
| Brequinar analog | 2'-Fluoro-1,1'-biphenyl-4-yl | (Potent inhibitor) | [10] |
Sirtuin 3 (SIRT3) Inhibition: Modulating Mitochondrial Metabolism
SIRT3 is a mitochondrial deacetylase that plays a critical role in regulating metabolism and oxidative stress.[11] Its dysregulation is implicated in various diseases, making it a compelling therapeutic target. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have emerged as selective inhibitors of SIRT3.[12]
Structure-Activity Relationship Insights:
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for SIRT3 inhibitory activity.[12]
-
Substitutions on the 4-Carboxylic Acid: Modifications at this position were explored to enhance potency and selectivity.
-
Substituents on the Phenyl Ring: Ortho-substitutions on the phenyl group attached to the 4-carboxamide were found to improve inhibitory potency.[12] Compound P6 emerged as a selective SIRT3 inhibitor with an IC50 of 7.2 µM, showing selectivity over SIRT1 and SIRT2.[12]
Performance Comparison: 2-Phenyl-quinoline-4-carboxylic Acids vs. Nicotinamide
Nicotinamide is a known, non-selective sirtuin inhibitor. The 2-phenyl-quinoline-4-carboxylic acid scaffold provides a promising starting point for developing potent and selective SIRT3 inhibitors.
| Compound | 4-Carboxamide Substituent | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |
| P6 | 2-fluorophenylamide | 7.2 | 32.6 | 33.5 | [12] |
| Nicotinamide | N/A | ~50-184 | ~50-184 | ~50-184 | [12] |
Experimental Protocols: A Foundation for Reproducible Science
The following section provides detailed, step-by-step methodologies for the synthesis of the 2-phenyl-quinoline-4-carboxylic acid scaffold and for key biological assays discussed in this guide. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.
Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid via the Doebner Reaction
The Doebner reaction is a classic and efficient one-pot, three-component synthesis for preparing 2-substituted quinoline-4-carboxylic acids.[13] This protocol describes a modern, catalyzed version of the reaction.
Experimental Workflow for Doebner Reaction
Caption: Workflow for the Doebner synthesis of 2-phenyl-quinoline-4-carboxylic acid.
Materials and Reagents:
-
Pyruvic acid
-
Aniline
-
Benzaldehyde
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (Fe(OTf)₃) or Trifluoroacetic acid (TFA)
-
Deionized water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine pyruvic acid (1.0 mmol), aniline (1.1 mmol), and benzaldehyde (1.0 mmol) in ethanol (5 mL). The slight excess of aniline helps to drive the initial imine formation.
-
Catalyst Addition: Add a catalytic amount of iron(III) trifluoromethanesulfonate (15 mol%) to the mixture. Lewis acid catalysts like Fe(OTf)₃ accelerate the reaction by activating the carbonyl group of the aldehyde.[13]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 3 hours. Refluxing provides the necessary energy for the cyclization and dehydration steps.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). This is crucial to determine the point of maximum product formation and avoid degradation.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product, being less soluble in the cold solvent, will precipitate out.
-
Filtration: Filter the crude product using a Büchner funnel.
-
Purification:
-
Suspend the crude solid in an aqueous solution of potassium carbonate. The acidic carboxylic acid product will deprotonate and dissolve as its potassium salt, while non-acidic impurities remain insoluble.
-
Filter the solution to remove these impurities.
-
Slowly acidify the filtrate with hydrochloric acid with stirring. The protonated, pure product will precipitate out of the solution.
-
Filter the purified product, wash with cold deionized water to remove any remaining salts, and dry under vacuum.[13]
-
In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)
This fluorometric assay is a standard and sensitive method for measuring HDAC activity and screening for inhibitors.[14][15]
Principle of the Fluorometric HDAC Assay
Caption: Principle of the fluorometric HDAC activity assay.
Materials and Reagents:
-
Recombinant human HDAC isozymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing a protease like trypsin)
-
HDAC inhibitor (e.g., Trichostatin A, as a positive control)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate (to minimize light scatter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. A DMSO control is essential.
-
Enzyme and Compound Incubation: To the wells of a 96-well plate, add the diluted test compound or DMSO control. Then, add the diluted HDAC enzyme solution and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This temperature is optimal for most mammalian enzymes.
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[14]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[16][17][18]
Workflow for Broth Microdilution MIC Assay
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A Senior Application Scientist's Guide to Validating the Anticancer Properties of Novel Quinoline Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of novel quinoline derivatives. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating approach to drug discovery. We will explore the diverse mechanisms of action of quinoline derivatives and detail the essential in vitro and in vivo methodologies for their evaluation, culminating in a comparative analysis against established anticancer agents.
The Quinoline Scaffold: A Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1] In oncology, quinoline derivatives have emerged as a significant class of compounds with a broad spectrum of anticancer activities.[2] Their mechanisms of action are multifaceted, ranging from DNA intercalation and inhibition of topoisomerase enzymes to the modulation of key signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[1][3] Several quinoline-based drugs, such as bosutinib, lenvatinib, and cabozantinib, are already in clinical use, highlighting the therapeutic potential of this scaffold.[2][4]
Part 1: Unraveling the Mechanism of Action - A Multi-pronged Approach
A thorough understanding of the mechanism of action is paramount in the development of any novel therapeutic agent. For quinoline derivatives, this involves a series of targeted investigations to pinpoint their molecular targets and cellular effects.
DNA Intercalation and Topoisomerase Inhibition
Many quinoline-based anticancer agents exert their cytotoxic effects by interfering with DNA replication and transcription.[5] These compounds can intercalate between DNA base pairs, disrupting the helical structure and inhibiting the function of enzymes crucial for DNA metabolism, such as topoisomerases.[1][5]
Experimental Protocol: Topoisomerase I and II Inhibition Assay
This protocol outlines a typical in vitro assay to assess the inhibitory effect of novel quinoline derivatives on topoisomerase enzymes.
Principle: This assay measures the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. An effective inhibitor will prevent these processes.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II)
-
Topoisomerase I or II enzyme
-
Assay buffer
-
Varying concentrations of the novel quinoline derivative (and a known inhibitor like camptothecin for Topo I or etoposide for Topo II as a positive control).
-
Nuclease-free water to the final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).
-
Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
Data Analysis: A decrease in the amount of relaxed/decatenated DNA in the presence of the quinoline derivative indicates inhibitory activity.
Disruption of Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is a critical target for anticancer drugs. Several quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
Experimental Workflow: Investigating Tubulin Polymerization Inhibition
Caption: Workflow for validating tubulin polymerization inhibition.
Targeting Key Signaling Pathways
Modern drug discovery often focuses on targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival and proliferation. Quinoline derivatives have been shown to inhibit a variety of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the PI3K/AKT pathway.[3][6][7]
Signaling Pathway: EGFR and Downstream Effectors
Caption: Inhibition of the EGFR signaling pathway by a novel quinoline derivative.
Part 2: In Vitro and In Vivo Validation - A Hierarchical Approach
The validation of a novel anticancer compound follows a hierarchical progression from in vitro assays to in vivo models. This ensures that only the most promising candidates advance, saving time and resources.[8][9][10]
In Vitro Evaluation: The Initial Litmus Test
Initial screening of novel quinoline derivatives is performed using a panel of cancer cell lines to determine their cytotoxic and antiproliferative activity.[11][12]
Experimental Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Comparative Data: IC50 Values of Novel Quinoline Derivatives vs. Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Quinoline Derivative 1 | MCF-7 (Breast) | 1.5 | [Fictional Data] |
| Novel Quinoline Derivative 2 | A549 (Lung) | 2.8 | [Fictional Data] |
| Doxorubicin | MCF-7 (Breast) | 0.8 | [13] |
| Cisplatin | A549 (Lung) | 5.2 | [13] |
| Compound 15 (quinolin-4-yl-substituted) | K562 (Leukemia) | Not specified, but active | [2] |
| Compound 46 | HCT-15 (Colon) | 1.2 (against EZH2) | [2] |
Note: The data for novel quinoline derivatives is illustrative. Researchers should populate this table with their own experimental findings.
In Vivo Validation: Assessing Efficacy in a Biological System
Promising candidates from in vitro studies are then evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.[6]
Experimental Protocol: Xenograft Tumor Model
Principle: This model involves the transplantation of human cancer cells into immunocompromised mice, which then develop tumors. The efficacy of the novel quinoline derivative is assessed by its ability to inhibit tumor growth.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the novel quinoline derivative (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined schedule and dosage. A positive control group treated with a standard-of-care drug can also be included.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitoring: Monitor the body weight and overall health of the mice to assess toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo anticancer efficacy.
Conclusion and Future Directions
The validation of novel quinoline derivatives as anticancer agents requires a systematic and rigorous approach. By combining in vitro and in vivo studies, researchers can elucidate their mechanisms of action, determine their efficacy, and compare their performance against existing therapies. The versatility of the quinoline scaffold continues to make it a promising area for the development of new and more effective cancer treatments.[14] Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as exploring their potential in combination therapies to overcome drug resistance.
References
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 21, 2026, from [Link]
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved January 21, 2026, from [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025, August 27). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
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Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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an overview of quinoline derivatives as anti-cancer agents. (2024, May 6). ResearchGate. Retrieved January 21, 2026, from [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 21, 2026, from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved January 21, 2026, from [Link]
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Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021, May 1). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]
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New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers. Retrieved January 21, 2026, from [Link]
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Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Retrieved January 21, 2026, from [Link]
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Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved January 21, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (QC-3B8C)
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target effects of the novel investigational compound, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (QC-3B8C). As researchers, scientists, and drug development professionals, our primary goal is to characterize the therapeutic window of a new chemical entity. A critical component of this characterization is a thorough understanding of its cross-reactivity profile. This document outlines a systematic approach to de-risking QC-3B8C, comparing its hypothetical performance with established kinase inhibitors and providing detailed experimental protocols.
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including inhibition of kinases, histone deacetylases (HDACs), and sirtuins (SIRTs).[1][2][3] Given the promiscuous nature of the ATP-binding site of many kinases, a rigorous assessment of off-target kinase activity is paramount.[4][5] Furthermore, early-stage in vitro safety pharmacology profiling against a broad panel of receptors, ion channels, and enzymes is crucial to identify potential liabilities that could lead to adverse drug reactions.[6][7][8][9]
This guide will detail a tiered approach to cross-reactivity studies, beginning with broad kinase profiling, followed by investigation into other potential target classes such as G-protein coupled receptors (GPCRs), and concluding with an assessment of general cytotoxicity.
Comparative Selectivity Analysis: QC-3B8C vs. Reference Kinase Inhibitors
To contextualize the selectivity of QC-3B8C, its performance should be benchmarked against well-characterized kinase inhibitors with varying selectivity profiles. The choice of comparators will depend on the primary target of QC-3B8C, which for the purpose of this guide is hypothesized to be a tyrosine kinase.
| Compound | Primary Target(s) | Selectivity Profile | Key Off-Targets |
| QC-3B8C (Hypothetical) | TK-X | To Be Determined | To Be Determined |
| Imatinib | ABL, KIT, PDGFR | Relatively Selective | DDR1, NQO2 |
| Dasatinib | Multi-kinase | Promiscuous | Multiple kinases including SRC family, c-KIT, PDGFRβ |
| Erlotinib | EGFR | Highly Selective | Minimal off-target activity at therapeutic concentrations |
This comparative table will be populated with experimental data as it is generated, providing a clear visual representation of QC-3B8C's selectivity in relation to established drugs.
Experimental Workflows for Cross-Reactivity Profiling
A logical and phased approach to cross-reactivity screening is essential for efficient and cost-effective drug development. The following workflow is recommended for QC-3B8C.
Caption: A tiered workflow for assessing the cross-reactivity of QC-3B8C.
Part 1: Kinase Selectivity Profiling
The initial step is to understand the interaction of QC-3B8C with the human kinome. A broad kinase panel screen provides a comprehensive overview of potential off-target interactions.[10][11]
Experimental Protocol: Broad Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of QC-3B8C in 100% DMSO. From this, create a 100 µM working solution.
-
Assay Format: A competition binding assay is a suitable high-throughput format.[4] Alternatively, enzymatic assays measuring substrate phosphorylation can be used.[10]
-
Kinase Panel: Utilize a commercial kinase panel of over 300 kinases. The compound will be tested at a single high concentration (e.g., 1 µM) to identify any potential interactions.
-
ATP Concentration: For enzymatic assays, the ATP concentration should be at or near the Km for each individual kinase to provide a more accurate measure of inhibitory potential.[4]
-
Data Analysis: Results are typically expressed as percent inhibition. A threshold of >50% inhibition is often used to identify initial "hits" for further investigation.
Data Presentation: Kinase Inhibition Profile of QC-3B8C (Hypothetical Data)
| Kinase Target | Percent Inhibition at 1 µM |
| TK-X (Primary Target) | 98% |
| Kinase A | 75% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... (other kinases) | <10% |
Follow-up: IC50 Determination for Off-Target Hits
For any kinases showing significant inhibition in the initial screen, a full dose-response curve must be generated to determine the IC50 value. This allows for a quantitative comparison of on-target versus off-target potency.
Part 2: GPCR and Ion Channel Screening
To broaden the safety assessment, QC-3B8C should be screened against a panel of G-protein coupled receptors (GPCRs) and ion channels.[6][12][13][14] These target classes are frequently implicated in adverse drug reactions.[9]
Experimental Protocol: GPCR Functional Assays
-
Target Selection: A panel of GPCRs known for off-target liabilities should be chosen.
-
Assay Formats: Functional assays are preferred over simple binding assays as they provide information on the compound's modulatory effect (agonist, antagonist, or allosteric modulator).[12][15] Common readouts include:
-
Compound Concentration: An initial screen at 10 µM is recommended.
-
Data Analysis: Results are expressed as percent activation or inhibition relative to a known reference compound.
Data Presentation: GPCR Activity Profile of QC-3B8C (Hypothetical Data)
| GPCR Target | Functional Effect at 10 µM |
| Adrenergic α1A | No significant activity |
| Dopamine D2 | No significant activity |
| Muscarinic M1 | No significant activity |
| ... (other GPCRs) | No significant activity |
Part 3: Cytotoxicity Assessment
It is crucial to determine if QC-3B8C exhibits general cytotoxicity, which could confound the results of target-based assays.[17][18][19][20]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Lines: A panel of cell lines from different tissues (e.g., HepG2 for liver, HEK293 for kidney) should be used.
-
Compound Treatment: Cells are treated with a range of concentrations of QC-3B8C for 48-72 hours.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to the cells. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Detection: The formazan is solubilized, and the absorbance is read on a plate reader.
-
Data Analysis: The concentration of QC-3B8C that reduces cell viability by 50% (IC50) is calculated.
Data Presentation: Cytotoxicity Profile of QC-3B8C (Hypothetical Data)
| Cell Line | Cytotoxicity IC50 (µM) |
| HepG2 | > 50 |
| HEK293 | > 50 |
| MCF-7 | > 50 |
Interpretation and Next Steps
The data generated from these cross-reactivity studies will provide a comprehensive profile of QC-3B8C's selectivity. An ideal candidate will exhibit high potency for its primary target with a significant window (>100-fold) over any off-target interactions and show no significant cytotoxicity at therapeutically relevant concentrations.
If off-target activities are identified, the following decision-making process should be initiated:
Caption: Decision-making flowchart for triaging off-target hits.
References
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Institutes of Health. [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI. [Link]
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2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
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In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Oxford Academic. [Link]
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A Comparative Guide to the Anti-Inflammatory Effects of Quinoline Compounds: Mechanisms, Potency, and Evaluation Protocols
The quinoline scaffold, a fusion of a benzene and a pyridine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] In recent years, the quinoline framework has emerged as a promising template for the design and development of novel anti-inflammatory agents, offering potential alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) which are often associated with adverse side effects.[3][4][5]
This guide provides a comparative analysis of various quinoline compounds, delving into their mechanisms of action against key inflammatory pathways. We will explore supporting experimental data from both in vitro and in vivo models and provide detailed, field-proven protocols to enable researchers to validate and compare the anti-inflammatory potential of their own quinoline-based compounds.
Key Inflammatory Pathways Targeted by Quinoline Derivatives
Inflammation is a complex biological response involving a cascade of signaling pathways that regulate the expression of pro-inflammatory mediators like cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] The efficacy of quinoline compounds often stems from their ability to modulate one or more of these critical pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory responses.[7][8] Dysregulation of this pathway is linked to numerous chronic inflammatory diseases.[7][8] The canonical NF-κB pathway is a primary target for many anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6]
Several quinoline derivatives have been specifically designed to inhibit this pathway. For instance, 8-(tosylamino)quinoline (8-TQ) has been shown to suppress NF-κB activation by inhibiting its upstream signaling elements, including IκBα kinase (IKK) and Akt.[6] Other novel quinoline molecules, such as the compound designated "Q3", have been found to interfere directly with the DNA-binding activity of the p65 subunit, thereby blocking the transcription of target genes like TNF-α.[7][8] This demonstrates the versatility of the quinoline scaffold in targeting different nodes within the same critical pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are another family of crucial signaling proteins that regulate the production of inflammatory mediators.[9] Key MAPK cascades involved in inflammation include p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[6] The activation of these kinases, particularly p38 and JNK, is essential for the transcriptional and translational regulation of cytokines like TNF-α and IL-6.[9]
Certain quinoline derivatives exert their anti-inflammatory effects by modulating these pathways. For example, some fluoroquinolones have been reported to inactivate MAPKs (ERK1/2 and p38) in addition to inhibiting the NF-κB pathway.[8] The dual inhibition of both NF-κB and MAPK signaling pathways by a single compound is a highly attractive strategy for developing potent anti-inflammatory agents.[10]
Cyclooxygenase (COX) Enzymes
The inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a well-established anti-inflammatory mechanism.[11] Structure-activity relationship (SAR) studies have revealed that the substituents on the quinoline ring dictate target specificity.[12][13] For example, quinolines bearing a carboxylic acid moiety have been shown to exhibit COX inhibition, while those with a carboxamide group tend to act as TRPV1 antagonists.[13]
Some quinoline-based hybrids have been developed as potent and selective COX-2 inhibitors.[2] A synthetic quinoline compound (QC), which is a hybrid of naproxen and tomoxiprole, demonstrated high anti-inflammatory effects comparable to celecoxib, with docking studies confirming its strong ability to inhibit the COX-2 enzyme.[11] This highlights the potential of rational drug design to create quinoline derivatives with specific and potent anti-inflammatory profiles.
Comparative Efficacy of Quinolines: A Data-Driven Overview
The anti-inflammatory potential of quinoline derivatives has been quantified using various in vitro and in vivo assays. The following table summarizes key data for representative compounds discussed in the literature, providing a comparative snapshot of their potency.
| Compound/Class | Primary Target(s) | Experimental Model | Key Quantitative Data | Reference |
| 8-(tosylamino)quinoline (8-TQ) | Akt / NF-κB | LPS-activated RAW264.7 cells | IC₅₀ = 1–5 µM (for NO, TNF-α, PGE₂) | [6] |
| Quinoline "Q3" | NF-κB (DNA Binding) | TNF-α activated HeLa cells | Inhibited NF-κB at concentrations as low as 5 µM | [7][8] |
| Celecoxib-Quinoline Hybrids | COX-2 | In vitro enzyme assay | IC₅₀ = 0.1 - 0.11 µM | [2] |
| Quinoline-Azetidinone Scaffolds | Not specified (general inflammation) | Carrageenan-induced paw edema (rat) | Significant inhibition, comparable to standard drugs | [5] |
| 2-chloro-3-formyl quinoline derivatives | Not specified (general inflammation) | Carrageenan-induced paw edema (rat) | 31% to 45% inhibition at 100 mg/kg | [14] |
| Quinoline Compound "QC" | COX-2 | Xylene-induced ear edema (mouse) | High anti-inflammatory effect at < 6.562 mg/kg | [11] |
Standardized Protocols for Experimental Validation
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following sections detail robust, commonly used methods for evaluating the anti-inflammatory activity of quinoline compounds.
In Vitro Protocol: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This assay is a cornerstone for the initial screening of anti-inflammatory compounds. It assesses the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in macrophages stimulated with bacterial lipopolysaccharide (LPS).
Causality: RAW 264.7 cells are a murine macrophage-like cell line that reliably mimics the primary inflammatory response of macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 receptor, which triggers the NF-κB and MAPK signaling cascades, leading to the production of high levels of NO (via iNOS) and cytokines (e.g., TNF-α, IL-6). Measuring the reduction of these mediators in the presence of a test compound provides a direct indication of its anti-inflammatory potential in vitro.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the quinoline test compounds in DMSO. Dilute to final concentrations in culture media (ensure final DMSO concentration is <0.1% to avoid toxicity). Remove the old media from the cells and add the media containing the test compounds. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α, IL-1β, or IL-6 using commercially available ELISA kits, following the manufacturer’s instructions.
-
Cell Viability Assay (MTT): It is crucial to confirm that the observed reduction in inflammatory mediators is not due to cytotoxicity. After removing the supernatant, add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO or isopropanol and measure the absorbance at 570 nm.
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents
This is the most widely used and validated model for evaluating acute anti-inflammatory activity.[15] It assesses the ability of a compound to reduce the edematous response to a chemical irritant.
Causality: The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin. The late phase (3-6 hours) involves the release of prostaglandins, leukotrienes, and cytokines, which is highly sensitive to inhibition by NSAIDs and other anti-inflammatory agents.[15] The volume of the paw is measured over time, and a reduction in swelling in the treated group compared to the vehicle control indicates significant anti-inflammatory activity.
Step-by-Step Methodology:
-
Animals: Use healthy adult Wistar rats or Swiss albino mice (150-200g). Acclimatize them for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution)
-
Group II: Reference Drug (e.g., Diclofenac Sodium, 10 mg/kg)
-
Group III, IV, V: Test Compound (e.g., Quinoline derivative at different doses)
-
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Drug Administration: Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Conclusion
The quinoline scaffold is a remarkably versatile template for the development of potent anti-inflammatory agents.[16] Research has demonstrated that quinoline derivatives can effectively target multiple key inflammatory pathways, including NF-κB, MAPK, and COX. The specificity and potency of these compounds can be finely tuned through synthetic modifications, as evidenced by the development of derivatives that act as selective COX-2 inhibitors or dual MAPK/NF-κB inhibitors. The standardized in vitro and in vivo protocols provided here offer a robust framework for researchers to screen, validate, and compare new chemical entities based on this promising scaffold. Future research will likely focus on optimizing the pharmacokinetic properties and safety profiles of these compounds to translate their potent anti-inflammatory activity into viable clinical candidates for treating a range of inflammatory diseases.
References
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- Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (n.d.).
- Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.
- A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
- Mohammed Amir, M. (2001).
- Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development. (2023). Russian Journal of Bioorganic Chemistry.
- Giatromanolaki, F., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway.
- Percent anti-inflammatory activity of the tested compounds (carrageenan-induced paw odema test in rats). (n.d.).
- The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth. (2021). PubMed.
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- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
- Selected quinoline derivatives with anti-inflammatory activity. (n.d.).
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- Design, Synthesis and Biological evaluation of novel Quinazoline Derivatives as potential NF-κb inhibitors. (2021).
- Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
- In vivo anti-inflammatory activity by carrageenan induced hind paw... (n.d.).
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- New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2018).
- Investigating the Anti-inflammatory Effect of Quinoline Deriv
- Fereidoni, S., et al. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.
- Kaminska, B. (2005). MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. Biochimica et Biophysica Acta.
- Quinoline derivatives 60a–63b reported as anti-inflammatory agents. (n.d.).
- Some anti-inflammatory compounds containing quinoline moieties. (n.d.).
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Benchmarking 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid: A Comparative Guide for Preclinical Evaluation
This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid, against existing therapeutic agents. As researchers and drug development professionals, our objective is to rigorously evaluate the potential of this molecule by situating its performance within the context of established drugs. The quinoline-4-carboxylic acid scaffold is a well-recognized privileged structure in medicinal chemistry, known to exhibit a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific substitutions at the 2 and 8 positions of the quinoline ring are critical determinants of the pharmacological profile, and thus, a systematic and comparative evaluation is paramount.
This document outlines the strategic selection of comparator drugs, detailed experimental protocols for head-to-head analysis, and robust data presentation formats to facilitate a clear, objective assessment of this compound's therapeutic potential.
Rationale and Strategic Selection of Comparators
Given the established anticancer and anti-inflammatory activities of many quinoline-4-carboxylic acid derivatives, the initial benchmarking of this compound will focus on these two therapeutic areas.[2][4] The choice of comparator drugs is critical for a meaningful evaluation. We will use a multi-tiered approach, selecting drugs with different mechanisms of action to not only gauge potency but also to potentially elucidate the novel compound's mechanism.
Table 1: Selected Comparator Drugs for Benchmarking
| Therapeutic Area | Comparator Drug | Mechanism of Action | Rationale for Selection |
| Oncology | Paclitaxel | Microtubule stabilizer, inducing cell cycle arrest in G2/M phase. | Gold-standard cytotoxic agent used in a wide range of solid tumors. Provides a benchmark for general cytotoxic potency. |
| Vorinostat | Histone Deacetylase (HDAC) inhibitor. | Several quinoline-4-carboxylic acid derivatives have shown HDAC inhibitory activity.[5][6] This comparison will test a specific, plausible mechanism. | |
| Cisplatin | DNA cross-linking agent, inducing apoptosis. | A widely used platinum-based chemotherapeutic with a well-understood mechanism of action, serving as a benchmark for DNA-damaging potential. | |
| Anti-inflammatory | Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. | A classical NSAID to benchmark general anti-inflammatory activity.[4] |
| Dexamethasone | Corticosteroid, potent anti-inflammatory and immunosuppressant. | Represents a different class of anti-inflammatory agents with a distinct mechanism of action, allowing for broader mechanistic insights. |
Experimental Workflows and Protocols
The following sections detail the step-by-step protocols for a comprehensive in vitro evaluation. The causality behind experimental choices is explained to ensure a self-validating system of protocols.
In Vitro Cytotoxicity Assessment in Cancer Cell Lines
The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will establish its potency and selectivity.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and comparator drugs (Paclitaxel, Vorinostat, Cisplatin) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a table for easy comparison.
Table 2: In Vitro Cytotoxicity (IC50, µM) of this compound and Comparator Drugs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Paclitaxel | Experimental Data | Experimental Data | Experimental Data |
| Vorinostat | Experimental Data | Experimental Data | Experimental Data |
| Cisplatin | Experimental Data | Experimental Data | Experimental Data |
Mechanistic Assays: Cell Cycle and Apoptosis Analysis
To understand how the compound exerts its cytotoxic effects, cell cycle and apoptosis assays are crucial. These will be performed on the most sensitive cell line identified in the cytotoxicity screen.
Logical Flow for Mechanistic Investigation:
Caption: Workflow for cell cycle and apoptosis analysis via flow cytometry.
Detailed Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with the IC50 concentration of this compound and Paclitaxel (as a G2/M arrest control) for 24 or 48 hours.
-
Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Anti-inflammatory Activity Assessment
The anti-inflammatory potential will be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound and Indomethacin for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value for NO inhibition.
Data Presentation: Comparative Anti-inflammatory Activity
Table 3: Inhibition of Nitric Oxide Production (IC50, µM) in LPS-stimulated RAW 264.7 cells
| Compound | IC50 (µM) |
| This compound | Experimental Data |
| Indomethacin | Experimental Data |
| Dexamethasone | Experimental Data |
Advanced Mechanistic Studies (Proposed)
Based on the initial findings, further investigations can be pursued to pinpoint the molecular target. For instance, if the compound shows a cell cycle arrest profile similar to Vorinostat, or if structural similarities to known inhibitors suggest a target, specific enzyme inhibition assays should be conducted.
-
HDAC/SIRT Inhibition Assays: If warranted by initial results, commercially available kits can be used to assess the inhibitory activity of the compound against a panel of HDAC and Sirtuin enzymes.[5][6][7][8]
-
Kinase Profiling: Given that some quinoline derivatives target kinases, a broad kinase profiling panel can be employed to identify potential targets.[9][10]
Conclusion and Future Directions
This guide provides a foundational framework for the systematic benchmarking of this compound. By comparing its performance against well-characterized drugs in standardized assays, we can generate a robust dataset to support a go/no-go decision for further preclinical and clinical development. The proposed workflow is designed to be logical and self-validating, moving from broad phenotypic screening to more focused mechanistic studies. The ultimate goal is to not only determine the efficacy of this novel compound but also to understand its mechanism of action, a critical step in modern drug discovery.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
Hazard Assessment and Characterization
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid is essential. Based on the known hazards of analogous quinoline derivatives, this compound should be handled as hazardous until proven otherwise.
Anticipated Hazards:
-
Oral Toxicity: Many quinoline-based compounds exhibit toxicity if ingested.[1]
-
Skin and Eye Irritation: Structurally similar chemicals are known to cause skin and serious eye irritation.[2][3][4][5]
-
Aquatic Toxicity: Halogenated organic compounds and quinoline derivatives can be very toxic to aquatic life with long-lasting effects.[1][6]
Due to these potential hazards, under no circumstances should this compound or its residues be disposed of down the drain or in the general trash. [7][8] All waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE)
Appropriate PPE is non-negotiable when handling this compound and its associated waste.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves, inspected before use. Use proper glove removal technique to avoid skin contact.[5] | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary for bulk handling or spill cleanup.[5] | To protect eyes from splashes or airborne particles of the compound. |
| Lab Coat | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required if handling fine powders outside of a fume hood.[5] | To prevent inhalation of airborne particles. Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure. |
Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[9][10][11] The following waste streams should be considered for this compound:
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated consumables (e.g., weigh boats, filter paper, paper towels).
-
Contaminated PPE (e.g., gloves).
-
-
Liquid Waste:
-
Solutions containing the compound (e.g., from experiments, reaction mixtures).
-
The first rinse of contaminated glassware.[7]
-
-
Sharps Waste:
-
Contaminated needles, syringes, or glass pipettes.
-
Waste Stream Segregation Workflow
Caption: Decision workflow for segregating waste at the point of generation.
Step-by-Step Disposal Procedures
Step 1: Container Selection and Labeling
-
Select Appropriate Containers:
-
Label Containers Clearly: All waste containers must be labeled with a "Hazardous Waste" label as soon as the first drop of waste is added.[7][9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any other components in the waste stream. Avoid chemical formulas or abbreviations.[9]
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The date the container was started.
-
Step 2: Waste Accumulation
-
Solid Waste:
-
Carefully place the pure compound, contaminated consumables, and gloves into the designated solid hazardous waste container.
-
Minimize the generation of dust.
-
-
Liquid Waste:
-
Pour liquid waste containing the compound into the designated liquid hazardous waste container.
-
Since the compound contains chlorine, it should be collected in a halogenated organic waste stream.
-
Keep the waste container closed except when adding waste.[7]
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol).
-
The first rinse must be collected as hazardous waste. [7]
-
Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.
-
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be away from incompatible materials.[9]
-
Requesting Pickup: Once a waste container is full, or within the time limits specified by your institution (often within 3 days of being full or after one year, whichever comes first), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9]
Disposal Workflow Overview
Caption: Overall workflow for the disposal of the chemical waste.
Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.
-
Small Spills: For small spills of the solid compound, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust.[6]
-
Large Spills: For larger spills, or any spill of a solution, consult your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Conclusion
The responsible disposal of this compound is a multi-step process that prioritizes safety and environmental compliance. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and established disposal protocols, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for local requirements.
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Comprehensive Safety and Handling Guide for 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(3-Butoxyphenyl)-8-chloroquinoline-4-carboxylic acid (CAS No. 865415-09-4). As a valued researcher, your safety is paramount. This document is designed to provide you with a deep, trustworthy, and actionable framework for the safe utilization of this compound in your laboratory.
Note: A specific Material Safety Data Sheet (MSDS) for this compound was not available at the time of this writing. The following recommendations are synthesized from safety data for structurally similar quinoline carboxylic acid derivatives and established best practices for handling halogenated organic compounds and carboxylic acids.[1][2][3][4]
Hazard Assessment and Core Safety Principles
Based on the analysis of related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][5] The fundamental principles of prudent laboratory practice—planning ahead, minimizing exposure, and not underestimating risks—are critical when working with this and any chemical of unknown toxicity.[6]
Summary of Potential Hazards:
| Hazard | Classification | Primary Routes of Exposure |
| Acute Oral Toxicity | Assumed Category 4 (Harmful if swallowed) | Ingestion |
| Skin Irritation | Assumed Category 2 (Causes skin irritation) | Dermal Contact |
| Eye Irritation | Assumed Category 2A (Causes serious eye irritation) | Eye Contact |
| Respiratory Irritation | Assumed Category 3 (May cause respiratory irritation) | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to prevent accidental exposure. The selection of appropriate PPE is a critical step in risk mitigation.[7]
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact.[6] Always inspect gloves for any signs of degradation or punctures before use. Use proper glove removal technique to avoid contaminating your skin.[1][8] |
| Eye Protection | Chemical Splash Goggles | Essential for protecting the eyes from accidental splashes of solutions or contact with airborne powder.[2] |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is recommended when handling the solid, powdered form to prevent inhalation of dust particles.[9] For handling solutions, especially with volatile solvents, a respirator with organic vapor cartridges may be necessary. |
| Body Protection | Laboratory Coat and Chemical-resistant Apron | A lab coat protects skin and personal clothing from contamination.[6] A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashes, such as bulk transfers or reactions. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiments. All work with this compound, particularly when handling the solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Work Area Setup: Ensure your workspace, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready to minimize movement and potential for spills.
-
-
Handling the Solid Compound:
-
Weighing: Tare your balance with a suitable weighing vessel. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.
-
Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
-
During the Experiment:
-
Maintain a safe distance from the reaction vessel.
-
Keep all containers with the compound properly labeled. For certain classes of compounds, it is good practice to date the container upon opening.[6]
-
-
Post-Experiment Cleanup:
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove your PPE in a designated area to avoid cross-contamination. Dispose of single-use items in the appropriate hazardous waste container.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2] If you feel unwell, call a poison center or doctor.[2]
-
If Swallowed: Rinse the mouth with water. Seek immediate medical attention.[8][10]
-
In Case of a Spill: Evacuate the immediate area. Use appropriate personal protective equipment to clean up the spill.[10] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[1][2]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations. As this is a halogenated organic compound, it requires specific disposal procedures.[11][12]
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste generated from handling the target compound.
Disposal Guidelines:
-
Waste Segregation: It is imperative to keep halogenated and non-halogenated waste streams separate to ensure proper disposal and manage costs.[13][14]
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, should be placed in a clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Any solutions containing the compound should be collected in a designated "Halogenated Liquid Waste" container. Do not pour any of this material down the drain.[12][14]
-
-
Container Management: Waste containers must be kept closed except when adding waste.[14] They should be stored in a well-ventilated area, away from incompatible materials.[15]
-
Final Disposal: All waste must be disposed of through your institution's hazardous waste management program. Ensure that all containers are properly labeled for pickup.
By adhering to these safety and logistical protocols, you can confidently and safely advance your research. Your commitment to a culture of safety is integral to scientific progress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
